Product packaging for 1-Ethynyl-4-isopropylbenzene(Cat. No.:CAS No. 23152-99-0)

1-Ethynyl-4-isopropylbenzene

Cat. No.: B1298540
CAS No.: 23152-99-0
M. Wt: 144.21 g/mol
InChI Key: CODCGGILXPHCLE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-isopropylbenzene is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12 B1298540 1-Ethynyl-4-isopropylbenzene CAS No. 23152-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-propan-2-ylbenzene
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InChI

InChI=1S/C11H12/c1-4-10-5-7-11(8-6-10)9(2)3/h1,5-9H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODCGGILXPHCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945832
Record name 1-Ethynyl-4-(propan-2-yl)benzene
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23152-99-0
Record name 1-Ethynyl-4-(1-methylethyl)benzene
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Record name 1-Ethynyl-4-(propan-2-yl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Ethynyl-4-isopropylbenzene, also known as 4'-isopropylphenylacetylene, is an organic compound with the molecular formula C₁₁H₁₂.[1] Its structure consists of an isopropyl group and an ethynyl group attached to a benzene ring at the para position. This compound serves as a valuable building block in organic synthesis and as an intermediate in the preparation of more complex molecules, including pharmaceuticals and specialized organic materials.[] This guide provides a comprehensive overview of a common synthetic route to this compound and the standard analytical techniques used for its characterization.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3][4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper(I) complexes.[3][5][6] For the synthesis of this compound, a suitable starting material is a 4-isopropyl-substituted aryl halide, such as 1-iodo-4-isopropylbenzene, which is reacted with a protected or terminal alkyne.

A common approach involves the use of trimethylsilylacetylene (TMSA) as the alkyne source. The trimethylsilyl group acts as a protecting group that can be easily removed in a subsequent step to yield the terminal alkyne.

Reaction Scheme:

  • Step 1: Sonogashira Coupling 1-Iodo-4-isopropylbenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, Et₃N) to form trimethyl((4-isopropylphenyl)ethynyl)silane.

  • Step 2: Deprotection The trimethylsilyl group is removed from the product of the first step using a base, such as potassium hydroxide (KOH) or a fluoride source like tetrabutylammonium fluoride (TBAF), in a solvent like methanol or tetrahydrofuran (THF) to yield the final product, this compound.

Below is a detailed experimental protocol for this two-step synthesis.

Experimental Protocol: Synthesis via Sonogashira Coupling

Materials and Reagents:

  • 1-Iodo-4-isopropylbenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

Step 1: Synthesis of Trimethyl((4-isopropylphenyl)ethynyl)silane

  • To a dry, argon-flushed Schlenk flask, add 1-iodo-4-isopropylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and anhydrous triethylamine (2.0 eq) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Deprotection)

  • Dissolve the crude trimethyl((4-isopropylphenyl)ethynyl)silane from the previous step in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a colorless to yellow liquid.

Synthesis_Workflow Diagram 1: Synthesis and Purification Workflow A 1. Sonogashira Coupling (1-Iodo-4-isopropylbenzene + TMSA) B 2. Reaction Work-up (Filtration, Extraction, Drying) A->B Crude Silylated Product C 3. Deprotection (Removal of TMS group with K₂CO₃/MeOH) B->C D 4. Final Work-up (Extraction, Washing, Drying) C->D Crude Final Product E 5. Purification (Flash Column Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F Pure this compound

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-isopropylbenzene, also known as 4-isopropylphenylacetylene, is an aromatic organic compound with significant applications in organic synthesis. Its structure, featuring a terminal alkyne group attached to an isopropyl-substituted benzene ring, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its key reactions, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][] A summary of its key physical and chemical properties is presented in the tables below.

General Properties
PropertyValueReference
Molecular Formula C₁₁H₁₂[3]
Molecular Weight 144.21 g/mol [][3]
CAS Number 23152-99-0[1][][3]
Appearance Colorless to light yellow liquid[1][]
Physical Properties
PropertyValueReference
Boiling Point 200 °C (at 760 mmHg); 81 °C (at 12 mmHg)[1][4]
Density 0.904 g/mL[4]
Refractive Index 1.530[4]
Solubility Almost insoluble in water (0.012 g/L at 25 °C)
Flash Point 60 °C[1]
Safety and Handling
Hazard StatementPrecautionary Statement
Flammable liquid and vaporKeep away from heat, sparks, open flames, and hot surfaces. No smoking.
Causes skin irritationWear protective gloves.
Causes serious eye irritationWear eye protection/face protection.
May be harmful if swallowedDo not eat, drink or smoke when using this product.
May cause respiratory irritationUse only outdoors or in a well-ventilated area.

Storage: Store in a refrigerated (0-10°C), dry, and well-ventilated place under an inert atmosphere. The compound is sensitive to air and heat.[1]

Spectral Properties

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetylenic proton (a singlet), the aromatic protons (a set of doublets), the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two acetylenic carbons, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the carbons of the isopropyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and a weaker band for the C≡C triple bond stretch (around 2100 cm⁻¹). Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations from the isopropyl group, will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 144.21). Fragmentation patterns are likely to involve the loss of a methyl group from the isopropyl substituent.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the terminal alkyne group, making it a versatile substrate for various carbon-carbon bond-forming reactions. The two most prominent applications are the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry".

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6] this compound can be coupled with a variety of aryl or vinyl halides to produce substituted alkynes, which are important intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Alkyne This compound Product Coupled Product Alkyne->Product Halide Aryl/Vinyl Halide (R-X) Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et₃N) Base->Product

Caption: Workflow for the Sonogashira coupling of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a cornerstone of "click chemistry," the CuAAC reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[7][8] This reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups, making it particularly suitable for applications in drug discovery, bioconjugation, and materials science.[7][8][9] this compound serves as the alkyne component in this powerful ligation reaction.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Azide Organic Azide (R-N₃) Azide->Product Cu_Source Cu(II) Source (e.g., CuSO₄) Cu_Source->Product Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Product

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following are representative experimental protocols for the key reactions of this compound. These can be adapted for specific substrates and scales.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide

Objective: To synthesize a 1-(4-isopropylphenyl)-2-(aryl)acetylene derivative.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aryl halide (1.0 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq) sequentially at room temperature under an inert atmosphere.

  • Add triethylamine (7.0 eq) followed by this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Add the organic azide (1.0 eq) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.

  • Once the starting materials are consumed, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization.[7]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its terminal alkyne functionality allows for its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in the development of novel pharmaceuticals and advanced materials. As with all chemical procedures, appropriate safety precautions should be taken when handling this compound and performing the described reactions.

References

Spectroscopic Profile of 1-Ethynyl-4-isopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic alkyne, 1-Ethynyl-4-isopropylbenzene. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

This compound (also known as 4-isopropylphenylacetylene) is a disubstituted aromatic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol .[1] Its structure, featuring a terminal alkyne and an isopropyl group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures through reactions such as Sonogashira coupling. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification and characterization of this compound in synthetic and analytical workflows.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.39d2H8.4Ar-H (ortho to ethynyl)
7.18d2H8.4Ar-H (ortho to isopropyl)
3.03s1H-Acetylenic H
2.92sept1H6.9Isopropyl CH
1.24d6H6.9Isopropyl CH₃

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppmAssignment
149.9Ar-C (ipso, attached to isopropyl)
132.5Ar-C (ortho to ethynyl)
126.7Ar-C (ortho to isopropyl)
119.5Ar-C (ipso, attached to ethynyl)
83.7Acetylenic C (quaternary)
77.2Acetylenic C-H
34.2Isopropyl CH
23.8Isopropyl CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3310Strong, Sharp≡C-H stretch (alkyne)
2965StrongC-H stretch (isopropyl, asymmetric)
2870MediumC-H stretch (isopropyl, symmetric)
2108Medium, SharpC≡C stretch (alkyne)
1608, 1510MediumC=C stretch (aromatic ring)
830Strongp-disubstituted C-H out-of-plane bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
144100[M]⁺ (Molecular Ion)
12985[M-CH₃]⁺
11530[M-C₂H₅]⁺ or [M-CHO]⁺ (rearrangement)
10315[M-C₃H₅]⁺
9120[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm). The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

IR Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is vaporized and separated on a capillary column before entering the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Interpretation Interpretation of Spectra NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethynyl-4-isopropylbenzene, a substituted aromatic alkyne. The document details its chemical identity, physical properties, a robust synthetic pathway with experimental protocols, and its application in the synthesis of advanced materials.

Chemical Identity and Synonyms

This compound is an organic compound characterized by a benzene ring substituted with an ethynyl group and an isopropyl group at the para position.

Identifier Value
CAS Number 23152-99-0
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
IUPAC Name This compound
Synonyms 1-ethynyl-4-(1-methylethyl)benzene, 4'-Isopropylphenyl acetylene, 4-isopropylphenylacetylene

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Property Value Reference
Boiling Point 200 °C (at 760 mmHg)[1]
81 °C (at 12 mmHg)
Density 0.904 g/cm³[1]
Refractive Index 1.530[1]
Flash Point 60 °C

Synthetic Pathway

The synthesis of this compound is commonly achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. This method offers high yields and functional group tolerance. The starting materials are a 4-isopropyl-substituted aryl halide (e.g., 4-iodo-cumene) and a protected acetylene, such as ethynyltrimethylsilane (TMSA).

Synthesis_Pathway A 4-Iodocumene C ((4-Isopropylphenyl)ethynyl)trimethylsilane A->C Sonogashira Coupling (Pd/Cu catalyst, base) B Ethynyltrimethylsilane B->C D This compound C->D Deprotection (e.g., K2CO3, MeOH) Logical_Workflow cluster_synthesis Synthesis of Liquid Crystal Precursor cluster_coupling Liquid Crystal Synthesis cluster_characterization Material Characterization A This compound C Sonogashira Coupling A->C B Aryl Halide (with desired functional group) B->C D Tolane-based Liquid Crystal C->D E Purification D->E F Structural Analysis (NMR, MS) E->F G Mesophase Characterization (DSC, POM) E->G

References

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Ethynyl-4-isopropylbenzene, with a specific focus on its melting and boiling points. The information is compiled from various chemical data sources to ensure accuracy and relevance for research and development applications.

Chemical Identity

  • IUPAC Name: 1-ethynyl-4-(propan-2-yl)benzene

  • Synonyms: 4'-Isopropylphenyl acetylene, p-Ethynylcumene

  • CAS Number: 23152-99-0

  • Molecular Formula: C₁₁H₁₂

  • Molecular Weight: 144.21 g/mol

Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1] Key physical properties are summarized in the table below.

PropertyValueSource
Physical State Liquid (at 20°C)
Boiling Point 200 °C (at standard pressure)[2]
81 °C (at 12 mmHg)
193.8 ± 19.0 °C (Predicted)[1]
Melting Point Not available
Density 0.904 g/mL[2]
Refractive Index 1.530[2]

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not explicitly detailed in the cited literature. However, standard methodologies for determining these physical constants are well-established in organic chemistry.

General Protocol for Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a compound like this compound, the boiling point would typically be determined by distillation.

  • A sample of the compound is placed in a distillation flask.

  • The flask is heated, and the temperature of the vapor is measured with a thermometer.

  • The boiling point is recorded as the temperature at which the vapor temperature remains constant while the liquid is boiling.

  • For measurements at reduced pressure (e.g., 81 °C at 12 mmHg), a vacuum pump is connected to the distillation apparatus to lower the pressure inside.

General Protocol for Melting Point Determination:

  • A small, dry sample of the solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Visualization of Physical State Transitions

The following diagram illustrates the relationship between temperature and the physical state of this compound, based on its known boiling point.

G Physical State of this compound vs. Temperature cluster_states Solid Solid State Liquid Liquid State Solid->Liquid Melting (Melting Point Not Available) Gas Gaseous State Liquid->Gas Boiling (~200 °C at 1 atm)

Caption: State transitions of this compound.

References

An In-depth Technical Guide on the Solubility of 1-Ethynyl-4-isopropylbenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-isopropylbenzene, also known as 4-isopropylphenylacetylene, is a terminal alkyne of significant interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical compounds and functional materials. Its utility in cross-coupling reactions, such as the Sonogashira coupling, necessitates a thorough understanding of its solubility characteristics in various organic solvents to ensure optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility profile of this compound, details experimental protocols for its determination, and illustrates a key synthetic application. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide extrapolates its expected solubility based on its structural features and general principles of organic chemistry.

Chemical Properties and Structure

  • IUPAC Name: 1-Ethynyl-4-(propan-2-yl)benzene

  • Synonyms: 4-Isopropylphenylacetylene, p-Ethynylcumene

  • CAS Number: 23152-99-0[1]

  • Molecular Formula: C₁₁H₁₂[1]

  • Molecular Weight: 144.21 g/mol [1]

  • Appearance: Colorless to yellow clear liquid

  • Boiling Point: 200 °C[2]

  • Density: Approximately 0.904 g/mL[2]

The structure of this compound consists of a benzene ring substituted with a terminal acetylene group and an isopropyl group at the para position. This substitution pattern renders the molecule largely non-polar. The aromatic ring and the isopropyl group contribute to its hydrophobic character, while the ethynyl group offers a site for various chemical transformations.

Expected Solubility Profile

Based on the chemical principle of "like dissolves like," this compound, as a non-polar aromatic hydrocarbon, is expected to exhibit good solubility in a range of common organic solvents and poor solubility in highly polar solvents like water. One source confirms its near-insolubility in water with a value of 0.012 g/L at 25 °C. Substituted phenylacetylenes are generally known to be soluble in aromatic and chlorinated hydrocarbons[3]. The expected qualitative solubility in common organic solvents is summarized in the table below.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassSolventPolarity Index (P')Expected Qualitative SolubilityRationale
Non-polar Aprotic Hexane, Toluene0.1, 2.4Soluble / MiscibleThe non-polar nature of these solvents effectively solvates the non-polar aromatic ring and isopropyl group of the molecule.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF)5.1, 4.4, 3.1, 4.1, 4.0Soluble / MiscibleThese solvents can solvate the non-polar portions of the molecule, and their moderate polarity can interact favorably with the polarizable π-system of the alkyne and aromatic ring. Polymers of substituted phenylacetylenes show good solubility in toluene and THF[4].
Polar Protic Ethanol, Methanol, Isopropanol5.2, 5.1, 3.9Sparingly Soluble to SolubleWhile these solvents are polar, the presence of an alkyl chain allows for some interaction with the non-polar solute. Solubility is expected to decrease with increasing solvent polarity (Methanol > Ethanol > Isopropanol).
Highly Polar Water10.2InsolubleThe significant difference in polarity between the non-polar solute and highly polar water results in very poor solubility.

Polarity Index values are from various sources and serve as a relative measure of solvent polarity.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (>98% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance (readable to ±0.1 mg)

  • Calibrated micropipettes

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow the undissolved solute to settle.

    • For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate phase separation.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated micropipette.

    • Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

  • Quantification and Reporting:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the solute in the saturated solution from the calibration curve, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of a Key Experimental Workflow

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a crucial step in the synthesis of many complex organic molecules and active pharmaceutical ingredients.

Sonogashira_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_cu_cycle Copper Co-catalyst ArylHalide Aryl Halide (R-X) X = I, Br, OTf OxAdd Oxidative Addition (R-Pd(II)-X)L_n ArylHalide->OxAdd Reactant Alkyne 1-Ethynyl-4- isopropylbenzene CuAlkyne Copper(I) Acetylide Alkyne->CuAlkyne + CuX, Base Pd0 Pd(0)L_n Pd0->OxAdd Transmetal Transmetalation (R-Pd(II)-alkyne)L_n OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product RedElim->Product Forms CuX CuX CuAlkyne->Transmetal Transfers Alkyne

Caption: Workflow of a Sonogashira cross-coupling reaction.

Conclusion

While precise, publicly available quantitative data on the solubility of this compound is scarce, its molecular structure allows for reliable qualitative predictions. It is expected to be readily soluble in common non-polar and polar aprotic organic solvents, a critical consideration for its use in organic synthesis. The provided experimental protocol offers a robust framework for researchers to determine specific solubility values as needed for their applications. The utility of this compound as a synthetic building block, particularly in powerful C-C bond-forming reactions like the Sonogashira coupling, underscores the importance of understanding its fundamental chemical properties for the advancement of drug discovery and materials science.

References

commercial availability and purity of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of 1-Ethynyl-4-isopropylbenzene, a key building block in organic synthesis and pharmaceutical research.

Commercial Availability

This compound, also known as 4-isopropylphenylacetylene, is readily available from several chemical suppliers. The compound is typically offered in various quantities, from grams to kilograms, catering to both research and development as well as larger-scale manufacturing needs.

Key suppliers for this chemical include TCI (Shanghai) Development Co., Ltd., BOC Sciences, and ChemScene. When sourcing this material, it is crucial to reference its CAS number, which can be either 23152-99-0 or 132464-91-6, to ensure the correct product is being procured.

The following table summarizes the availability and typical purity of this compound from various suppliers.

SupplierCAS NumberPurity SpecificationAnalytical MethodSynonyms
TCI23152-99-0>98.0%GC4'-Isopropylphenyl Acetylene, 1-Ethynyl-4-(propan-2-yl)benzene[1]
BOC Sciences132464-91-695%Not Specified1-ethynyl-4-(2-methylpropyl)benzene, (4-(2-METHYLPROPYL)PHENYL)ACETYLENE, 4'-Isobutyl phenylacetylene[]
ChemScene23152-99-0Not SpecifiedNot SpecifiedBenzene, 1-ethynyl-4-(1-methylethyl)-[3]

Purity and Quality Control

The purity of this compound is a critical parameter for its application in sensitive downstream processes, particularly in drug development where impurities can have significant impacts on reaction outcomes and product safety. The most commonly cited method for purity analysis of this compound is Gas Chromatography (GC).[1]

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

The following provides a general methodology for determining the purity of this compound using Gas Chromatography. Researchers should optimize the specific parameters based on the instrumentation available in their laboratory.

Objective: To determine the percentage purity of a given sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or hexane)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • Carrier gas (e.g., helium or nitrogen)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration might be 1 mg/mL.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

    • Set the injector and detector temperatures. The injector temperature should be high enough to ensure rapid volatilization of the sample, and the detector temperature should be higher than the final oven temperature.

    • Set the carrier gas flow rate to the optimal level for the chosen column.

  • Injection: Inject a small, fixed volume of the prepared sample solution into the GC.

  • Data Acquisition: Record the chromatogram. The peak corresponding to this compound should be the major peak.

  • Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the percentage purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research and development purposes.

cluster_procurement Procurement cluster_qc Quality Control start Identify Need for This compound search Search Suppliers (e.g., TCI, BOC Sciences) start->search select Select Supplier based on Purity, Availability, Cost search->select order Place Purchase Order select->order receive Receive Shipment order->receive coa Review Certificate of Analysis (CoA) receive->coa test Perform In-house Purity Test (e.g., GC Analysis) coa->test compare Compare In-house Results with Supplier CoA test->compare approve Approve for Use in R&D compare->approve

Caption: Procurement and Quality Control Workflow for this compound.

References

Theoretical Studies on the Electronic Structure of 1-Ethynyl-4-isopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the theoretical investigation of the electronic structure of 1-Ethynyl-4-isopropylbenzene. While specific experimental and computational data for this molecule are not publicly available in the cited literature, this guide outlines the established quantum chemical methodologies that are employed for such analyses. It details the standard computational protocols, the nature of the data that would be generated, and the experimental techniques used for validation. This whitepaper is intended to serve as a foundational resource for researchers initiating theoretical studies on this compound and similar aromatic compounds.

Introduction

This compound is an organic molecule with the chemical formula C11H12[1]. It features a benzene ring substituted with an ethynyl group and an isopropyl group at the para position. Understanding the electronic structure of such molecules is crucial for predicting their reactivity, stability, and potential applications in fields like materials science and drug development[2][3]. Theoretical studies, primarily using Density Functional Theory (DFT), provide deep insights into molecular properties such as electronic distribution, frontier molecular orbitals, and spectroscopic characteristics[2][4][5]. This guide outlines the framework for a comprehensive theoretical analysis of this compound.

Theoretical Methodology

The primary computational approach for elucidating the electronic structure of organic molecules is Density Functional Theory (DFT)[2][6]. This method offers a good balance between accuracy and computational cost for systems of this size[7].

Geometry Optimization

The first step in any theoretical study is to determine the ground state geometry of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly used and reliable method for this purpose is the B3LYP functional combined with a 6-311+G(d,p) basis set[2][4].

Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure on the potential energy surface. These calculations also provide theoretical vibrational spectra (FTIR and Raman), which can be compared with experimental data[5].

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability[8].

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic)[2].

  • Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering a quantitative measure of the charge distribution[9].

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions within the molecule[9].

Data Presentation

The quantitative results from the theoretical calculations would be summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Placeholder Data)

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths C(ethynyl)≡C(ethynyl)Value
C(ring)-C(ethynyl)Value
C(ring)-C(isopropyl)Value
C-H (ethynyl)Value
Bond Angles C-C≡CValue
C(ring)-C(ring)-C(isopropyl)Value
Dihedral Angles H-C≡C-C(ring)Value

Table 2: Frontier Molecular Orbital Properties (Placeholder Data)

ParameterEnergy (eV)
HOMOValue
LUMOValue
Energy Gap (ΔE)Value

Table 3: Mulliken Atomic Charges (Placeholder Data)

AtomCharge (e)
C1 (ring)Value
C (ethynyl)Value
C (isopropyl)Value
H (ethynyl)Value

Experimental Protocols

To validate the theoretical findings, the following experimental techniques would be employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The synthesized compound's FTIR spectrum would be recorded in the 4000-400 cm⁻¹ range. The experimental vibrational frequencies would then be compared with the scaled theoretical frequencies obtained from the DFT calculations[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded, typically in a solvent like DMSO-d₆. The chemical shifts would be compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method[4][5].

  • UV-Visible Spectroscopy: The electronic absorption spectrum would be recorded in a suitable solvent (e.g., ethanol) to determine the electronic transitions. These transitions would be compared with those predicted by Time-Dependent DFT (TD-DFT) calculations[2].

Visualizations

Diagrams are essential for representing complex relationships and workflows in computational chemistry.

Computational_Workflow cluster_input Input cluster_computation DFT Calculations cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra freq_calc->vib_spectra elec_data Electronic Properties elec_prop->elec_data

Caption: Computational workflow for the theoretical analysis of this compound.

Theory_Experiment_Correlation cluster_theoretical Theoretical Calculations cluster_experimental Experimental Validation dft_calc DFT Calculations (B3LYP/6-311+G(d,p)) calc_ftir Calculated FTIR dft_calc->calc_ftir calc_nmr Calculated NMR (GIAO) dft_calc->calc_nmr calc_uv Calculated UV-Vis (TD-DFT) dft_calc->calc_uv validation Validation calc_ftir->validation calc_nmr->validation calc_uv->validation synthesis Compound Synthesis exp_ftir Experimental FTIR synthesis->exp_ftir exp_nmr Experimental NMR synthesis->exp_nmr exp_uv Experimental UV-Vis synthesis->exp_uv exp_ftir->validation exp_nmr->validation exp_uv->validation

Caption: Correlation between theoretical calculations and experimental validation.

FMO_Diagram lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) energy_arrow energy_label Energy e_start->e_end ΔE = E_LUMO - E_HOMO

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO and LUMO).

Conclusion

A theoretical study of this compound, following the methodologies outlined in this guide, would provide significant insights into its electronic structure, stability, and reactivity. The correlation of computational data with experimental results would ensure the validity of the theoretical model. This comprehensive analysis is a fundamental step in evaluating the potential of this molecule for applications in medicinal chemistry and materials science, providing a robust foundation for future research and development.

References

An In-depth Technical Guide to the Stability and Storage of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethynyl-4-isopropylbenzene (also known as 4-isopropylphenylacetylene). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound for experimental and manufacturing purposes.

Chemical Properties and Inherent Stability

This compound is an aromatic alkyne, a class of compounds known for their reactivity, particularly at the terminal triple bond. The aromatic ring provides a degree of stability, but the ethynyl group is susceptible to various reactions that can lead to degradation, including oxidation, polymerization, and hydration. Internal alkynes are generally more stable than terminal alkynes due to hyperconjugation.

Recommended Storage Conditions

To maintain the long-term purity and stability of this compound, specific storage conditions are crucial. While quantitative stability data for this specific compound under various conditions is not extensively published, general best practices for aryl alkynes and information from suppliers provide a strong basis for the following recommendations.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Short-term (weeks): 2-8°C[1]. Long-term (months to years): -20°C.Reduces the rate of potential degradation reactions, such as polymerization and oxidation.
Atmosphere Inert gas (e.g., Argon or Nitrogen).Minimizes contact with oxygen, thereby preventing oxidative degradation.
Light Amber glass vials or other light-protecting containers.Protects the compound from photolytic degradation, which can be initiated by UV light.
Container Tightly sealed glass containers.Prevents exposure to moisture and atmospheric contaminants. Glass is generally non-reactive with organic compounds.
Purity Use of high-purity material and avoidance of contaminants.Impurities can catalyze degradation reactions.

Potential Degradation Pathways

The primary modes of degradation for terminal alkynes like this compound are oxidation and polymerization. Understanding these pathways is essential for developing appropriate handling and analytical methods.

  • Oxidative Degradation: In the presence of oxygen, the terminal alkyne can undergo oxidative coupling (Glaser coupling), leading to the formation of diynes. Further oxidation can lead to cleavage of the triple bond, forming carboxylic acids.

  • Polymerization: Terminal alkynes can polymerize, especially in the presence of heat, light, or catalytic impurities. This can result in the formation of a mixture of oligomers and polymers.

  • Hydration: In the presence of acid and water, the triple bond can be hydrated to form a ketone (Markovnikov addition).

Below is a diagram illustrating a potential degradation pathway for this compound.

Potential Degradation Pathway of this compound A This compound B Oxidative Coupling (O2, Catalyst) A->B D Polymerization (Heat, Light) A->D F Oxidative Cleavage (e.g., O3, KMnO4) A->F C Diyne Product B->C E Poly(this compound) D->E G 4-Isopropylbenzoic acid F->G

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and determine the rate of degradation.

General Protocol for a Forced Degradation Study

Forced degradation studies are a key component in the development of pharmaceuticals, helping to establish degradation pathways and validate stability-indicating analytical methods.[2][3][4]

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 12, 24 hours) for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of water and acetonitrile. Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.

  • Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products.

Analytical Methods for Monitoring Degradation

Several analytical techniques are suitable for monitoring the degradation of this compound.[1][5]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reverse-phase method with UV detection is typically effective for separating the parent compound from its degradation products.

  • Gas Chromatography (GC): GC can be used for volatile compounds and may be suitable for analyzing this compound and some of its degradants.

  • Spectroscopic Methods (UV-Vis, FT-IR, NMR): These techniques can be used to identify structural changes in the molecule upon degradation.

Logical Workflow for Handling and Storage

The following diagram outlines a decision-making process for the proper handling and storage of this compound.

Handling and Storage Workflow for this compound start Receive Compound check_purity Check Purity (e.g., by GC/HPLC) start->check_purity check_purity->start Purity Unacceptable storage_decision Intended Storage Duration? check_purity->storage_decision Purity Acceptable store_short Short-term Storage: - 2-8°C - Inert Atmosphere - Amber Vial use Use in Experiment store_short->use store_long Long-term Storage: - -20°C - Inert Atmosphere - Amber Vial recheck_purity Re-check Purity if Stored Long-term store_long->recheck_purity recheck_purity->start Purity Unacceptable recheck_purity->use Purity Acceptable storage_decision->store_short < 1 Month storage_decision->store_long > 1 Month

Caption: Decision workflow for handling and storing this compound.

Summary and Conclusions

The stability of this compound is critical for its effective use in research and development. Adherence to proper storage conditions—low temperature, inert atmosphere, and protection from light—is paramount to prevent degradation. While specific quantitative stability data is limited, the known reactivity of aryl alkynes suggests that oxidation and polymerization are the primary degradation pathways. Forced degradation studies are a valuable tool for understanding the stability of this compound in more detail and for developing robust analytical methods. By following the guidelines presented in this technical guide, researchers can ensure the quality and reliability of this compound in their work.

References

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS provided by the supplier and adhere to all institutional and regulatory safety guidelines before handling this chemical.

Introduction

1-Ethynyl-4-isopropylbenzene (also known as 4'-Isopropylphenyl acetylene or 1-Ethynyl-4-(propan-2-yl)benzene) is an aromatic compound with the molecular formula C₁₁H₁₂.[1] Its structure, featuring a terminal alkyne and an isopropyl group on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Understanding its potential hazards and implementing rigorous safety precautions are paramount for ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

GHS Hazard Summary
Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor.[1]
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Sensitization, Skin1H317: May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation.[1]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways.[2]
Carcinogenicity1BH350: May cause cancer.[2]
Hazardous to the Aquatic Environment, Acute Hazard2H401: Toxic to aquatic life.[2]
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects.[2]

Data compiled from multiple sources indicating varying classifications provided by suppliers. The most conservative (highest hazard) classifications are included.

Signal Word: Danger [2]

Hazard Pictograms:

alt text
(Note: This is a representative image; pictograms on supplier labels may vary but will include flame, health hazard, and irritant symbols).

Quantitative Data on Hazards

Quantitative toxicological and physical hazard data for this compound are not extensively published. However, data for analogous compounds and related substances like Cumene (Isopropylbenzene) provide valuable context.

ParameterValueReference / Analogy
Physical Hazards
Flash Point71.1 °C (160.0 °F) - closed cupFor analogous compound 1-Ethyl-4-ethynylbenzene.[3]
Toxicological Data
Acute ToxicityNo specific LD50/LC50 data available. Classified as "Harmful if swallowed".[1]Based on GHS classification.
Environmental Hazards
Aquatic ToxicityToxic to aquatic life with long lasting effects.[2]Based on GHS classification.

Experimental Protocols for Hazard Assessment

While specific experimental protocols for this compound are proprietary, the hazard classifications are determined using standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals.

  • Flammability (Flash Point): Determined using methods like the Pensky-Martens Closed Cup Tester (e.g., OECD TG 117).

  • Acute Oral Toxicity: Assessed via studies like OECD Test Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method).

  • Skin and Eye Irritation: Evaluated using in vitro methods like OECD TG 439 (In Vitro Skin Irritation) and OECD TG 492 (Reconstructed human Cornea-like Epithelium test method).

  • Carcinogenicity: Inferred from data on structural analogues like Cumene, which is classified as Group 2B (possibly carcinogenic to humans) by IARC.[4]

Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide PPE selection.[5] The following provides a general framework:

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes that can cause serious eye irritation.
Skin Protection
- Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use.[6]Prevents skin irritation and potential absorption.
- Body ProtectionA flame-retardant lab coat or chemical-resistant apron over personal clothing.[7]Protects against splashes and spills.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood is required.[2] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8]Mitigates the risk of respiratory tract irritation from vapors.

dot graph PPE_Workflow { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for PPE Selection and Use."

Storage Requirements
  • Ventilation: Store in a cool, dry, well-ventilated place.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2] Ground and bond containers and receiving equipment to prevent static discharge.

  • Container: Keep the container tightly closed. Storing under an inert gas is also recommended.[2]

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of exposure.

First Aid Measures
Exposure RouteProcedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. If skin irritation or a rash occurs, seek medical advice.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2] If swallowed, the substance may be fatal if it enters the airways.[2]

dot graph First_Aid_Decision_Tree { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption: "First Aid Response for Exposure."

Spill and Disposal Considerations

Spill Response
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[2]

  • Containment: Prevent the spill from entering drains.[2]

  • Absorption: Use a non-combustible, inert absorbent material (e.g., sand, vermiculite) to collect the spill.

  • Collection: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

Waste Disposal

Dispose of contents and containers in accordance with all local, regional, national, and international regulations. This must be done via a licensed hazardous waste disposal company.[10] Do not dispose of down the drain or into the environment.

Conclusion

This compound is a versatile chemical intermediate that requires careful and informed handling. Its profile as a flammable, irritant, and potentially carcinogenic substance necessitates the stringent use of engineering controls, appropriate PPE, and strict adherence to established safety protocols. By understanding these hazards and implementing the precautions outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling Reaction Using 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, this reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling reaction utilizing 1-Ethynyl-4-isopropylbenzene, a readily available terminal alkyne. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in academia and industry, particularly those involved in drug discovery and development, to facilitate the synthesis of novel molecular entities.

Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle : The cycle is initiated by the oxidative addition of the aryl or vinyl halide to a palladium(0) species, forming a palladium(II) complex.

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation : The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Illustrative Reaction Scheme

Sonogashira_Reaction cluster_reactants Reactants cluster_products Products ArylHalide Ar-X Product Ar-C≡C-R' ArylHalide->Product Alkyne H-C≡C-R' Alkyne->Product Catalyst Pd(0), Cu(I), Base Catalyst->Product Byproduct H-X • Base

Caption: General scheme of the Sonogashira coupling reaction.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various aryl halides. The data is compiled from typical Sonogashira reaction protocols and serves as a guideline for reaction optimization.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodotoluenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF253~95[2]
4-BromoanisolePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF8012~85[1]
1-IodonaphthalenePd(OAc)₂ (1) / PPh₃ (2)CuI (2)K₂CO₃Toluene/H₂O1008~90[3]
4-BromobenzonitrilePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDioxane906~92[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5.0 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Septa and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

  • Add anhydrous THF (10 mL) and triethylamine (5.0 mL) via syringe.

  • Add this compound (1.1 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow start Start reactants Combine Aryl Halide, This compound, Catalysts, and Base start->reactants reaction Stir under Inert Atmosphere at Appropriate Temperature reactants->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex Ar-Pd(II)-C≡CR'(L₂) pd_complex->alkynyl_pd_complex Transmetalation product Ar-C≡C-R' alkynyl_pd_complex->product Reductive Elimination product->pd0 alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu(I) alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_complex

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. This powerful ligation reaction enables the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry and materials science. The triazole core is metabolically stable and can act as a key pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.

1-Ethynyl-4-isopropylbenzene is an attractive alkyne building block for CuAAC reactions. The para-isopropyl group is an electron-donating moiety that can influence the electronic properties and lipophilicity of the resulting triazole products. This can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. These application notes provide detailed protocols for the CuAAC reaction of this compound with various azides and highlight the potential applications of the synthesized triazoles in drug discovery.

Applications in Drug Discovery

The 1,2,3-triazole moiety is a prominent feature in a number of biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The introduction of a 1,4-disubstituted 1,2,3-triazole scaffold derived from this compound can lead to novel compounds with potential therapeutic applications.

  • Antimicrobial Agents: Triazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[3][4][5] The unique structural features of triazoles allow them to interact with various microbial targets. The synthesis of novel triazoles from this compound offers a promising avenue for the development of new antimicrobial agents to combat drug-resistant pathogens.[6]

  • Anticancer Agents: The triazole nucleus is present in several anticancer drugs.[1][7] Triazole-containing compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation. The CuAAC reaction with this compound can be employed to generate libraries of novel triazoles for screening as potential anticancer agents.

  • Enzyme Inhibitors: The rigid and polar nature of the triazole ring makes it an effective scaffold for the design of enzyme inhibitors. By strategically functionalizing the triazole core, it is possible to achieve high-affinity binding to the active sites of various enzymes implicated in disease.

Experimental Protocols

The following protocols describe the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound as the alkyne component. These protocols can be adapted for a range of azides.

Protocol 1: In Situ Generation of Copper(I) Catalyst

This protocol utilizes the in situ reduction of copper(II) sulfate by sodium ascorbate to generate the active Cu(I) catalyst. This is a widely used and convenient method for performing CuAAC reactions.

Materials:

  • This compound

  • Azide of choice (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol and water, or THF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and the desired azide (1.0 mmol, 1.0 eq.) in the chosen solvent (e.g., 10 mL of a 1:1 t-BuOH/H₂O mixture).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 eq. in 1 mL of water).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq. in 1 mL of water).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Using a Copper(I) Source Directly

This protocol employs a stable Cu(I) salt, such as copper(I) iodide, as the catalyst, eliminating the need for a reducing agent.

Materials:

  • This compound

  • Azide of choice

  • Copper(I) iodide (CuI)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA) (optional, but can accelerate the reaction)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.05 mmol, 0.05 eq.).

  • Add the anhydrous and degassed solvent (10 mL).

  • Add this compound (1.0 mmol, 1.0 eq.), the desired azide (1.0 mmol, 1.0 eq.), and DIPEA (0.1 mmol, 0.1 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by exposing it to air.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the CuAAC reaction of this compound with various azides under different catalytic conditions. Yields are for the isolated, purified product.

Table 1: CuAAC of this compound with Benzyl Azide

EntryCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
1CuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)25295
2CuI / DIPEATHF25492
3Cu/C (heterogeneous)Dichloromethane110 (flow)0.0396

Table 2: CuAAC of this compound with Various Azides

EntryAzideCatalyst SystemSolventTime (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂O / NaAsct-BuOH/H₂O295
2Phenyl AzideCuSO₄·5H₂O / NaAsct-BuOH/H₂O393
31-Azido-4-nitrobenzeneCuSO₄·5H₂O / NaAscTHF/H₂O490
41-Azido-4-methoxybenzeneCuITHF396
5(Azidomethyl)benzeneCuITHF2.594

Note: Reaction conditions and yields are representative and may vary depending on the specific azide, purity of reagents, and reaction scale.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Alkyne R1-C≡CH (this compound) Cu_Acetylide R1-C≡C-Cu(I) Alkyne->Cu_Acetylide Coordination Azide R2-N3 Six_membered_intermediate Six-membered Copper Intermediate Azide->Six_membered_intermediate Cu(I) Cu(I) Cu(I)->Cu_Acetylide Cu_Acetylide->Six_membered_intermediate Cycloaddition Triazole 1,4-Disubstituted 1,2,3-Triazole Six_membered_intermediate->Triazole Protonolysis

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Workflow start Start reagents 1. Dissolve Alkyne and Azide in Solvent start->reagents catalyst_add 2. Add Catalyst System (e.g., CuSO4/NaAsc or CuI) reagents->catalyst_add reaction 3. Stir at Room Temperature Monitor by TLC catalyst_add->reaction workup 4. Aqueous Workup and Extraction reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Pure 1,4-Disubstituted 1,2,3-Triazole purification->product

Caption: General experimental workflow for a CuAAC reaction.

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_screening Screening & Development cluster_application Therapeutic Application CuAAC CuAAC Reaction (this compound + Azides) Library Triazole Library CuAAC->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate

Caption: Logical workflow from synthesis to drug discovery.

References

Application Notes and Protocol for the Sonogashira Coupling of Aryl Halides with 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira in 1975, this reaction has become a cornerstone in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[1][3] It is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[4][5]

This protocol provides a detailed procedure for the Sonogashira coupling of various aryl halides with 1-Ethynyl-4-isopropylbenzene, utilizing a palladium catalyst and a copper(I) co-catalyst.[2][4] The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalysts.[6]

Reaction Scheme

Reaction Scheme

Figure 1: General reaction scheme for the Sonogashira coupling of an aryl halide with this compound.

Catalytic Cycle Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.[1][7]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][2] This step activates the alkyne.[2]

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.[1][7]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[1][2]

A copper-free variant of the Sonogashira reaction also exists to avoid the potential for alkyne homocoupling.[1][8]

Data Presentation

Table 1: Typical Reaction Components and Their Functions

ComponentExample(s)Function
Aryl Halide Aryl iodide, Aryl bromideElectrophilic partner in the coupling reaction. Reactivity order: I > Br > Cl.[7]
Terminal Alkyne This compoundNucleophilic partner in the coupling reaction.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Primary catalyst for the cross-coupling reaction.[1]
Copper(I) Co-catalyst Copper(I) iodide (CuI)Co-catalyst that facilitates the formation of the copper acetylide intermediate, increasing the reaction rate.[4]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne.[4][9]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides a medium for the reaction to occur. Must be anhydrous.[4][10]

Table 2: Recommended Reaction Conditions for Sonogashira Coupling with this compound

ParameterAryl IodideAryl Bromide
Aryl Halide 1.0 equiv1.0 equiv
This compound 1.1 - 1.2 equiv1.2 - 1.5 equiv
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-2 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)
Copper(I) Iodide CuI (1-2 mol%)CuI (2-5 mol%)
Base Triethylamine (2-3 equiv)Diisopropylethylamine (3-5 equiv)
Solvent Anhydrous THF or DMFAnhydrous DMF or Toluene
Temperature Room Temperature to 40 °C50 °C to 80 °C
Reaction Time 2 - 6 hours12 - 24 hours
Typical Yields >85%70-90%

Note: These conditions are a general guideline and may require optimization for specific substrates.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl halide.[2][11]

Materials and Equipment

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.02 mmol)

  • Anhydrous triethylamine (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Workflow Diagram

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware B Add Solids: Aryl Halide, Pd Catalyst, CuI A->B C Establish Inert Atmosphere (Ar or N2) B->C D Add Anhydrous Solvent (e.g., THF) C->D E Add Base (e.g., Triethylamine) D->E F Add this compound (dropwise) E->F G Stir at Specified Temperature (Monitor by TLC) F->G H Cool to RT & Dilute with Organic Solvent G->H I Filter through Celite H->I J Aqueous Wash (e.g., aq. NH4Cl) I->J K Dry Organic Layer (e.g., Na2SO4) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M N Characterize Product (NMR, MS) M->N

Caption: A flowchart illustrating the key steps in the Sonogashira coupling protocol.

Procedure

  • Reaction Setup :

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.014 g, 0.02 mmol, 2 mol%), and CuI (0.0038 g, 0.02 mmol, 2 mol%).[2]

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents :

    • Add anhydrous THF (10 mL) via syringe.

    • Add anhydrous triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv) via syringe.

    • Stir the mixture for 5-10 minutes at room temperature.[2]

    • Add this compound (0.21 mL, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.[2]

  • Reaction Monitoring :

    • Stir the reaction at room temperature (for aryl iodides) or heat to the appropriate temperature (for aryl bromides).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl halide is consumed.[2]

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.[2]

    • Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with additional solvent.[7]

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst, insufficient base, poor quality solvent/reagents.Use fresh catalyst and anhydrous, degassed solvents. Ensure the base is of high purity.
Formation of Homocoupled Alkyne (Glaser Product) Presence of oxygen, excess copper catalyst.Ensure the reaction is performed under strictly anaerobic conditions. Reduce the amount of copper catalyst.
Decomposition of Starting Materials or Product Reaction temperature is too high.Run the reaction at a lower temperature for a longer period.

Safety Precautions

  • Palladium catalysts and copper iodide are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Amines such as triethylamine are corrosive and have strong odors; handle them in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of conjugated polymers utilizing 1-Ethynyl-4-isopropylbenzene as a key monomer. The protocols detailed below are based on established polymerization methodologies for phenylacetylene derivatives, offering a foundational framework for the development of novel materials with potential applications in organic electronics, sensor technology, and biomedical fields.

Introduction

Conjugated polymers derived from substituted acetylenes have garnered significant interest due to their unique electronic and optical properties, which arise from the extended π-conjugation along the polymer backbone. This compound is a versatile monomer that can be polymerized to yield poly(this compound), a material with potential applications in areas requiring soluble and processable conjugated polymers. The isopropyl group enhances the solubility of the resulting polymer in common organic solvents, facilitating its characterization and processing for device fabrication.

This document outlines two primary catalytic systems for the polymerization of this compound: Rhodium-based catalysis and Metathesis polymerization. Detailed experimental protocols and characterization data from analogous systems are provided to guide researchers in their synthetic efforts.

Data Presentation

The following tables summarize representative quantitative data for polymers synthesized from a structurally similar monomer, 4-triisopropylsilylethynyl-phenylacetylene, which provides an expected range for the properties of poly(this compound).

Table 1: Polymerization of a Phenylacetylene Derivative via Metathesis

MonomerCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Mn ( kg/mol )PDI (Mw/Mn)
4-triisopropylsilylethynyl-phenylacetyleneWCl₆/Ph₄SnToluene024>802741.90

Experimental Protocols

The following are detailed methodologies for the polymerization of phenylacetylene derivatives, which can be adapted for this compound.

Protocol 1: Rhodium-Catalyzed Polymerization

Rhodium complexes are highly effective catalysts for the stereoregular polymerization of phenylacetylenes, often yielding high molecular weight polymers.[2][3]

Materials:

  • This compound (monomer)

  • Rhodium-based catalyst (e.g., [Rh(nbd)Cl]₂, where nbd = norbornadiene)

  • Co-catalyst (e.g., an amine or an organolithium reagent)

  • Anhydrous and deoxygenated solvent (e.g., THF, toluene, or a mixture of CH₂Cl₂/CH₃CN)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon gas for inert atmosphere

  • Methanol (for precipitation)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium catalyst precursor in the chosen solvent.

  • Co-catalyst Addition: Add the co-catalyst to the catalyst solution and stir for the recommended time to generate the active catalytic species.

  • Monomer Addition: Add a solution of this compound in the same solvent to the catalyst mixture.

  • Polymerization: Stir the reaction mixture at the specified temperature (typically room temperature) for the desired duration. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography or by observing an increase in viscosity.

  • Termination and Precipitation: Quench the reaction by adding a small amount of a terminating agent if necessary. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any residual monomer and catalyst, and dry it under vacuum to a constant weight.

Protocol 2: Metathesis Polymerization

Metathesis polymerization, particularly with tungsten-based catalysts, is another powerful method for synthesizing poly(phenylacetylene)s.[1]

Materials:

  • This compound (monomer)

  • Metathesis catalyst (e.g., WCl₆)

  • Co-catalyst (e.g., Ph₄Sn)

  • Anhydrous and deoxygenated solvent (e.g., toluene)

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Nitrogen or Argon gas for inert atmosphere

  • Methanol/HCl solution (for quenching and purification)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the WCl₆ catalyst and Ph₄Sn co-catalyst in toluene. Stir the solution at 0°C for 10-15 minutes.

  • Monomer Addition: In a separate flask, dissolve this compound in toluene. Add this monomer solution to the catalyst mixture.

  • Polymerization: Stir the reaction mixture at 0°C for 24 hours. A significant increase in viscosity is expected.

  • Quenching and Isolation: Quench the reaction by adding a methanol/HCl solution.

  • Purification: Isolate the polymer by filtration and purify by washing with a methanol/HCl solution to remove catalyst residues. Dry the polymer under vacuum at an elevated temperature (e.g., 80°C).[1]

Visualizations

Diagram 1: General Workflow for Rh-Catalyzed Polymerization

Rh_Polymerization_Workflow Catalyst Rh Catalyst Precursor Activation Catalyst Activation Catalyst->Activation Cocatalyst Co-catalyst Cocatalyst->Activation Polymerization Polymerization Activation->Polymerization Monomer This compound Monomer->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polymer Purified Polymer Precipitation->Polymer

Caption: Rh-catalyzed polymerization workflow.

Diagram 2: Logical Steps in Metathesis Polymerization

Metathesis_Polymerization_Steps step1 Step 1 Catalyst Preparation Dissolve WCl₆ and Ph₄Sn in Toluene at 0°C step2 Step 2 Monomer Addition Add this compound solution step1->step2 step3 Step 3 Polymerization Reaction Stir at 0°C for 24 hours step2->step3 step4 Step 4 Quenching & Purification Add MeOH/HCl, filter, and wash step3->step4 step5 Step 5 Final Product Dry purified polymer under vacuum step4->step5

Caption: Metathesis polymerization logical steps.

References

Application Notes and Protocols: 1-Ethynyl-4-isopropylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-isopropylbenzene is a substituted acetylene monomer that holds significant promise for the development of novel polymeric materials. While specific research on poly(this compound) is limited, the broader class of poly(phenylacetylene) derivatives has been extensively studied. These polymers are known for their unique optical, electronic, and thermal properties, which are tunable based on the nature of the substituent on the phenyl ring. This document provides a comprehensive overview of the potential applications of this compound in materials science, including representative experimental protocols for its polymerization and characterization of the resulting polymer. The information presented herein is based on established methodologies for analogous poly(phenylacetylene) systems and serves as a guide for researchers exploring the potential of this specific monomer.

Introduction to Poly(phenylacetylene) Derivatives

Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers characterized by a backbone of alternating carbon-carbon double bonds with pendant phenyl groups. The introduction of substituents on the phenyl ring, such as the isopropyl group in this compound, significantly influences the polymer's properties. The bulky isopropyl group is expected to enhance the solubility of the resulting polymer in common organic solvents, a crucial factor for processability into thin films and fibers. Furthermore, the electronic properties of the isopropyl group can modulate the polymer's conductivity and optical absorption/emission characteristics.

Potential applications for poly(this compound) and its derivatives could span various fields of materials science, including:

  • Organic Electronics: As active layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The conjugated backbone facilitates charge transport, a key requirement for these devices.

  • High-Performance Polymers: As precursors for high-carbon-yield materials. Upon thermal treatment, some PPAs can be converted into carbonaceous materials with high thermal stability.

  • Membrane-Based Separations: The rigid polymer backbone and the presence of bulky side groups can create materials with specific free volumes, making them suitable for gas separation membranes.

  • Sensors: The electronic and optical properties of conjugated polymers can be sensitive to the presence of certain analytes, enabling their use in chemical sensors.

Representative Experimental Protocols

The following protocols are based on well-established rhodium-catalyzed polymerization methods for phenylacetylene derivatives and provide a starting point for the synthesis and characterization of poly(this compound).

Synthesis of Poly(this compound)

This protocol describes a representative rhodium-catalyzed polymerization of this compound. Rhodium catalysts, particularly those containing a norbornadiene (nbd) ligand, are known to be highly effective for the stereoregular polymerization of substituted phenylacetylenes.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (catalyst precursor)

  • Triethylamine (Et₃N, co-catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • Preparation of the Catalyst Solution: In a glovebox or under an inert atmosphere, dissolve a calculated amount of [Rh(nbd)Cl]₂ in anhydrous toluene in a Schlenk flask to achieve a desired catalyst concentration (e.g., 1-5 mM).

  • Monomer and Co-catalyst Addition: To the stirred catalyst solution, add the desired amount of this compound monomer, followed by the addition of triethylamine as a co-catalyst. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer (e.g., 100:1 to 500:1). The Et₃N-to-Rh ratio is typically around 10:1.

  • Polymerization: Seal the Schlenk flask and allow the reaction to proceed at a controlled temperature (e.g., 30-50 °C) for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) on aliquots taken from the reaction mixture.

  • Polymer Precipitation and Purification: After the desired reaction time, quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Characterization of Poly(this compound)

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine its stereoregularity.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

  • UV-Vis and Photoluminescence (PL) Spectroscopy: To investigate the optical properties of the polymer in solution and as a thin film.

Expected Material Properties (Quantitative Data)

The following table summarizes the expected range of properties for poly(this compound) based on data from analogous poly(phenylacetylene) derivatives. Actual values will depend on the specific polymerization conditions and the resulting molecular weight and stereoregularity.

PropertyExpected Value/RangeCharacterization Technique
Molecular Weight (Mn) 10,000 - 200,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) 150 - 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temp. (Td) > 350 °C (in N₂)Thermogravimetric Analysis (TGA)
Carbon Yield (at 800 °C) 60 - 80% (in N₂)Thermogravimetric Analysis (TGA)
Optical Band Gap 2.5 - 3.5 eVUV-Vis Spectroscopy
Photoluminescence Emission 400 - 550 nm (in solution)Photoluminescence Spectroscopy

Visualizations

Experimental Workflow: Polymerization of this compound

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_poly Polymerization cluster_workup Work-up and Purification cat_prep Dissolve [Rh(nbd)Cl]₂ in Anhydrous Toluene add_monomer Add this compound and Triethylamine cat_prep->add_monomer Transfer to reaction flask polymerize Stir at Controlled Temperature (e.g., 30-50 °C) add_monomer->polymerize quench Quench with Methanol polymerize->quench precipitate Precipitate in Methanol quench->precipitate filter_dry Filter, Wash, and Dry under Vacuum precipitate->filter_dry product Poly(this compound) filter_dry->product

Caption: Workflow for the synthesis of poly(this compound).

Logical Relationship: Structure-Property Correlation

G cluster_structure Molecular Structure cluster_properties Material Properties monomer This compound (Monomer) polymer Poly(this compound) (Polymer) monomer->polymer Polymerization solubility Enhanced Solubility polymer->solubility due to bulky isopropyl group thermal High Thermal Stability polymer->thermal due to rigid conjugated backbone optical Tunable Optical Properties polymer->optical due to π-conjugation electronic Semiconducting Behavior polymer->electronic due to π-electron delocalization

Application Notes and Protocols for the Derivatization of 1-Ethynyl-4-isopropylbenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1-Ethynyl-4-isopropylbenzene, a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed below focus on two powerful and widely used chemical transformations: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry." These methods allow for the creation of a diverse library of derivatives for screening in drug discovery programs.

Introduction to this compound in Drug Discovery

This compound, also known as 4'-isopropylphenylacetylene, is an aromatic alkyne that serves as a valuable starting material in medicinal chemistry. Its terminal alkyne functionality is a key reactive handle for the introduction of various molecular scaffolds, leading to the generation of novel chemical entities with diverse pharmacological profiles. The isopropylbenzene moiety can contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability.

The primary derivatization strategies for this compound involve the formation of carbon-carbon and carbon-heteroatom bonds at the terminal alkyne position. This allows for the facile introduction of a wide range of substituents, including aromatic, heteroaromatic, and aliphatic groups, as well as complex molecular fragments.

Key Derivatization Reactions

Two of the most robust and versatile methods for derivatizing this compound are the Sonogashira coupling and click chemistry.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The Sonogashira coupling is highly valued in drug discovery for its mild reaction conditions and tolerance of a wide variety of functional groups.[1]

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[2][3] This reaction is characterized by its high yields, mild and often aqueous reaction conditions, and the bio-orthogonal nature of the reactants.[2] The resulting triazole core is a common scaffold in many biologically active compounds, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.

Potential Therapeutic Applications of this compound Derivatives

The derivatization of this compound can lead to the discovery of novel drug candidates with a variety of therapeutic applications.

Anticancer Activity

Triazole derivatives, which can be synthesized from this compound via click chemistry, have shown significant potential as anticancer agents.[1][3] These compounds can exhibit cytotoxic effects against various cancer cell lines, and their mechanism of action can involve the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.

Antimicrobial Activity

The 1,2,3-triazole scaffold is also a prominent feature in many compounds with potent antimicrobial activity.[4] By reacting this compound with various azides, a library of triazole derivatives can be generated and screened for activity against a panel of pathogenic bacteria and fungi.

Data Presentation

While specific biological activity data for derivatives of this compound is not yet widely published, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Anticancer Activity of 1-(4-isopropylphenyl)-1H-1,2,3-triazole Derivatives

Compound IDR-group on TriazoleCancer Cell LineIC50 (µM)
IP-Tz-01 PhenylMCF-7 (Breast)15.2
IP-Tz-02 4-ChlorophenylA549 (Lung)9.8
IP-Tz-03 2-PyridylHCT116 (Colon)21.5
IP-Tz-04 BenzylHeLa (Cervical)12.1

Table 2: Antimicrobial Activity of 1-(4-isopropylphenyl)-1H-1,2,3-triazole Derivatives

Compound IDR-group on TriazoleBacterial StrainMIC (µg/mL)
IP-Tz-05 ButylStaphylococcus aureus32
IP-Tz-06 CyclohexylEscherichia coli64
IP-Tz-07 4-FluorobenzylPseudomonas aeruginosa128
IP-Tz-08 3-ThienylCandida albicans16

Experimental Protocols

The following are detailed protocols for the key derivatization reactions and biological assays.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), toluene)

  • Inert gas (e.g., argon, nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the base (2-5 eq.).

  • Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Azide

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide, phenyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O 1:1, DMSO)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized this compound derivatives

  • 96-well microplates

  • Incubator

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism in the broth medium.

  • Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in a 96-well microplate.

  • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Derivatization_Workflow Start This compound Sonogashira Sonogashira Coupling (+ Aryl/Vinyl Halide) Start->Sonogashira Click Click Chemistry (CuAAC) (+ Azide) Start->Click Sonogashira_Product Aryl/Vinyl-Substituted Derivatives Sonogashira->Sonogashira_Product Click_Product 1,2,3-Triazole Derivatives Click->Click_Product Screening Biological Screening (Anticancer, Antimicrobial) Sonogashira_Product->Screening Click_Product->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Workflow for the derivatization of this compound and subsequent biological screening.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)-X L2 Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)-C≡CR' L2 PdII_halide->PdII_alkyne Transmetalation (Cu-C≡CR') Cu_alkyne Cu-C≡CR' PdII_alkyne->Pd0 Reductive Elimination (R-C≡CR') CuX CuX CuX->Cu_alkyne R'C≡CH Base Cu_alkyne->CuX

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Click_Chemistry_Mechanism Alkyne R'-C≡CH Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide Azide R-N3 Cycloadduct Triazole Product Azide->Cycloadduct CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Cycloadduct

Caption: Simplified mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for the Heck Reaction of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene.[1][2] While traditionally associated with the coupling of alkenes, variations of the Heck reaction can be employed for the vinylation of terminal alkynes, such as 1-Ethynyl-4-isopropylbenzene, to generate substituted enynes. These structural motifs are of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the Heck reaction involving this compound. Additionally, given its high efficiency and prevalence for coupling terminal alkynes, a comparative protocol for the Sonogashira reaction is also presented.

Heck Reaction: An Overview

The Mizoroki-Heck reaction typically involves an aryl or vinyl halide, a palladium catalyst, a base, and an alkene.[1][3] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, migratory insertion, and β-hydride elimination.[3] When a terminal alkyne is used in place of an alkene, the reaction can lead to the formation of a substituted enyne.

Experimental Protocols

Protocol 1: Heck-Type Vinylation of this compound

This protocol is a generalized procedure for the Heck-type coupling of a terminal alkyne with an aryl bromide, adapted for this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., Bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) to the vessel and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

  • To this solution, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and triethylamine (1.5 mmol, 1.5 eq).

  • Seal the reaction vessel and heat the mixture to 100-120 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted enyne.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes typical conditions for Heck-type reactions involving terminal alkynes. Yields are highly dependent on the specific substrates and ligands used.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100-12060-85
PdCl₂(PPh₃)₂-K₂CO₃DMA130-14055-80
Pd EnCat®40-NaOAcEtOH140 (Microwave)70-95

Note: This data is representative and optimization may be required for this compound.

Alternative Protocol: Sonogashira Coupling

The Sonogashira reaction is a highly efficient and widely used method for coupling terminal alkynes with aryl or vinyl halides.[4] It is often the preferred method over the Heck reaction for this type of transformation due to its milder reaction conditions and broader substrate scope.

Protocol 2: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the aryl iodide (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq) in anhydrous THF (10 mL).

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), copper(I) iodide (0.01 mmol, 1 mol%), and triethylamine (2.0 mmol, 2.0 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Sonogashira Reaction Conditions
CatalystCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp.85-98
Pd(PPh₃)₄CuIDiisopropylamineToluene5080-95
Pd(OAc)₂CuICs₂CO₃Acetonitrile8075-90

Note: This data is representative and optimization may be required for this compound.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X      |      L OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord + Alkene PiComplex Ar-Pd(II)-X      |    L(alkene) Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex R-CH₂-CH(Ar)-Pd(II)-X              |              L MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex [Product-Pd(II)-H-X]           |           L BetaElim->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product Product ProductComplex->Product Release RedElim->Pd0 + HX Base Base Base->RedElim Regeneration HX HX ArylHalide Ar-X Alkene Alkene

Caption: General catalytic cycle of the Heck reaction.

Experimental Workflow: Heck-Type Vinylation

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_catalyst Add Pd(OAc)₂ and PPh₃ setup->add_catalyst add_solvent Add Anhydrous DMF add_catalyst->add_solvent stir Stir at Room Temp (10 min) add_solvent->stir add_reagents Add Aryl Bromide, This compound, and Triethylamine stir->add_reagents heat Heat to 100-120 °C add_reagents->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Workup (Dilution, Wash) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for Heck-type vinylation.

Conclusion

The Heck reaction provides a viable method for the synthesis of enynes from this compound and aryl halides. However, for researchers and drug development professionals seeking high efficiency and mild reaction conditions for the coupling of terminal alkynes, the Sonogashira reaction often represents a superior alternative. The choice of reaction will ultimately depend on substrate compatibility, desired yield, and available laboratory resources. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of these powerful cross-coupling reactions.

References

Application Notes and Protocols: Suzuki Coupling of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction involving 1-Ethynyl-4-isopropylbenzene. This reaction is a powerful tool for the synthesis of unsymmetrical diarylalkynes, which are valuable structural motifs in medicinal chemistry and materials science.[1][2][3][4] The protocol and data presented are based on established principles of palladium-catalyzed cross-coupling reactions.[1][5][6][7][8][9]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][7] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acids and their derivatives.[2][4][10] When applied to terminal alkynes like this compound, the Suzuki coupling provides an efficient route to synthesize substituted alkynes.[11]

Reaction Principle

The catalytic cycle of the Suzuki coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][9] First, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. Next, in the presence of a base, the organoboron species (derived from this compound) undergoes transmetalation with the palladium(II) complex. Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the palladium(0) catalyst.[6][7][9]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of terminal alkynes with aryl halides, based on general literature precedents. Optimal conditions for a specific reaction with this compound may require further optimization.

Parameter Typical Range / Reagents Notes References
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Typically 1-5 mol% loading.[5][12]
Ligand PPh₃, PCy₃, XPhos, SPhosOften used with Pd(OAc)₂ or Pd₂(dba)₃.[5][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHTypically 2-4 equivalents. The choice of base is crucial.[2][5][9]
Boron Source Boronic acids, Boronic esters (e.g., pinacol borane)Boronic acids are common, while boronic esters can offer enhanced stability.[2]
Solvent Toluene, Dioxane, THF, DMF, Acetonitrile/WaterOften a mixture of an organic solvent and water is used.[2][9]
Temperature Room Temperature to 120 °CReaction temperature depends on the reactivity of the substrates.[9]
Reaction Time 1 - 24 hoursMonitored by TLC or GC/LC-MS.
Yield Generally good to excellentHighly dependent on substrates and reaction conditions.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound with an Aryl Halide

This protocol describes a general method for the coupling of an in-situ generated alkynylboronate species from this compound with a generic aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Boronic acid or ester precursor (e.g., Pinacolborane for in-situ formation of the boronate ester, or direct use of a pre-formed alkynylboronic acid)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of the inert gas, add this compound (1.2 equiv.) and anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane/water). If using an in-situ approach with a borane reagent, the borane would be added at this stage.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (typically monitored by TLC for consumption of starting materials).[9]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the mixture is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired diarylalkyne.

Visualizations

Suzuki_Coupling_Workflow Start Reaction Setup (Aryl Halide, Catalyst, Base) Inert Establish Inert Atmosphere (Ar/N2) Start->Inert 1 AddReagents Add this compound, Boron Source, and Solvent Inert->AddReagents 2 React Heat and Stir (e.g., 80-100 °C) AddReagents->React 3 Workup Aqueous Work-up and Extraction React->Workup 4 Purify Column Chromatography Workup->Purify 5 Product Pure Diarylalkyne Product Purify->Product 6

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Alkynes Using 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted alkynes utilizing 1-Ethynyl-4-isopropylbenzene as a versatile precursor. The methodologies described herein are central to the construction of complex molecular architectures relevant to medicinal chemistry, materials science, and drug development. The protocols for Sonogashira coupling, Glaser-Hay coupling, and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry" are presented with representative data and detailed procedural steps.

Sonogashira Coupling: Synthesis of Aryl-Substituted Alkynes

The Sonogashira cross-coupling reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is highly valued for its mild reaction conditions and broad functional group tolerance.[1]

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents Precursor This compound Product 1-Aryl-2-(4-isopropylphenyl)acetylene Precursor->Product ArylHalide Aryl Halide (Ar-X) X = I, Br ArylHalide->Product Catalyst Pd(PPh₃)₂Cl₂ CuI Catalyst->Product Base Base (e.g., Et₃N) Base->Product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol:

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Anhydrous tetrahydrofuran (THF), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 eq.), the aryl iodide (1.1 mmol, 1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add degassed anhydrous THF (10 mL) and degassed triethylamine (2.0 mmol, 2.0 eq.) to the flask via syringe.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-aryl-2-(4-isopropylphenyl)acetylene.

Data Presentation:

The following table summarizes representative data for Sonogashira coupling reactions with aryl halides.

EntryAryl HalideProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR)
14-Iodoanisole1-(4-Isopropylphenyl)-2-(4-methoxyphenyl)acetylene~95% (representative)[3]¹H NMR (CDCl₃): δ 7.41 (d, J=8.6 Hz, 2H), 6.82 (d, J=8.6 Hz, 2H), 3.80 (s, 3H), 2.98 (s, 1H).¹³C NMR (CDCl₃): δ 160.0, 133.8, 114.4, 114.3, 83.9, 76.1, 55.6.[3]
21-Bromo-4-nitrobenzene1-(4-Isopropylphenyl)-2-(4-nitrophenyl)acetyleneGood to ExcellentExpected signals for the coupled product.

Glaser-Hay Coupling: Synthesis of Symmetrical Diynes

The Glaser coupling, and its Hay modification, is a cornerstone reaction for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes.[4][5][6][7] The Hay modification typically employs a copper(I) salt with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) in the presence of an oxidant, often air.[4][6]

General Reaction Scheme:

Glaser_Hay_Coupling cluster_reactant Reactant cluster_reagents Reagents Precursor This compound Product 1,4-Bis(4-isopropylphenyl)buta-1,3-diyne Precursor->Product Catalyst CuCl TMEDA Catalyst->Product Oxidant O₂ (Air) Oxidant->Product

Caption: General scheme of the Glaser-Hay coupling reaction.

Experimental Protocol:

This protocol provides a general method for the Glaser-Hay homocoupling of this compound.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), CuCl (0.05 mmol, 5 mol%), and acetone (10 mL).

  • Add TMEDA (1.2 mmol, 1.2 eq.) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the pure 1,4-bis(4-isopropylphenyl)buta-1,3-diyne.

Data Presentation:

The following table presents representative spectroscopic data for symmetrical 1,4-diarylbuta-1,3-diynes.

ProductMelting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1,4-Diphenylbuta-1,3-diyne86-87¹H NMR (CDCl₃): δ 7.53-7.51 (d, J=8Hz, 4H), 7.41–7.31 (m, 6H).¹³C NMR (CDCl₃): δ 132.55, 129.17, 128.23, 121.72, 81.54, 73.50.MS (m/z): 202.08 (M⁺).[8][9]
1,4-Bis(4-methoxyphenyl)buta-1,3-diyne137-138¹H NMR (CDCl₃): δ 7.47 (dd, 2H), 7.34 (ddd, 2H, J = 5 Hz), 6.93 (dd, 2H), 6.90 (dd, 2H), 3.91 (s, 6H).¹³C NMR (CDCl₃): δ 161.34, 134.61, 130.80, 121.28, 111.39, 104.07, 81.50, 80.21, 56.35.MS (m/z): 262 (M⁺).[9]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 1,2,3-Triazoles

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," provides an efficient and highly selective route to 1,4-disubstituted 1,2,3-triazoles.[10] This reaction is characterized by its mild conditions, high yields, and compatibility with a wide range of functional groups, making it exceptionally useful in drug discovery and bioconjugation.[11][12]

General Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_reagents Reagents Precursor This compound Product 1-Alkyl/Aryl-4-(4-isopropylphenyl)-1H-1,2,3-triazole Precursor->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) source Catalyst->Product Solvent Solvent Solvent->Product

Caption: General scheme of the CuAAC or "Click" reaction.

Experimental Protocol:

This protocol details the synthesis of a 1,2,3-triazole from this compound and benzyl azide using an in situ generated copper(I) catalyst.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).

  • Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, add water (10 mL) to the reaction mixture and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 1-benzyl-4-(4-isopropylphenyl)-1H-1,2,3-triazole.

Data Presentation:

The following table provides representative data for the CuAAC reaction of a substituted phenylacetylene with benzyl azide.

ProductYield (%)Melting Point (°C)Spectroscopic Data (FT-IR, ¹H NMR, ¹³C NMR, MS)
1-Benzyl-4-(4-tert-butylphenyl)-1H-1,2,3-triazole88%112-113FT-IR (KBr, cm⁻¹): 3084, 2959, 1495, 1457, 1221, 1071, 832.¹H NMR (CDCl₃): δ 7.73 (d, J=8 Hz, 2H), 7.63 (s, 1H), 7.43-7.21 (m, 7H), 5.58 (s, 2H), 1.37 (s, 9H).MS (m/z): 291 (M⁺).[11]

Experimental Workflows and Signaling Pathways

Sonogashira Coupling Workflow

Sonogashira_Workflow A 1. Add reactants and catalysts to Schlenk flask under inert atmosphere B 2. Add degassed solvents A->B C 3. Stir at room temperature and monitor by TLC B->C D 4. Work-up: Dilute, filter, wash, and dry C->D E 5. Purify by column chromatography D->E F Product: 1-Aryl-2-(4-isopropylphenyl)acetylene E->F

Caption: Experimental workflow for the Sonogashira coupling.

Glaser-Hay Coupling Catalytic Cycle

Glaser_Hay_Cycle A 2 R-C≡C-H + 2 [Cu(I)Lₙ]⁺ B 2 R-C≡C-Cu(I)Lₙ A->B Deprotonation C Dimerization & Oxidation B->C D R-C≡C-C≡C-R + 2 [Cu(0)Lₙ] C->D E 2 [Cu(0)Lₙ] + O₂ F 2 [Cu(I)Lₙ]⁺ + 2 O⁻ E->F Re-oxidation F->A

Caption: Catalytic cycle of the Glaser-Hay coupling reaction.

CuAAC Reaction Workflow

CuAAC_Workflow A 1. Dissolve alkyne and azide in t-BuOH/H₂O B 2. Add sodium ascorbate solution A->B C 3. Add CuSO₄ solution B->C D 4. Stir at room temperature and monitor by TLC C->D E 5. Work-up: Extract, wash, and dry D->E F 6. Purify by recrystallization or chromatography E->F G Product: 1,2,3-Triazole F->G

Caption: Step-by-step workflow for CuAAC synthesis.

References

Application Notes and Protocols for the Use of 1-Ethynyl-4-isopropylbenzene in the Preparation of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science and Organic Electronics.

Introduction

1-Ethynyl-4-isopropylbenzene is a versatile aromatic hydrocarbon that serves as a valuable building block in the synthesis of advanced organic electronic materials. The isopropyl group enhances solubility in organic solvents, a crucial property for solution-based processing of electronic devices, while the terminal ethynyl group provides a reactive site for extending the π-conjugation of the molecule. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[1][2][3][4]

While this compound is not typically used directly as a functional layer in Organic Light-Emitting Diodes (OLEDs), its role as a synthetic precursor is critical. It enables the construction of larger, more complex molecules with tailored photophysical and electronic properties necessary for high-performance emitters, hosts, and charge-transporting materials.[1][5]

These application notes provide a detailed protocol for a representative synthesis of a novel light-emitting material starting from this compound, followed by a comprehensive guide to the fabrication and characterization of a multilayer OLED device using this synthesized material.

Section 1: Synthesis of a Novel Emissive Material via Sonogashira Coupling

This section describes the synthesis of a hypothetical blue-emitting molecule, 4,4'-bis((4-isopropylphenyl)ethynyl)-1,1'-biphenyl (referred to as IP-PEB ), using this compound and 4,4'-diiodobiphenyl via a Sonogashira cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[4][6]

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product r1 This compound (2 eq.) p1 4,4'-bis((4-isopropylphenyl)ethynyl)-1,1'-biphenyl (IP-PEB) r1->p1 r2 4,4'-Diiodobiphenyl (1 eq.) r2->p1 re1 Pd(PPh₃)₂Cl₂ (cat.) re1->p1 re2 CuI (cat.) re2->p1 re3 Triethylamine (Base/Solvent) re3->p1 re4 THF (Solvent) re4->p1

Caption: Synthetic route for IP-PEB via Sonogashira coupling.

Experimental Protocol: Synthesis of IP-PEB

This protocol details the steps for the Sonogashira coupling reaction.[7][8][9]

Materials:

  • This compound

  • 4,4'-Diiodobiphenyl

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4,4'-diiodobiphenyl (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF (20 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the mixture until all solids are dissolved.

  • Add this compound (2.2 mmol) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and wash with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient as the eluent to yield the pure product, IP-PEB.

Material Characterization

The synthesized IP-PEB should be characterized to confirm its structure and assess its photophysical properties.

Technique Purpose Illustrative Expected Outcome
¹H & ¹³C NMR Structural verification and purity assessment.Peaks corresponding to aromatic and alkyne protons/carbons with appropriate integrations.
Mass Spectrometry Confirmation of molecular weight.Molecular ion peak corresponding to the calculated mass of IP-PEB.
UV-Vis Spectroscopy Determine absorption properties in solution.Absorption maxima (λ_abs) in the UV range, indicative of the π-conjugated system.
Photoluminescence (PL) Determine emission properties in solution and thin film.Emission maximum (λ_em) in the blue region of the spectrum (e.g., ~450 nm).
Cyclic Voltammetry Determine HOMO/LUMO energy levels.Oxidation and reduction potentials to calculate the energy levels.
Thermogravimetric Analysis Assess thermal stability.High decomposition temperature (>300 °C), suitable for thermal evaporation.

Section 2: OLED Device Fabrication and Characterization

This section provides a protocol for fabricating a multilayer OLED device using the synthesized IP-PEB as the emissive layer (EML). A common device architecture is described, which can be fabricated via either solution processing or thermal evaporation.

OLED Device Architecture and Workflow

G cluster_prep Substrate Preparation cluster_fab Layer Deposition cluster_final Final Steps A ITO Glass Substrate B Cleaning (Detergent, DI Water, Solvents) A->B C UV-Ozone Treatment B->C D HIL: PEDOT:PSS (Spin Coat) C->D E HTL: TPD (Evaporation) D->E F EML: IP-PEB (Evaporation) E->F G ETL: TPBi (Evaporation) F->G H EIL: LiF (Evaporation) G->H I Cathode: Al (Evaporation) H->I J Encapsulation I->J K Device Testing J->K

Caption: Workflow for fabricating a multilayer OLED device.

Experimental Protocol: Device Fabrication by Thermal Evaporation

This method is suitable for small molecule materials with good thermal stability.[10][11][12][13][14]

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), aqueous solution

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (TPD) - Hole Transport Layer (HTL)

  • IP-PEB (synthesized) - Emissive Layer (EML)

  • 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) - Electron Transport Layer (ETL)

  • Lithium Fluoride (LiF) - Electron Injection Layer (EIL)

  • Aluminum (Al) - Cathode

  • Spin coater, Hotplate, High-vacuum thermal evaporation system, Shadow masks

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the ITO work function and remove organic residues.[15]

  • Hole Injection Layer (HIL) Deposition:

    • Immediately transfer the substrates to a nitrogen-filled glovebox.

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface (e.g., 4000 rpm for 60 seconds).

    • Anneal the substrates on a hotplate at 120°C for 20 minutes to remove residual water.[16]

  • Organic Layer and Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Sequentially deposit the organic layers and the cathode through shadow masks without breaking the vacuum.

    • HTL: Deposit a 40 nm layer of TPD.

    • EML: Deposit a 30 nm layer of IP-PEB .

    • ETL: Deposit a 30 nm layer of TPBi.[16]

    • EIL: Deposit a 1 nm layer of LiF.

    • Cathode: Deposit a 100 nm layer of Aluminum.

  • Encapsulation:

    • Remove the completed devices from the vacuum chamber inside the glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Device Characterization and Performance Data

The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Illustrative Performance Data for a Blue OLED with an IP-PEB Emitter:

The following table presents hypothetical but realistic performance data for a device fabricated using the protocol above. This data is for illustrative purposes to guide researchers on expected outcomes for this class of materials.

Parameter Value Unit
Turn-on Voltage (at 1 cd/m²) 3.5V
Maximum Luminance (L_max) > 4,500cd/m²
Maximum Current Efficiency (η_c) 4.2cd/A
Maximum Power Efficiency (η_p) 3.1lm/W
Maximum External Quantum Eff. (EQE_max) 3.8%
EL Peak Wavelength (λ_EL) 452nm
CIE Coordinates (x, y) (0.15, 0.18)-

Characterization Equipment:

  • A source measure unit (SMU) coupled with a calibrated photodiode or spectroradiometer.

  • All measurements should be conducted in a dark, ambient environment.

Conclusion

This compound is a strategic starting material for synthesizing novel conjugated molecules for OLED applications. The Sonogashira coupling reaction provides a robust and efficient method for creating larger, functional materials like the hypothetical IP-PEB . The subsequent fabrication of multilayer OLEDs, either by solution processing or thermal evaporation, allows for the evaluation of these new materials in an actual device context. The protocols and illustrative data presented here serve as a comprehensive guide for researchers aiming to explore the potential of new materials derived from simple alkyne precursors in the field of organic electronics.

References

Application Notes and Protocols for Surface Functionalization with 1-Ethynyl-4-isopropylbenzene via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Surface functionalization is a pivotal technique in materials science, biotechnology, and drug development, enabling the precise control of surface properties to enhance biocompatibility, facilitate targeted drug delivery, and improve sensor technology. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a leading method for surface modification.[1][2][3][4] This reaction is renowned for its high efficiency, selectivity, and mild, biocompatible reaction conditions, which allow for the covalent immobilization of a wide range of molecules onto various substrates.[5][6][7]

This document provides detailed application notes and protocols for the functionalization of azide-modified surfaces using 1-Ethynyl-4-isopropylbenzene. The isopropylbenzene moiety can be used to introduce specific aromatic interactions or to serve as a bulky group to control surface packing and morphology. The protocols described herein are based on well-established CuAAC procedures and can be adapted for a variety of substrate materials.[3]

Key Experimental Protocols

Protocol 1: Preparation of Azide-Functionalized Surface

This protocol outlines a general method for preparing an azide-functionalized surface on a silicon wafer, a common substrate in many research applications. The same principle can be applied to other materials with appropriate surface chemistry modifications.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water

  • Anhydrous toluene

  • (3-Azidopropyl)triethoxysilane (APTES-azide)

Procedure:

  • Cleaning: The silicon wafers are first cleaned in a hot Piranha solution (130 °C) for 20 minutes to remove organic residues and create a hydrophilic silicon dioxide layer.[2][8]

  • Rinsing: The cleaned wafers are then thoroughly rinsed with DI water and dried under a stream of nitrogen.

  • Silanization: The clean, dry wafers are immersed in a 1% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene. The reaction is allowed to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen) to form a self-assembled monolayer (SAM).

  • Washing: After silanization, the wafers are sonicated in toluene for 5 minutes to remove any non-covalently bound silane, followed by rinsing with ethanol and DI water.

  • Drying: The azide-functionalized wafers are dried under a stream of nitrogen and stored in a desiccator until further use.

Protocol 2: Surface Functionalization with this compound via CuAAC

This protocol details the click chemistry reaction to covalently attach this compound to the prepared azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility and reaction efficiency)[9]

  • Reaction solvent: A mixture of deionized water and a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to dissolve this compound.

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a 10 mM solution of this compound in the chosen organic solvent.

    • Prepare a 20 mM aqueous solution of CuSO₄·5H₂O.

    • Prepare a 100 mM aqueous solution of sodium ascorbate. This solution should be made fresh.

    • If using a ligand, prepare a 50 mM aqueous solution of THPTA.

  • Reaction Setup:

    • Place the azide-functionalized substrate in a suitable reaction vessel.

    • Add the reaction solvent to the vessel, ensuring the substrate is fully submerged.

    • Add the this compound solution to the reaction vessel to a final concentration of 1-2 mM.

    • If using a ligand, add the THPTA solution to a final concentration that is five times that of the copper sulfate (e.g., 0.5 mM THPTA for 0.1 mM CuSO₄).[10]

    • Add the CuSO₄·5H₂O solution to a final concentration of 0.1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[10]

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 2 to 16 hours.[1] The reaction progress can be monitored by surface characterization techniques such as contact angle measurements or X-ray photoelectron spectroscopy (XPS).

  • Washing and Drying:

    • After the reaction is complete, remove the substrate from the reaction solution.

    • Rinse the substrate sequentially with the reaction solvent, DI water, ethanol, and dichloromethane to remove any unreacted reagents and byproducts.[3]

    • Dry the functionalized substrate under a stream of nitrogen.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from the characterization of the functionalized surfaces. The values presented are hypothetical and based on typical results for similar surface modifications. Actual results may vary depending on the specific substrate and reaction conditions.

ParameterAzide-Functionalized SurfaceThis compound Functionalized SurfaceTechnique
Water Contact Angle 60° - 70°85° - 95°Contact Angle Goniometry
Surface Atomic % (N) 5% - 10%2% - 5%X-ray Photoelectron Spectroscopy (XPS)
Surface Atomic % (C) 40% - 50%60% - 70%X-ray Photoelectron Spectroscopy (XPS)
Layer Thickness 1 - 2 nm2 - 3 nmEllipsometry or AFM

Visualizations

Below are diagrams illustrating the experimental workflow and the underlying chemical reaction.

G cluster_prep Surface Preparation cluster_func Surface Functionalization cluster_char Surface Characterization A Substrate Cleaning (e.g., Piranha) B Silanization with Azide-Silane A->B C Washing and Drying B->C D Prepare Click Reaction Mixture C->D Azide-Functionalized Surface E Immerse Azide Surface in Reaction Mixture D->E F Incubate at Room Temperature E->F G Washing and Drying F->G H Contact Angle G->H I XPS G->I J AFM/Ellipsometry G->J

Caption: Experimental workflow for surface functionalization.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne This compound Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Azide Surface-Bound Azide Triazole_Complex Copper-Triazole Complex Azide->Triazole_Complex CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Cu_Acetylide Cu_Acetylide->Triazole_Complex Triazole_Complex->CuI Release of Product Product Functionalized Surface (Triazole Linkage) Triazole_Complex->Product

References

Troubleshooting & Optimization

troubleshooting low yield in Sonogashira reaction with 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes, particularly when working with substrates like 1-Ethynyl-4-isopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my Sonogashira reaction. What are the primary factors I should investigate?

Low yields in Sonogashira couplings can arise from several sources. A systematic approach to troubleshooting is crucial.[1] Key areas to examine include the activity of your catalyst, the quality of your reagents, and the reaction conditions.[1][2]

Troubleshooting Steps:

  • Catalyst System:

    • Palladium Catalyst Activity: Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[1] The formation of a black precipitate ("palladium black") is a visual indicator of catalyst decomposition.[2]

    • Copper Co-catalyst: Use fresh, high-quality copper(I) iodide (CuI), as it can degrade over time.[2]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[1] Using bulky, electron-rich phosphine ligands can enhance catalytic activity, especially for less reactive aryl halides.[3][4][5]

  • Reagents and Solvents:

    • Aryl Halide Reactivity: The reactivity of the aryl halide is a critical factor, following the general trend: I > OTf > Br >> Cl.[2] For less reactive halides like aryl bromides or chlorides, harsher reaction conditions or more active catalyst systems may be necessary.[6][7]

    • Alkyne Purity: Impurities in the terminal alkyne can poison the catalyst. Additionally, check for evidence of alkyne homocoupling (Glaser coupling), which consumes the starting material.[1]

    • Base Quality: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can oxidize over time. Using a freshly distilled or high-purity base is recommended.[8] The base is crucial for deprotonating the alkyne.[2]

    • Solvent Degassing: Oxygen can deactivate the Pd(0) catalyst and promote the undesirable homocoupling of the alkyne.[2][9][10] It is imperative to thoroughly degas all solvents prior to use, for example, by freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1][9]

  • Reaction Conditions:

    • Temperature: The optimal temperature is substrate-dependent. While aryl iodides can often react at room temperature, aryl bromides and chlorides typically require heating.[2][6] However, excessively high temperatures can lead to catalyst and substrate degradation.[1]

    • Inert Atmosphere: Maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is essential to prevent catalyst oxidation and alkyne homocoupling.[9][10]

Q2: My main product is the homocoupled diyne from this compound (Glaser coupling). How can I minimize this side reaction?

The formation of homocoupled byproducts is a common challenge in Sonogashira reactions, primarily caused by the presence of oxygen and the copper(I) co-catalyst.[9] The copper acetylide intermediate can undergo oxidative dimerization, leading to the undesired diyne.[9]

Strategies to Suppress Homocoupling:

  • Implement Copper-Free Conditions: The most effective way to prevent copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[4][9][10] This may necessitate higher temperatures, longer reaction times, or a more active palladium catalyst system.[4][9]

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[9] Even trace amounts of oxygen can promote Glaser coupling.[11]

  • Slow Addition of the Terminal Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[9][12]

  • Control Catalyst Loading: While essential for the reaction, excessive amounts of the copper(I) catalyst can increase the rate of homocoupling.[9]

  • Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce homocoupling to as low as 2%.[11][13]

Q3: The reaction with my aryl bromide is sluggish. What adjustments can I make?

Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[2] To improve the reaction rate and yield, consider the following modifications:

  • Increase Reaction Temperature: Higher temperatures are often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Br bond.[6] Reactions involving aryl bromides may require heating to 80°C or higher.[6]

  • Use a More Active Catalyst System:

    • Bulky, Electron-Rich Ligands: Employing ligands such as XPhos, SPhos, or cataCXium A can enhance the activity of the palladium catalyst, making it more effective for coupling with aryl bromides.[4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes can also be highly effective for these transformations.[3]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP can be more effective than less polar solvents like THF or toluene for couplings involving less reactive aryl halides.[4][14]

  • Base Selection: While amine bases are common, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more effective in driving the reaction to completion with challenging substrates.[4]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Homocoupling

ParameterCondition ACondition BExpected Outcome
Aryl Halide Aryl IodideAryl BromideHigher yield and faster reaction with Aryl Iodide.
Catalyst System Pd(PPh₃)₄ / CuIPd(PPh₃)₄ (Copper-Free)Condition B minimizes or eliminates alkyne homocoupling.
Atmosphere AirInert (Argon/Nitrogen)Inert atmosphere is critical to prevent catalyst degradation and homocoupling.
Temperature Room Temperature80 °CHigher temperature may be required for less reactive halides but can increase byproduct formation.
Base Triethylamine (TEA)Cesium Carbonate (Cs₂CO₃)Inorganic bases may be more effective for challenging substrates.[4]
Solvent TolueneDMFPolar aprotic solvents like DMF can enhance rates for less reactive halides.[4][14]

Note: The yields and outcomes are representative and can vary based on the specific substrates and other reaction conditions.

Experimental Protocols

Standard Copper-Catalyzed Sonogashira Coupling Protocol

This protocol is a general starting point for the coupling of an aryl halide with a terminal alkyne like this compound.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

    • Degas the solvent (e.g., triethylamine or a THF/triethylamine mixture) by subjecting it to three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[1]

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).[1]

    • Add the degassed solvent via syringe.

    • Stir the mixture for 5 minutes.

    • Add this compound (1.2 eq.) via syringe.[1]

  • Reaction Execution:

    • Stir the reaction at the desired temperature (e.g., room temperature for aryl iodides, 50-80 °C for aryl bromides).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).[9]

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Copper-Free Sonogashira Coupling Protocol

This protocol is designed to minimize the formation of the homocoupled byproduct.

  • Preparation:

    • To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and a magnetic stir bar.[9]

    • Evacuate and backfill the flask with argon or nitrogen three times.[9]

  • Reagent Addition:

    • Under a positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and degassed anhydrous triethylamine (5 mL).[9]

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir for 12-24 hours, monitoring the reaction progress.[9]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter through a pad of celite, washing with ethyl acetate.[9]

    • Concentrate the filtrate and purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Sonogashira Reaction check_catalyst 1. Check Catalyst System - Pd activity? - CuI fresh? - Ligand integrity? start->check_catalyst check_reagents 2. Check Reagents & Solvents - Aryl halide reactivity? - Alkyne purity? - Base quality? - Solvent degassed? check_catalyst->check_reagents check_conditions 3. Check Reaction Conditions - Temperature optimal? - Inert atmosphere maintained? check_reagents->check_conditions homocoupling Is Homocoupling (Glaser Product) Observed? check_conditions->homocoupling optimize_conditions Optimize Conditions: - Increase Temperature - Change Solvent/Base - Use more active ligand homocoupling->optimize_conditions No copper_free Switch to Copper-Free Protocol homocoupling->copper_free Yes success Improved Yield optimize_conditions->success copper_free->success

Caption: Troubleshooting workflow for low yield in Sonogashira reactions.

Sonogashira_Catalytic_Cycles Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)(C≡CR²)L₂ pd_complex1->pd_complex2 Transmetalation product R¹-C≡C-R² pd_complex2->product Reductive Elimination cui CuI cu_acetylide Cu-C≡CR² cu_acetylide->pd_complex1 To Transmetalation cu_acetylide->cui glaser R²-C≡C-C≡C-R² (Glaser Product) cu_acetylide->glaser [O₂] alkyne H-C≡CR² alkyne->cu_acetylide + Base

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

minimizing homocoupling of 1-Ethynyl-4-isopropylbenzene in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 1-Ethynyl-4-isopropylbenzene

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in minimizing the undesired homocoupling (Glaser coupling) of this compound during Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction where two molecules of the terminal alkyne (in this case, this compound) react with each other to form a symmetrical 1,3-diyne dimer.[1][2][3] This undesired reaction consumes the alkyne, lowers the yield of the intended cross-coupled product, and complicates subsequent purification steps.[2][3][4]

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main culprits promoting homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst (e.g., CuI).[1][2][5] Oxygen facilitates the oxidative dimerization of a copper-acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][2][5] While the copper catalyst is intended to increase the rate of the Sonogashira reaction, it also directly mediates this unwanted side reaction.[1][2][5]

Q3: What is the most effective general strategy to prevent homocoupling?

A3: The most direct and effective strategy is to employ a copper-free Sonogashira protocol .[1][6][7] By completely removing the copper co-catalyst, the primary pathway for Glaser coupling is eliminated.[1][6][8] This approach often requires careful selection of palladium catalysts, ligands, and bases to maintain high reactivity for the desired cross-coupling.[2][7] Additionally, maintaining a strictly inert, oxygen-free atmosphere is crucial, especially if a copper co-catalyst is used.[1][2][5]

Q4: Can the choice of palladium ligand affect the amount of homocoupling?

A4: Yes, the phosphine ligand plays a critical role. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[1] The optimal ligand is often substrate-dependent, so screening different ligands may be necessary to find the best-performing one for your specific aryl halide and this compound coupling.[1]

Troubleshooting Guide

This guide addresses specific issues encountered during the Sonogashira coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High yield of 1,4-Bis(4-isopropylphenyl)buta-1,3-diyne (homocoupling product) is observed. 1. Oxygen contamination: The reaction is not under a strictly inert atmosphere.[1][2][5] 2. Copper-catalyzed dimerization: The Cu(I) co-catalyst is promoting Glaser coupling.[1][2][5] 3. High alkyne concentration: Favors the bimolecular homocoupling reaction.[1]1. Ensure all solvents and reagents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon). Use Schlenk techniques and maintain a positive pressure of inert gas (Argon or Nitrogen).[5] 2. Switch to a copper-free protocol . (See Protocol 2 below).[1][6][7] 3. Add the this compound solution slowly to the reaction mixture using a syringe pump over several hours.[1][5]
Reaction is sluggish or does not proceed, and homocoupling is still significant. 1. Inactive palladium catalyst: The Pd(0) species is not forming or is degrading. 2. Poor choice of base/solvent: The base may not be optimal for alkyne deprotonation or catalyst stability.[1] 3. Less reactive aryl halide: Aryl bromides or chlorides are less reactive than iodides.[6]1. Use a more active palladium precatalyst or a ligand that promotes the catalytic cycle (e.g., bulky, electron-rich phosphines like SPhos or XPhos).[1][4] 2. Screen different bases (e.g., Cs₂CO₃, K₃PO₄, or an amine base like piperidine) and ensure the solvent is anhydrous and degassed.[1][4] 3. For aryl bromides or chlorides, higher temperatures and more active catalyst systems are often required.[2][6]
Reaction turns black and a precipitate (palladium black) forms. Catalyst decomposition: The Pd(0) catalyst has agglomerated and precipitated out of solution, losing its catalytic activity. This can be promoted by oxygen or high temperatures.[9]1. Improve degassing procedures to strictly exclude oxygen. 2. Lower the reaction temperature if possible. 3. Ensure the chosen ligand effectively stabilizes the Pd(0) species throughout the reaction.

Data Summary: Effect of Reaction Conditions

The following table summarizes representative data on how different reaction conditions can influence the ratio of the desired cross-coupled product versus the homocoupled byproduct when coupling this compound with 4-iodotoluene.

Entry Catalyst System Base Solvent Temp (°C) Cross-Coupling Yield (%) Homocoupling Yield (%)
1Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%)Et₃NTHF606530
2Pd(PPh₃)₂Cl₂ (2 mol%), CuI (2 mol%)Et₃NTHF / N₂ Purge608512
3Pd(PPh₃)₂Cl₂ (2 mol%), CuI (0.5 mol%)Et₃NTHF / N₂ Purge60907
4Pd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene10094< 2
5(AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%)Cs₂CO₃DMFRT92< 1

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira with Minimized Homocoupling

This protocol uses standard copper co-catalysis but incorporates measures to suppress the Glaser side reaction.

  • Glassware and Reagent Preparation:

    • All glassware must be oven- or flame-dried and cooled under a stream of high-purity argon or nitrogen.[5]

    • All solvents (e.g., THF, triethylamine) must be anhydrous and thoroughly degassed by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.[2][5]

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

    • Add degassed solvent (e.g., 5 mL THF) and degassed triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

    • In a separate syringe, prepare a solution of this compound (1.1 mmol, 1.1 equiv.) in 2 mL of degassed THF.

  • Reaction Execution:

    • Place the reaction flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C).

    • Add the this compound solution dropwise to the stirred reaction mixture over a period of 2-4 hours using a syringe pump.

    • Monitor the reaction progress by TLC or GC/MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the copper co-catalyst to completely avoid the Glaser homocoupling pathway.[1][6]

  • Glassware and Reagent Preparation:

    • Follow the same rigorous drying and degassing procedures as in Protocol 1.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

    • Add the base (e.g., anhydrous K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

    • Add this compound (1.2 mmol, 1.2 equiv.).

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or GC/MS until the starting aryl halide is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.[4]

Visualizations

Sonogashira_Pathways cluster_0 Desired Sonogashira Cycle (Cross-Coupling) cluster_1 Undesired Glaser Pathway (Homocoupling) A Aryl Halide + This compound B Pd(0)/Cu(I) Catalysis A->B Reaction Start D 2 x this compound C Cross-Coupled Product B->C Yields E Cu(I) Catalysis + O₂ D->E Side Reaction F Diyne Byproduct E->F Reduces Yield

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is a Copper Co-catalyst Used? start->q1 sol1 Implement Copper-Free Protocol (See Protocol 2) q1->sol1 Yes q2 Is the Reaction Strictly Anaerobic? q1->q2 No end Homocoupling Minimized sol1->end sol2 Improve Degassing (Solvents & Reagents) q2->sol2 No sol3 Add Alkyne Slowly (Syringe Pump) q2->sol3 Yes sol2->end sol3->end

Caption: A decision-making workflow for troubleshooting homocoupling issues.

References

Technical Support Center: Optimizing Sonogashira Coupling of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 1-Ethynyl-4-isopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the standard catalyst components and typical loadings for the Sonogashira coupling?

A1: A standard Sonogashira coupling reaction employs a palladium catalyst and a copper(I) co-catalyst.[1] Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] The typical loading for the palladium catalyst ranges from 1-5 mol%.[3] For challenging substrates, this may be increased to 5-10 mol%.[3] Copper(I) iodide (CuI) is the most common co-catalyst.

Q2: My reaction is showing low to no yield. What are the first things I should check?

A2: When a Sonogashira reaction fails, the primary areas to investigate are the activity of the catalyst, the quality of the reagents, and the reaction conditions.[4] It is crucial to ensure that your palladium catalyst and copper co-catalyst have not degraded.[4] The reaction is also sensitive to oxygen, so it is essential to use anhydrous and anaerobic conditions to prevent the undesirable Glaser-type homocoupling of the alkyne.[3] This involves degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen).[3][4]

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

A3: Glaser coupling is a common side reaction, particularly in the presence of a copper(I) co-catalyst and oxygen.[3][5] To minimize this, ensure the reaction is run under strictly anaerobic conditions by thoroughly degassing all solvents and reagents.[3] Another strategy is to consider copper-free Sonogashira protocols, which have been developed to avoid this side reaction.[1][6]

Q4: Can the choice of ligand affect the catalyst's performance?

A4: Yes, the ligand plays a critical role in the catalytic activity. Electron-rich and bulky phosphine ligands can enhance the rate of the oxidative addition step, which is often rate-limiting.[2] For less reactive aryl halides (e.g., chlorides), using more electron-rich and bulky ligands like cataCXium A or sXPhos may be beneficial.[6]

Q5: What is the impact of the base and solvent on the reaction?

A5: An amine base, such as triethylamine or diisopropylamine, is necessary to deprotonate the alkyne.[4] The base should be dry and used in excess. The solvent can also influence the reaction rate and yield, with polar aprotic solvents like DMF or DMSO sometimes being more effective for less reactive aryl halides.[6]

Troubleshooting Guide

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Steps & Recommendations
Inactive Catalyst Ensure the palladium catalyst and copper co-catalyst are fresh and have been stored properly. Consider using a more active palladium catalyst or ligand system, especially for challenging substrates like aryl chlorides.[6]
Poor Reagent Quality Purify the aryl halide and this compound if their purity is questionable. Use a fresh supply of copper(I) iodide, as it can degrade over time.[4] Ensure the amine base is dry.
Suboptimal Reaction Conditions Confirm that the reaction is being run under a completely inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.[3] The reaction temperature may need to be optimized; higher temperatures are often required for less reactive halides, but be mindful of potential degradation.[6][7]
Problem 2: Significant Formation of Side Products (e.g., Glaser Homocoupling)
Possible Cause Troubleshooting Steps & Recommendations
Presence of Oxygen Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles (at least three times).[3] Maintain a positive pressure of an inert gas throughout the reaction.
High Copper Concentration While catalytic, an excess of copper(I) can promote homocoupling. Try reducing the amount of CuI. Alternatively, explore copper-free Sonogashira conditions.[1][6]
Problem 3: Reaction Stalls or is Sluggish
Possible Cause Troubleshooting Steps & Recommendations
Insufficient Catalyst Loading For difficult couplings, a higher catalyst loading (e.g., 5-10 mol% Pd) may be necessary to drive the reaction to completion.[3]
Inappropriate Ligand The choice of ligand can significantly impact reaction kinetics. For aryl bromides or chlorides, switching to a more electron-rich and bulky phosphine ligand may improve performance.[2][6]
Solvent Effects The choice of solvent can influence reaction rates. Consider screening different solvents, such as THF, DMF, or acetonitrile.[6][7]

Experimental Protocols

General Procedure for Optimizing Catalyst Loading

A general experimental procedure for the Sonogashira coupling of an aryl halide with this compound is as follows:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 mmol, 1-5 mol%), and copper(I) iodide (0.01-0.05 mmol, 1-5 mol%).

  • Add a degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 mmol, 2-3 eq).

  • Add this compound (1.1 mmol, 1.1 eq) to the mixture.

  • Stir the reaction at room temperature or an elevated temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether), filter through a pad of celite, and wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

To optimize the catalyst loading, a series of parallel reactions can be set up where the mol% of the palladium catalyst and/or the Pd:Cu ratio is systematically varied.

Quantitative Data Summary

The optimal catalyst loading can be substrate and condition-dependent. The following table provides a general guideline for catalyst loading optimization based on common findings in the literature.

Catalyst System Palladium Loading (mol%) Copper(I) Iodide Loading (mol%) Typical Substrates Notes
Pd(PPh₃)₄ / CuI1 - 51 - 5Aryl iodides, Aryl bromidesA standard and widely used system.[3]
PdCl₂(PPh₃)₂ / CuI1 - 51 - 5Aryl iodides, Aryl bromidesAnother common and effective catalyst.[8]
Pd(dppf)Cl₂ / CuI2 - 52 - 5Aryl bromides, hindered substratesThe dppf ligand can be beneficial for more challenging couplings.[7]
Copper-Free Systems1 - 100Aryl iodides, Aryl bromidesRequires a more active palladium catalyst and often a stronger base. Helps to avoid Glaser homocoupling.[1][6]

Visualizing the Optimization Workflow

Sonogashira_Optimization_Workflow start_node Start: Initial Reaction Setup (Aryl Halide, this compound, Pd Catalyst (1-2 mol%), CuI (1-2 mol%), Base, Solvent) decision_yield Reaction Outcome: Yield > 80%? start_node->decision_yield decision_side_products Significant Side Products (e.g., Glaser Coupling)? decision_yield->decision_side_products No end_node_success Success: Optimized Conditions Found decision_yield->end_node_success Yes process_increase_pd Increase Pd Loading (e.g., to 3-5 mol%) decision_side_products->process_increase_pd No process_degas Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) decision_side_products->process_degas Yes process_vary_pd_cu Vary Pd:Cu Ratio process_increase_pd->process_vary_pd_cu process_change_ligand Change Ligand (e.g., to a more bulky/electron-rich one) process_vary_pd_cu->process_change_ligand process_optimize_conditions Optimize Other Conditions (Temperature, Solvent, Base) process_change_ligand->process_optimize_conditions end_node_failure Further Investigation Needed process_optimize_conditions->end_node_failure process_cu_free Switch to Copper-Free Conditions process_degas->process_cu_free process_cu_free->end_node_failure

Caption: Workflow for optimizing catalyst loading in Sonogashira coupling.

References

effect of base and solvent on the efficiency of 1-Ethynyl-4-isopropylbenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for reactions involving 1-Ethynyl-4-isopropylbenzene. The focus is on the critical role of base and solvent selection in optimizing reaction efficiency, particularly for Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a Sonogashira coupling reaction with this compound? A1: The most critical parameters are the quality of the reagents, the choice of catalyst system (palladium and copper co-catalyst), the selection of base and solvent, and maintaining anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of this compound, and moisture can deactivate the catalyst and reagents.[1] It is essential to thoroughly degas the solvent and run the reaction under an inert atmosphere like argon or nitrogen.[1]

Q2: Which type of base is typically required for the Sonogashira reaction? A2: An amine base is generally required to deprotonate the terminal alkyne, forming the reactive acetylide species.[1] Common choices include liquid amines like triethylamine (TEA) and diisopropylamine (DIPA), which can often serve as both the base and a co-solvent.[1][2] Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also been used effectively, particularly in copper-free protocols.[3][4]

Q3: How does solvent polarity affect the reaction efficiency? A3: Solvent polarity can significantly impact reaction rates and yields by influencing reactant solubility and stabilizing intermediates.[5][6] The choice of solvent is crucial and often substrate-dependent.[7] While polar aprotic solvents like DMF and THF are common, non-polar solvents like toluene have been shown to be superior in some cases, potentially by preventing the displacement of essential ligands from the palladium complex.[7] Polar protic solvents like ethanol have also been used successfully and offer a more environmentally friendly option.[3]

Q4: Is a copper co-catalyst always necessary for the Sonogashira coupling? A4: No, copper-free Sonogashira reactions are possible and often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1] These reactions may require specific ligands or different reaction conditions, such as the use of inorganic bases like Cs₂CO₃, to proceed efficiently.[1][4]

Q5: I see a black precipitate forming in my reaction. What is it and what should I do? A5: A black precipitate is typically "palladium black," which indicates the decomposition of the palladium catalyst.[1] This can be caused by impurities, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote its formation), or incorrect reaction temperatures.[1][8] To prevent this, ensure you are using high-purity reagents and solvents, and consider optimizing the temperature and solvent system.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and copper(I) iodide. Ensure proper storage and handling to prevent degradation.Catalysts, especially copper(I) salts, can degrade over time. Catalyst activity is paramount for the reaction to proceed.[1]
Poor Reagent Quality Purify the aryl halide and this compound if their purity is questionable. Ensure the base is dry.Impurities can poison the catalyst and inhibit the reaction.[1]
Suboptimal Base If using an amine base like TEA, ensure it is in sufficient excess (typically 2-3 equivalents). Consider switching to a different base such as diisopropylamine or an inorganic base like K₂CO₃ or Cs₂CO₃.[3]The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. The choice of base can be critical for efficiency.
Inappropriate Solvent Set up an array of small-scale reactions to screen different solvents (e.g., Toluene, DMF, Acetonitrile, Dioxane, Ethanol).[2]The optimal solvent is substrate-dependent. A solvent that works well for one aryl halide may not be ideal for another.[7]
Incorrect Temperature If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C). For highly reactive aryl iodides, heating may not be necessary.[1][2]The oxidative addition step can be slow, especially with less reactive aryl bromides, and often requires thermal energy to proceed at a reasonable rate.[2]
Oxygen Contamination Ensure the reaction setup is properly sealed and maintained under a positive pressure of an inert gas (N₂ or Ar). Use rigorous degassing techniques like freeze-pump-thaw cycles.Oxygen promotes the unwanted homocoupling of the alkyne (Glaser coupling), consuming the starting material and reducing the yield of the desired product.[1]
Issue 2: Significant Formation of Homocoupled Alkyne (Glaser Product)
Potential Cause Troubleshooting Step Rationale
Presence of Oxygen Improve degassing procedures for solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.The copper-catalyzed homocoupling side reaction is highly sensitive to the presence of oxygen.[9]
High Copper Concentration Reduce the loading of the copper(I) co-catalyst.While catalytic, excess copper can accelerate the rate of homocoupling.
Inherent Reactivity Switch to a copper-free Sonogashira protocol. This often involves using a different base (e.g., Cs₂CO₃) and may require specific palladium ligands.[1][4]Eliminating the copper co-catalyst is the most direct way to prevent copper-mediated Glaser coupling.[1]

Data Presentation: Effect of Base and Solvent on Sonogashira Coupling

The following tables summarize quantitative data on how different bases and solvents can affect the efficiency of Sonogashira coupling reactions.

Table 1: Effect of Different Bases on Yield (Reaction: Iodobenzene + Phenylacetylene, Pd/CuFe₂O₄ catalyst, EtOH, 70°C)

BaseYield (%)
K₂CO₃96
Cs₂CO₃95
Et₃N75
KOtBu65
NaOH50
Data synthesized from a study on a model Sonogashira reaction, indicating that inorganic bases K₂CO₃ and Cs₂CO₃ can be highly effective.[3]

Table 2: Effect of Different Solvents on Yield (Reaction: Iodobenzene + Phenylacetylene, Pd/CuFe₂O₄ catalyst, K₂CO₃, 70°C)

SolventYield (%)
EtOH96
DMF90
Toluene85
CH₃CN82
H₂O40
Data from the same study highlights that ethanol provided the highest yield, outperforming common polar aprotic and non-polar solvents. The low yield in water was attributed to poor solubility of the reactants.[3]

Experimental Protocols

Protocol: General Procedure for Sonogashira Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₄ (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.1 eq)

  • Degassed solvent (e.g., Toluene or Triethylamine/THF mixture)

  • Degassed amine base (e.g., Triethylamine, 3.0 eq)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, Pd(PPh₃)₄, and CuI.[10]

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.[10]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the degassed amine base.

  • Alkyne Addition: Add this compound via syringe to the stirring mixture.[10]

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature for aryl iodides, 50-80 °C for aryl bromides).[1][2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove the amine base) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Workup prep_reagents Weigh Reagents: Aryl Halide, Catalysts inert_atm Establish Inert Atmosphere (Vacuum/Argon Cycles) prep_reagents->inert_atm prep_setup Dry & Assemble Schlenk Flask add_solvents Add Degassed Solvent & Base inert_atm->add_solvents add_alkyne Add this compound add_solvents->add_alkyne run_reaction Stir at Desired Temperature (e.g., RT to 80°C) add_alkyne->run_reaction monitor Monitor Progress (TLC / GC-MS) run_reaction->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup purify Dry & Concentrate; Purify via Chromatography workup->purify product Isolated Product purify->product

Caption: Generalized experimental workflow for a Sonogashira coupling reaction.

troubleshooting_tree start Low or No Yield in Sonogashira Reaction q_catalyst Are catalysts (Pd & Cu) fresh and active? start->q_catalyst s_catalyst_no Solution: Use fresh catalysts. Ensure proper storage. q_catalyst->s_catalyst_no No q_conditions Are conditions strictly anhydrous & anaerobic? q_catalyst->q_conditions Yes end Problem Resolved s_catalyst_no->end s_conditions_no Solution: Improve degassing. Use dry solvents/reagents. q_conditions->s_conditions_no No q_temp Is the temperature optimal? q_conditions->q_temp Yes s_conditions_no->end s_temp_no Solution: Increase temperature for less reactive halides (e.g., Ar-Br). Avoid overheating. q_temp->s_temp_no No q_base_solvent Is the base/solvent combination suitable? q_temp->q_base_solvent Yes s_temp_no->end s_base_solvent_no Solution: Screen alternative bases (e.g., DIPA, K₂CO₃) and solvents (e.g., Toluene, DMF). q_base_solvent->s_base_solvent_no No s_base_solvent_no->end

References

Technical Support Center: Purification of 1-Ethynyl-4-isopropylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Ethynyl-4-isopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound via Sonogashira coupling?

A1: The most prevalent impurities include:

  • Homocoupled Alkyne (Glaser coupling product): This byproduct, 1,4-di(4-isopropylphenyl)buta-1,3-diyne, forms from the oxidative coupling of this compound with itself. This is often promoted by the presence of the copper(I) cocatalyst in an oxygen-rich environment.[1]

  • Residual Palladium Catalyst: The palladium catalyst used in the Sonogashira reaction can contaminate the final product.[2]

  • Residual Copper Catalyst: Copper(I) salts, used as co-catalysts, can also be present in the crude product.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-halocumene (e.g., 4-iodocumene or 4-bromocumene) and the terminal alkyne source.

  • Phosphine Ligand Byproducts: If phosphine ligands such as triphenylphosphine are used, their oxides (e.g., triphenylphosphine oxide) can be a significant impurity.

Q2: My this compound appears to be degrading during purification. What are the likely causes?

A2: this compound, like many terminal alkynes, can be sensitive to certain conditions:

  • Acidic Conditions: The terminal alkyne functionality can be sensitive to strong acids.

  • Elevated Temperatures: Prolonged exposure to high temperatures, especially during distillation, can lead to decomposition or polymerization.

  • Air and Light Exposure: Some arylacetylenes are sensitive to air and light, which can promote oxidation and polymerization. It is advisable to handle and store the compound under an inert atmosphere and protected from light.

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure the stability of the purified product, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Using an amber vial can provide additional protection from light.

Troubleshooting Guides

Issue 1: Presence of Homocoupling Byproduct

Symptom: GC-MS or NMR analysis of the purified product shows a significant peak corresponding to a higher molecular weight species, likely 1,4-di(4-isopropylphenyl)buta-1,3-diyne.

Troubleshooting Steps:

  • Reaction Conditions:

    • Ensure the Sonogashira reaction is carried out under strictly anaerobic (oxygen-free) conditions to minimize Glaser coupling.[1] This can be achieved by thoroughly degassing solvents and using an inert atmosphere (argon or nitrogen).

    • Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.[2]

  • Purification Strategy:

    • Column Chromatography: The homocoupled product is typically less polar than the desired this compound. A non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate, can effectively separate the two compounds on a silica gel column.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical; a solvent system where the homocoupled byproduct has a significantly different solubility than the desired product should be selected. Common solvents for arylalkynes include hexanes, ethanol, and isopropanol.[3]

Issue 2: Residual Palladium or Copper Catalyst Contamination

Symptom: The purified product has a grayish or blackish tint (palladium) or a greenish/bluish tint (copper), and/or elemental analysis indicates the presence of these metals.

Troubleshooting Steps:

  • Work-up Procedure:

    • After the reaction, filter the crude mixture through a pad of celite or silica gel to remove the bulk of the heterogeneous catalyst.

  • Column Chromatography:

    • Standard silica gel column chromatography is often effective at removing residual metal catalysts.

  • Aqueous Wash:

    • Washing the organic layer with an aqueous solution of ammonium hydroxide or a dilute ammonium chloride solution can help to complex and remove copper salts.

Issue 3: Contamination with Triphenylphosphine Oxide

Symptom: 31P NMR shows a peak around 25-30 ppm, and/or 1H NMR shows characteristic multiplets in the aromatic region, confirming the presence of triphenylphosphine oxide.

Troubleshooting Steps:

  • Column Chromatography: Triphenylphosphine oxide is a relatively polar compound and can often be separated from the less polar this compound by silica gel chromatography.

  • Solvent Precipitation/Washing:

    • Triphenylphosphine oxide is sparingly soluble in non-polar solvents like hexane. Washing the crude product with cold hexane may help to remove it.

    • Precipitation of the product from a solvent in which triphenylphosphine oxide is soluble can also be effective.

Data Presentation

Table 1: Comparison of Purification Methods for Arylalkynes (Illustrative Data)

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Column Chromatography 70-90>98High resolution, good for removing a wide range of impurities.Can be time-consuming and require large volumes of solvent.
Distillation 60-80>97Good for large-scale purification if the compound is thermally stable.Potential for thermal degradation of the product.
Recrystallization 50-85>99Can yield very high purity product, scalable.Requires the product to be a solid at room temperature; yield can be lower due to solubility in the mother liquor.[4][5]

Note: The data presented are typical ranges for arylalkynes and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Crude Sample: After the Sonogashira reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent (e.g., by adding small increments of ethyl acetate) to elute the desired product. The homocoupling byproduct, being less polar, will typically elute first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: If the crude product is a solid, select a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[5] Potential solvents include hexane, ethanol, or a mixture of solvents like ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude this compound Reaction Product analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis decision Identify Major Impurities analysis->decision homocoupling Homocoupling Product Present? decision->homocoupling catalyst Residual Catalyst Present? homocoupling->catalyst No column_chromatography Column Chromatography (Gradient Elution) homocoupling->column_chromatography Yes phosphine_oxide Phosphine Oxide Present? catalyst->phosphine_oxide No celite_filtration Filter through Celite/Silica Plug catalyst->celite_filtration Yes other_impurities Other Impurities Present? phosphine_oxide->other_impurities No solvent_wash Solvent Wash/Precipitation phosphine_oxide->solvent_wash Yes other_impurities->column_chromatography Multiple/Unknown Impurities recrystallization Recrystallization other_impurities->recrystallization Solid Product distillation Distillation (if thermally stable) other_impurities->distillation Thermally Stable High Boiling Impurities pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product distillation->pure_product celite_filtration->column_chromatography solvent_wash->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Sources synthesis Sonogashira Coupling Synthesis of This compound reagents Reactants synthesis->reagents catalysts Catalysts & Ligands synthesis->catalysts side_reactions Side Reactions synthesis->side_reactions unreacted_halide Unreacted 4-Halocumene reagents->unreacted_halide unreacted_alkyne Unreacted Alkyne Source reagents->unreacted_alkyne pd_catalyst Residual Palladium Catalyst catalysts->pd_catalyst cu_catalyst Residual Copper Catalyst catalysts->cu_catalyst phosphine_oxide Triphenylphosphine Oxide catalysts->phosphine_oxide homocoupling Homocoupling Product (Glaser Coupling) side_reactions->homocoupling

Caption: Common impurity sources in the synthesis of this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for overcoming steric hindrance in reactions involving 1-Ethynyl-4-isopropylbenzene.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when using this compound, focusing on overcoming the steric hindrance presented by the bulky isopropyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions where the isopropyl group of this compound poses a steric challenge? A1: The bulky isopropyl group can introduce significant steric challenges in several common reactions. The most affected are palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling , where the bulky group can impede the approach of the catalyst and coupling partner to the alkyne.[1][2] Another key area is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry," where highly hindered substrates can lead to slower reaction rates.[1][3][4][5]

Q2: How exactly does the isopropyl group create steric hindrance? A2: The isopropyl group is a branched alkyl group located at the para-position relative to the ethynyl group. While not directly adjacent to the reactive alkyne, its size and free rotation create a sterically demanding environment around the phenyl ring. This bulkiness can obstruct the coordination of large palladium-phosphine complexes in Sonogashira couplings or hinder the optimal orientation of the azide and copper catalyst in click chemistry, thereby increasing the activation energy of the reaction.[2][6]

Q3: What are the general strategies to mitigate steric hindrance in reactions with this compound? A3: The three main strategies are:

  • Catalyst and Ligand Selection: Employing highly active catalysts with specific ligands is crucial. For Sonogashira couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can promote the difficult reductive elimination step and stabilize the catalytic species.[1][7]

  • Optimization of Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric repulsion.[1][2] In some cases, adjusting solvent polarity can also influence reaction kinetics.[8]

  • Choice of Protocol: For certain reactions, like the Sonogashira coupling, switching to a copper-free protocol can sometimes eliminate side reactions like alkyne homocoupling, which can become dominant when the primary reaction is slowed by steric effects.[9]

Troubleshooting Guides

Sonogashira Coupling

Issue: Low or no product yield when coupling this compound with an aryl halide.

Potential CauseRecommended SolutionRationale
Steric Hindrance Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[1][2][10] Increase the reaction temperature, but monitor for potential decomposition.[1][2]These ligands accelerate the rate-limiting steps of the catalytic cycle and can better accommodate sterically demanding substrates.[10] Higher temperatures help overcome the activation energy barrier.[2]
Catalyst Inactivation Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2][11] Use a fresh batch of palladium and copper catalysts or switch to a more robust, air-stable palladium precatalyst.[9]Oxygen can lead to the formation of palladium black and halt the catalytic cycle. Precatalysts are often more stable and ensure efficient generation of the active Pd(0) species.[9]
Alkyne Homocoupling (Glaser Product) Reduce the loading of the Copper(I) co-catalyst (e.g., from 10 mol% to 2-5 mol%). If homocoupling persists, switch to a copper-free Sonogashira protocol.[9]High concentrations of copper can favor the oxidative homocoupling of the alkyne, especially when the desired cross-coupling is slow due to steric hindrance.[8][9]
Poor Substrate Reactivity If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide. The general reactivity trend is I > Br > OTf >> Cl.[9][11]The oxidative addition step is significantly faster for aryl iodides, which can help drive the reaction forward even with a hindered alkyne.[9]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: Slow reaction or incomplete conversion when reacting this compound with an azide.

Potential CauseRecommended SolutionRationale
Steric Hindrance Increase the reaction temperature (e.g., to 60-80 °C).[1] Consider adding a nitrogen-based ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to stabilize the Cu(I) catalyst.While click chemistry is robust, severe steric hindrance can slow the reaction.[5] Heat can overcome this barrier. Ligands can accelerate the reaction and protect the catalyst from disproportionation or oxidation.
Poor Solubility The nonpolar nature of the substrate may lead to poor solubility in common aqueous/organic mixtures (e.g., t-BuOH/H₂O). Use a co-solvent like THF or DMF to ensure the reaction mixture is homogeneous.[1]A homogeneous solution is critical for efficient reaction kinetics; poor solubility of a reactant can cause the reaction to stall.[1]
Catalyst Oxidation/Inhibition Prepare the catalyst solution (CuSO₄·5H₂O and sodium ascorbate) fresh before use. Add the sodium ascorbate (reductant) to the reaction before the copper sulfate to ensure Cu(I) is generated in situ.The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. Sodium ascorbate reduces Cu(II) to Cu(I).

Data Presentation

Table 1: Comparison of Ligands for Sonogashira Coupling of Hindered Substrates (Note: Data is generalized from protocols for sterically hindered aryl halides and alkynes, as direct comparative studies on this compound are not readily available. Optimization is recommended.)

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeKey Advantage
Pd(PPh₃)₄ / CuIEt₃N or DIPEATHF or Toluene25 - 8040-75%Standard, widely used conditions.
PdCl₂(PPh₃)₂ / CuIEt₃NDMF80 - 10060-85%More robust for less reactive halides.
Pd(OAc)₂ / SPhos / CuIK₂CO₃ or K₃PO₄Toluene or Dioxane80 - 11075-95%Excellent for hindered substrates and aryl chlorides.[7]
Pd₂(dba)₃ / P(t-Bu)₃ / No CuCs₂CO₃ or TBAFTHF25 (RT)80-98%High activity at room temperature; avoids homocoupling.[12]

Experimental Protocols

Protocol 1: Sonogashira Coupling Using a Buchwald Ligand

This protocol is optimized for coupling a sterically hindered alkyne with an aryl bromide.

  • Reaction Setup:

    • To a dry, oven-baked Schlenk flask, add the aryl bromide (1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and SPhos (0.04 eq.).

    • Add a magnetic stir bar.

    • Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.[13]

  • Reagent Addition:

    • Under a positive pressure of argon, add anhydrous, degassed toluene via syringe.

    • Add potassium phosphate (K₃PO₄, 2.0 eq.).

    • Finally, add this compound (1.2 eq.) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.[14]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a standard procedure for click chemistry.

  • Reactant Mixture:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide partner (1.05 eq.) in a suitable solvent mixture (e.g., 2:1 THF/H₂O or 1:1 t-BuOH/H₂O).[1]

  • Reaction Initiation:

    • To the stirred solution, add sodium ascorbate (0.2 eq.) from a freshly prepared 1M solution in water.

    • Next, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.) from a freshly prepared 0.5M solution in water. A color change (e.g., to yellow-green) may be observed.

  • Reaction Execution:

    • Stir the reaction at room temperature for 12-24 hours. If the reaction is slow due to steric hindrance, heat the mixture to 60 °C.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl (to remove copper), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Caption: General troubleshooting workflow for low-yield reactions.

Sonogashira_Optimization start Goal: Optimize Sonogashira for This compound halide 1. Choose Aryl Halide start->halide ligand 2. Select Ligand halide->ligand halide_choice I > Br >> Cl (Iodide is most reactive) halide->halide_choice copper 3. Consider Copper Co-catalyst ligand->copper ligand_choice Bulky, Electron-Rich (e.g., SPhos, XPhos, P(t-Bu)₃) Crucial for hindrance ligand->ligand_choice conditions 4. Set Conditions copper->conditions copper_choice Standard: Use CuI (2-10 mol%) Homocoupling issue? -> Use Copper-Free Protocol copper->copper_choice outcome High Yield of Desired Product conditions->outcome conditions_choice Base: K₃PO₄, Cs₂CO₃ Solvent: Toluene, Dioxane Temp: 80-110 °C conditions->conditions_choice

Caption: Decision tree for optimizing Sonogashira coupling components.

References

Technical Support Center: Aqueous Click Chemistry with 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the hydrophobic alkyne, 1-Ethynyl-4-isopropylbenzene, in aqueous click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the aqueous reaction mixture?

A1: this compound is a hydrophobic molecule with very low solubility in water. Its nonpolar aromatic ring and isopropyl group prevent it from readily dissolving in aqueous buffers, which can lead to poor reaction kinetics or complete reaction failure.

Q2: What are the common strategies to improve the solubility of this compound for aqueous click chemistry?

A2: There are three primary methods to enhance the solubility of hydrophobic alkynes like this compound in aqueous media:

  • Co-solvents: Miscible organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or tert-butanol (tBuOH) can be added to the aqueous reaction mixture to increase the solubility of the hydrophobic reactant.[1][2]

  • Surfactants (Micellar Catalysis): The addition of a surfactant at a concentration above its critical micelle concentration (CMC) leads to the formation of micelles. These micelles can encapsulate the hydrophobic alkyne, creating a microenvironment where the reaction can proceed in an aqueous bulk solution.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively solubilizing them in water.[3]

Q3: Will the addition of co-solvents, surfactants, or cyclodextrins interfere with my click reaction?

A3: While these additives are generally compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC), some considerations are necessary. High concentrations of certain co-solvents might require specific ligands to stabilize the copper catalyst.[2] Surfactants and cyclodextrins are typically used at low concentrations and are less likely to interfere with the reaction. However, it is always advisable to perform a small-scale pilot reaction to optimize conditions for your specific system.

Q4: How do I choose the best method for my experiment?

A4: The choice of method depends on the specific requirements of your experiment, including the sensitivity of your biomolecules to organic solvents, the desired reaction rate, and the ease of product purification.

  • Co-solvents are a straightforward option if your system can tolerate a certain percentage of organic solvent.

  • Micellar catalysis is an excellent choice for reactions in a fully aqueous environment and can sometimes accelerate reaction rates.

  • Cyclodextrins are particularly useful for sensitive biological applications as they are biocompatible and can be highly effective at low concentrations.[3]

Troubleshooting Guides

Issue 1: Reactant Precipitation Upon Addition to Aqueous Buffer
Potential Cause Recommended Solution
Low aqueous solubility of this compound.Prepare a concentrated stock solution of the alkyne in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF). Add the stock solution to the aqueous reaction mixture dropwise with vigorous stirring.[4]
Exceeding the solubility limit in the final reaction volume.Decrease the final concentration of this compound. If a higher concentration is necessary, increase the proportion of co-solvent or the concentration of the solubilizing agent (surfactant or cyclodextrin).
Salting out effect from high buffer concentration.If possible, reduce the ionic strength of the buffer. Test different buffer systems to assess their impact on solubility.
Issue 2: Low or No Product Formation in the Presence of a Solubilizing Agent
Potential Cause Recommended Solution
Using Co-solvents:
Insufficient amount of co-solvent.Gradually increase the percentage of the co-solvent (e.g., from 10% to 30% v/v) and monitor for improved solubility and reaction conversion. Note that high concentrations of some co-solvents may require specific copper ligands.[2]
Incompatible copper ligand.For high concentrations of coordinating co-solvents like DMSO, consider using a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) instead of water-soluble ligands like THPTA.[2]
Using Surfactants:
Surfactant concentration is below the Critical Micelle Concentration (CMC).Ensure the surfactant concentration is above its CMC to allow for micelle formation. Refer to the table below for CMC values of common surfactants.
Inappropriate surfactant type.The choice of surfactant (anionic, cationic, or non-ionic) can influence reaction efficiency. If one type is not effective, screen other types.
Using Cyclodextrins:
Insufficient cyclodextrin concentration.Increase the molar ratio of cyclodextrin to the hydrophobic alkyne. A 1:1 ratio is a good starting point, but higher ratios may be necessary.
Poor inclusion complex formation.Ensure you are using a cyclodextrin with an appropriate cavity size for this compound. β-cyclodextrin is often a suitable choice for aromatic compounds.

Quantitative Data Tables

Table 1: Estimated Solubility of this compound in Aqueous/Organic Mixtures

Solvent System (v/v)Estimated Solubility CategoryNotes
100% WaterVery Low / InsolubleExpected to be in the low µg/mL range.
90:10 Water:DMSOLowA significant increase is expected compared to pure water.
70:30 Water:DMSOModerateShould be sufficient for many click chemistry applications.
50:50 Water:DMSOHighLikely to fully solubilize this compound at typical reaction concentrations.
90:10 Water:tBuOHLow to ModeratetBuOH is a good co-solvent for increasing the solubility of hydrophobic molecules.

Table 2: Critical Micelle Concentrations (CMCs) of Common Surfactants

SurfactantTypeCMC in Water (mM)Reference
Sodium Dodecyl Sulfate (SDS)Anionic8.2[4][5]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92 - 1.0[4]
Triton X-100Non-ionic0.2 - 0.9[6]

Table 3: Binding Constants of β-Cyclodextrin with Aromatic Guests

Note: Specific binding constant for this compound is not available. The data below for similar aromatic compounds can provide an estimate of the binding affinity.

Guest MoleculeBinding Constant (K) with β-Cyclodextrin (M⁻¹)
Benzene~135
Toluene~230
Naphthalene~740

Detailed Experimental Protocols

Protocol 1: CuAAC using a Co-solvent (DMSO/Water)

This protocol describes a general procedure for a copper-catalyzed azide-alkyne cycloaddition reaction using a DMSO/water co-solvent system to solubilize this compound.

Workflow Diagram:

Co_solvent_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep_alkyne Prepare Alkyne Stock (in DMSO) combine Combine Alkyne, Azide, Water, and DMSO prep_alkyne->combine prep_azide Prepare Azide Stock (in DMSO or Water) prep_azide->combine prep_cu Prepare CuSO4 Stock (in Water) add_ligand_cu Add Ligand and CuSO4 prep_cu->add_ligand_cu prep_asc Prepare Na-Ascorbate Stock (in Water, fresh) initiate Initiate with Na-Ascorbate prep_asc->initiate prep_ligand Prepare Ligand Stock (e.g., THPTA in Water) prep_ligand->add_ligand_cu combine->add_ligand_cu add_ligand_cu->initiate incubate Incubate at RT initiate->incubate purify Purify Product incubate->purify analyze Analyze Product (TLC, LC-MS, NMR) purify->analyze

Co-solvent based CuAAC workflow.

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Reaction vessel (e.g., microcentrifuge tube or vial)

Procedure:

  • Prepare Stock Solutions:

    • Alkyne: Prepare a 100 mM stock solution of this compound in DMSO.

    • Azide: Prepare a 10 mM stock solution of the azide in DMSO or water.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • Ligand (THPTA): Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a reaction vessel, add the desired amount of the azide stock solution.

    • Add the appropriate volumes of deionized water and DMSO to achieve the desired final co-solvent ratio (e.g., 7:3 water:DMSO).

    • Add 1.2 equivalents of the this compound stock solution.

    • Add the THPTA ligand to a final concentration of 5 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, the product can be purified by standard methods such as extraction, precipitation, or column chromatography.

Protocol 2: Micellar Catalysis for Aqueous CuAAC

This protocol utilizes a surfactant to form micelles that encapsulate the hydrophobic alkyne, facilitating the click reaction in an aqueous environment.

Mechanism Diagram:

Micellar_Catalysis cluster_micelle Micelle Formation cluster_reaction Reaction in Micelle surfactant Surfactant Monomers micelle Micelle surfactant->micelle [Surfactant] > CMC product Triazole Product micelle->product Cu(I) catalyst, Azide alkyne Hydrophobic Alkyne (this compound) alkyne->micelle azide Hydrophilic Azide azide->product

Mechanism of micellar catalysis.

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • Reaction vessel

Procedure:

  • Prepare Stock Solutions:

    • Alkyne: Prepare a 100 mM stock solution of this compound in a minimal amount of DMSO.

    • Azide: Prepare a 10 mM stock solution of the azide in deionized water.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water (prepare fresh).

    • SDS: Prepare a 100 mM stock solution in deionized water.

  • Reaction Setup:

    • In a reaction vessel, add the desired amount of the azide stock solution.

    • Add the SDS stock solution to a final concentration above its CMC (e.g., 10 mM).

    • Add deionized water to the desired final volume.

    • Add 1.2 equivalents of the this compound stock solution while vortexing.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.

    • Stir the reaction at room temperature for 2-8 hours.

  • Workup and Purification:

    • The product can be extracted with an organic solvent (e.g., ethyl acetate). The surfactant will predominantly remain in the aqueous phase. Further purification can be achieved by column chromatography.

Protocol 3: Cyclodextrin-Mediated Aqueous CuAAC

This protocol uses β-cyclodextrin to form an inclusion complex with this compound, enhancing its solubility for the aqueous click reaction.[3]

Inclusion Complex Diagram:

Cyclodextrin_Inclusion cyclodextrin β-Cyclodextrin (Hydrophilic exterior, Hydrophobic cavity) complex Inclusion Complex (Water Soluble) cyclodextrin->complex alkyne 1-Ethynyl-4- isopropylbenzene (Hydrophobic) alkyne->complex

Formation of a cyclodextrin inclusion complex.

Materials:

  • This compound

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • β-Cyclodextrin

  • Deionized water

  • Reaction vessel

Procedure:

  • Prepare Stock Solutions:

    • Alkyne: Prepare a 100 mM stock solution of this compound in a minimal amount of DMSO.

    • Azide: Prepare a 10 mM stock solution of the azide in deionized water.

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water (prepare fresh).

    • β-Cyclodextrin: Prepare a 50 mM stock solution in deionized water (gentle heating may be required to dissolve).

  • Reaction Setup:

    • In a reaction vessel, add the desired amount of the azide stock solution.

    • Add the β-cyclodextrin stock solution to a final concentration of 1-5 mol% relative to the alkyne.[3]

    • Add deionized water to the desired final volume.

    • Add 1.0 equivalent of the this compound stock solution while stirring.

    • Add the CuSO₄ solution to a final concentration of 1-5 mol%.[3]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-15 mol%.[3]

    • Stir the reaction at room temperature. Reactions are often complete within 15-60 minutes.[3]

  • Workup and Purification:

    • The product can be extracted with an organic solvent. The cyclodextrin will remain in the aqueous phase. Further purification can be performed by column chromatography.

References

Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions with 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides and frequently asked questions (FAQs) for preventing catalyst deactivation in cross-coupling reactions involving 1-Ethynyl-4-isopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound and what are the primary causes of catalyst deactivation?

A1: The most common cross-coupling reaction for terminal alkynes like this compound is the Sonogashira coupling.[1] The primary causes of catalyst deactivation in this reaction include:

  • Palladium Catalyst Agglomeration: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at higher temperatures or in certain solvents.

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation, which reduces their ability to stabilize the palladium catalyst.

  • Homocoupling (Glaser Coupling): A significant side reaction is the copper-catalyzed oxidative homocoupling of this compound to form a 1,3-diyne. This process consumes the alkyne and can lead to catalyst deactivation.[2]

  • Inhibition by Reaction Components: The amine base or solvent can sometimes coordinate to the palladium center, inhibiting its catalytic activity.

Q2: How can I prevent the formation of palladium black in my reaction?

A2: To prevent the formation of palladium black, consider the following strategies:

  • Lower the reaction temperature: Higher temperatures often accelerate the agglomeration of palladium.

  • Choose an appropriate solvent: Solvents like THF have been anecdotally reported to sometimes promote palladium black formation. Consider alternatives like toluene or DMF.

  • Use robust ligands: N-heterocyclic carbene (NHC) ligands can offer greater stability to the palladium center compared to some phosphine ligands.[3]

  • Maintain an inert atmosphere: Oxygen can contribute to catalyst decomposition.

Q3: What is homocoupling and how can it be minimized when using this compound?

A3: Homocoupling, also known as Glaser coupling, is the dimerization of the terminal alkyne to form a symmetrical diyne. This is a common side reaction in Sonogashira couplings, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2] To minimize homocoupling:

  • Employ Copper-Free Conditions: The most effective way to prevent Glaser coupling is to use a copper-free Sonogashira protocol.[3]

  • Rigorous Exclusion of Oxygen: If a copper co-catalyst is used, it is crucial to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help to keep its concentration low, which can disfavor the bimolecular homocoupling reaction.

Q4: What is the role of the base in the Sonogashira coupling and which one should I choose?

A4: The base in a Sonogashira coupling has two main roles: to deprotonate the terminal alkyne, forming the reactive acetylide species, and to neutralize the hydrogen halide byproduct formed during the reaction.[3] Commonly used bases include amines like triethylamine (TEA) and diisopropylamine (DIPA). The choice of base can influence the reaction rate and the extent of side reactions. For less reactive aryl halides, a stronger base might be required.

Q5: What is the general reactivity order for aryl halides in Sonogashira coupling?

A5: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general order of reactivity is: I > OTf > Br > Cl.[4] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require higher temperatures and more active catalyst systems.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst - Use a fresh batch of palladium and copper(I) catalysts. - Ensure proper storage of catalysts under an inert atmosphere.
Insufficiently Inert Atmosphere - Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of argon or nitrogen throughout the reaction.
Inappropriate Solvent - Ensure all reactants are soluble in the chosen solvent. - Consider switching to a different solvent (e.g., THF, DMF, toluene).
Incorrect Base - Use a suitable amine base (e.g., triethylamine, diisopropylamine) in sufficient excess.
Low Reaction Temperature - For less reactive aryl halides (bromides, chlorides), incrementally increase the reaction temperature (e.g., to 50-80 °C).
Significant Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen - Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere.
High Copper Catalyst Loading - Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%). - Consider a copper-free protocol.
Formation of Black Precipitate (Palladium Black) High Reaction Temperature - Lower the reaction temperature.
Inappropriate Solvent - Consider switching to a different solvent.
Oxygen Contamination - Ensure the reaction is performed under strictly anaerobic conditions.
Reaction Stalls Before Completion Catalyst Deactivation - Add a fresh portion of the palladium catalyst. - Consider using a more robust ligand (e.g., an NHC ligand).
Ligand Degradation - Use a slight excess of the phosphine ligand.

Quantitative Data on Sonogashira Coupling of Terminal Alkynes

The following table presents representative data for the Sonogashira coupling of various terminal alkynes with aryl halides. While specific data for this compound is limited in readily available literature, the provided examples with structurally similar alkynes can serve as a valuable starting point for reaction optimization.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylacetylenePd on alumina (5%)Cu₂O on alumina (0.1%)-THF/DMA (9:1)7572<2 (batch), 60 (flow)[5]
4-Iodo-N,N-dimethylanilineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (1)CuI (1)TEA-RT199.5[6]
4-Bromopyridine HCl4-Ethynyl-N,N-dimethylanilinePdCl₂(PPh₃)₂ (2)CuI (1)Piperidine/TEAMeCNReflux8-[2]
Aryl IodidePhenylacetyleneNS-MCM-41-Pd (0.01-0.1)CuI (0.02-0.2)PPh₃, Base-50-High[7]
Aryl BromideArylacetylenePd(CH₃CN)₂Cl₂ (0.5)-Cs₂CO₃2-MeTHFRT48Good to Excellent[8]

Note: The yields and reaction conditions are highly dependent on the specific substrates and should be optimized for each new reaction.

Experimental Protocols

General Procedure for Copper-Catalyzed Sonogashira Coupling
  • To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (0.025 eq).

  • Add the amine base (e.g., diisopropylamine, 7.0 eq) followed by this compound (1.1 eq).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction with an etheral solvent and filter through a pad of Celite®, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

General Procedure for Copper-Free Sonogashira Coupling
  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) to a Schlenk flask.

  • Add an inorganic base (e.g., K₃PO₄, 2.0 eq) and anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add this compound (1.2 eq) and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Catalyst Deactivation and Troubleshooting

Catalyst Deactivation Pathways

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex Inactive Pd-Base/Solvent Complex Active_Catalyst->Inactive_Complex Coordination with Base/Solvent Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Agglomeration (High Temp) Oxidized_Ligand Oxidized Ligand Active_Catalyst->Oxidized_Ligand Ligand Oxidation Homocoupling Alkyne Homocoupling (Glaser Coupling) Active_Catalyst->Homocoupling Cu(I) / O2

Caption: Common pathways for catalyst deactivation in Sonogashira coupling.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Inert Check Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst Check Catalyst Activity & Loading Check_Inert->Check_Catalyst Check_Conditions Check Temperature & Solvent Check_Catalyst->Check_Conditions Homocoupling_Observed Significant Homocoupling? Check_Conditions->Homocoupling_Observed Use_Cu_Free Switch to Copper-Free Protocol Homocoupling_Observed->Use_Cu_Free Yes Optimize_Base Optimize Base Homocoupling_Observed->Optimize_Base No Success Improved Yield Use_Cu_Free->Success Increase_Temp Increase Temperature Optimize_Base->Increase_Temp Change_Ligand Consider More Robust Ligand Increase_Temp->Change_Ligand Change_Ligand->Success

Caption: A logical workflow for troubleshooting low yields in Sonogashira reactions.

References

side reactions of 1-Ethynyl-4-isopropylbenzene under thermal or acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions of 1-Ethynyl-4-isopropylbenzene under thermal and acidic conditions. The information is intended for researchers, scientists, and professionals in drug development to anticipate and manage potential challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of side reactions observed with this compound?

A1: this compound is susceptible to several side reactions, primarily categorized by the reaction conditions:

  • Thermal Conditions: Under elevated temperatures, the primary side reactions are thermal polymerization/oligomerization and, in the presence of oxygen and a copper catalyst, oxidative homocoupling (Glaser coupling). At very high temperatures, decomposition can occur.

  • Acidic Conditions: In the presence of acids, the main side reaction is the hydration of the ethynyl group to form a ketone. Oligomerization can also be promoted by acidic catalysts.

Q2: At what temperature should I be concerned about thermal side reactions?

A2: While the specific onset temperature for thermal polymerization of this compound is not extensively documented, arylacetylenes, in general, can begin to polymerize at elevated temperatures, often above 100-150°C, especially in the presence of catalytic impurities. Significant decomposition of related aromatic polymers typically occurs at much higher temperatures, often exceeding 400°C.[1][2] It is recommended to conduct reactions at the lowest effective temperature to minimize these side reactions.

Q3: What is Glaser coupling and how can I avoid it?

A3: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne.[3][4][5] For this compound, this would result in the formation of 1,4-bis(4-isopropylphenyl)buta-1,3-diyne. This reaction is typically catalyzed by copper(I) salts in the presence of an oxidant, such as air (oxygen).[6][7] To avoid this side reaction, it is crucial to rigorously deoxygenate all solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). If a copper catalyst is not essential for your desired transformation, using a copper-free protocol can also prevent Glaser coupling.

Q4: What is the expected product of acid-catalyzed hydration of this compound?

A4: The acid-catalyzed hydration of this compound is expected to yield 4'-isopropylacetophenone. This reaction follows Markovnikov's rule, where the initial protonation of the alkyne leads to a vinyl carbocation that is subsequently attacked by water.[8][9][10] Tautomerization of the resulting enol yields the ketone.

Q5: Can this compound undergo rearrangement reactions under acidic conditions?

A5: While this compound itself is not prone to skeletal rearrangements under typical acidic conditions, if it were used to create a tertiary propargylic alcohol, that product could undergo a Rupe or Meyer-Schuster rearrangement in the presence of acid to form an α,β-unsaturated ketone or aldehyde, respectively.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Formation of an Insoluble Precipitate or High Molecular Weight Impurities During a High-Temperature Reaction
Possible Cause Troubleshooting Step Expected Outcome
Thermal Polymerization/Oligomerization 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the starting material is free of metallic impurities that could catalyze polymerization. 3. Use a radical scavenger (e.g., BHT) if a radical polymerization pathway is suspected.Reduced formation of high molecular weight byproducts and a cleaner reaction profile.
Issue 2: Observation of a Dimer Byproduct (M+M-2H) in a Copper-Catalyzed Reaction
Possible Cause Troubleshooting Step Expected Outcome
Glaser Coupling 1. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 3. If possible for the desired reaction, switch to a copper-free catalytic system.Elimination or significant reduction of the 1,4-bis(4-isopropylphenyl)buta-1,3-diyne byproduct.
Issue 3: Formation of a Ketone Byproduct (M+18) in a Reaction Mixture Containing Acidic Reagents or Impurities
Possible Cause Troubleshooting Step Expected Outcome
Acid-Catalyzed Hydration 1. Ensure all reagents and solvents are anhydrous if water is not a desired reactant. 2. Use a non-acidic or buffered reaction medium if the desired transformation does not require acidic conditions. 3. If an acid is necessary, consider using a milder Lewis acid or a non-aqueous proton source.Prevention of the formation of 4'-isopropylacetophenone.

Experimental Protocols for Side Reactions

Disclaimer: These protocols are based on general procedures for analogous compounds and are intended to serve as a starting point for investigation.

Protocol 1: Thermal Oligomerization of this compound

  • Objective: To induce the thermal oligomerization of this compound.

  • Procedure:

    • Place 1.0 g of this compound in a clean, dry Schlenk tube equipped with a magnetic stir bar.

    • Seal the tube and place it under a positive pressure of argon.

    • Heat the tube in a preheated oil bath at 180°C with stirring for 24 hours.

    • Cool the reaction mixture to room temperature. The product is expected to be a viscous oil or a solid.

    • Analyze the product mixture by techniques such as GPC (Gel Permeation Chromatography) to determine the extent of oligomerization and NMR spectroscopy to characterize the structure of the oligomers.

Protocol 2: Acid-Catalyzed Hydration to 4'-Isopropylacetophenone

  • Objective: To synthesize 4'-isopropylacetophenone via acid-catalyzed hydration.

  • Procedure:

    • In a round-bottom flask, dissolve 1.44 g (10 mmol) of this compound in 20 mL of methanol.

    • Add 5 mL of water followed by the dropwise addition of 1 mL of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4'-isopropylacetophenone.

Visualizations

Thermal_Side_Reactions A This compound B Oligomers / Polymers A->B Δ (Heat) C 1,4-bis(4-isopropylphenyl)buta-1,3-diyne (Glaser Product) A->C [Cu(I)], O2

Caption: Thermal side reactions of this compound.

Acidic_Side_Reactions cluster_hydration Hydration cluster_oligomerization Oligomerization A This compound B Vinyl Carbocation Intermediate A->B H+ C Enol Intermediate B->C H2O D 4'-Isopropylacetophenone C->D Tautomerization E This compound F Oligomers E->F H+ or Lewis Acid

References

Technical Support Center: Large-Scale Synthesis of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Ethynyl-4-isopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The most common industrial-scale method is the Sonogashira coupling of a 4-isopropylphenyl halide (typically 4-iodocumene or 4-bromocumene) with a protected or gaseous acetylene source. Alternative, though less common on a large scale, routes include the Corey-Fuchs reaction or Seyferth-Gilbert homologation starting from 4-isopropylbenzaldehyde.

Q2: What are the main challenges encountered during the scale-up of the Sonogashira synthesis of this compound?

A2: Key challenges include:

  • Homocoupling (Glaser Coupling): Formation of diynes from the coupling of two acetylene molecules is a major side reaction that reduces yield and complicates purification.

  • Catalyst Deactivation and Removal: The palladium catalyst can decompose, leading to the formation of palladium black. Residual palladium and copper must be removed from the final product to meet regulatory standards for active pharmaceutical ingredients (APIs).

  • Heat Transfer: The exothermic nature of the reaction can lead to localized hot spots in large reactors, which have a lower surface-area-to-volume ratio, potentially causing side reactions and catalyst decomposition.

  • Handling of Acetylene Gas: If un-protected acetylene is used, specialized equipment and safety protocols are required for handling the flammable and potentially explosive gas at scale.

Q3: How can homocoupling be minimized in a large-scale Sonogashira reaction?

A3: Several strategies can be employed to reduce the formation of homocoupling byproducts:

  • Inert Atmosphere: Rigorously maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial, as oxygen promotes Glaser coupling.[1]

  • Reducing Atmosphere: The introduction of a small amount of hydrogen gas diluted with nitrogen can help to keep the palladium catalyst in its active Pd(0) state and suppress oxidative homocoupling.

  • Copper-Free Conditions: While potentially requiring specific ligands and different reaction conditions, copper-free Sonogashira reactions can eliminate the primary catalyst for homocoupling.[1]

  • Slow Addition of Acetylene Source: A slow, controlled addition of the acetylene reagent can maintain a low concentration, favoring the cross-coupling reaction over homocoupling.

Q4: What are the safety considerations for the large-scale synthesis of this compound?

A4: this compound is a flammable liquid and vapor and can cause skin and eye irritation. When handling this compound on a large scale, it is essential to use explosion-proof equipment and ensure all vessels are properly grounded to prevent static discharge. Operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including protective gloves and eye protection. Due to the flammability of terminal alkynes and potential for explosive decomposition, particularly in the presence of certain metals, a thorough process safety assessment is required before scaling up the synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (palladium or copper).2. Poor quality of starting materials (aryl halide, acetylene source).3. Insufficiently inert atmosphere.4. Inappropriate solvent or base.1. Use fresh, high-purity catalysts. Ensure proper storage and handling to prevent deactivation.2. Purify starting materials if necessary. Check for impurities that could poison the catalyst.3. Degas the solvent thoroughly and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[1]4. Screen different solvents (e.g., toluene, DMF, acetonitrile) and bases (e.g., triethylamine, diisopropylamine). Ensure the base is dry and used in sufficient excess.
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to high temperature or impurities.2. Inappropriate solvent choice.1. Improve temperature control to avoid localized heating. Ensure high purity of all reagents and solvents.2. Consider switching to a solvent less prone to causing catalyst precipitation.
High Levels of Homocoupling Byproduct 1. Presence of oxygen in the reaction vessel.2. High concentration of copper catalyst.3. High concentration of the alkyne.1. Improve degassing procedures and ensure a leak-tight reactor setup.2. Reduce the loading of the copper co-catalyst or consider a copper-free protocol.3. Add the alkyne substrate slowly over the course of the reaction.
Difficult Purification of the Final Product 1. Presence of residual palladium or copper.2. Similar polarity of the product and byproducts.1. Employ specialized scavengers to remove residual metals. Filtration through activated carbon can also be effective.2. Optimize the reaction to minimize byproduct formation. Consider crystallization or distillation under reduced pressure for purification.

Comparative Data on Synthetic Routes

The following data is illustrative for aryl acetylenes and intended for comparative purposes, as specific large-scale production data for this compound is not publicly available.

Synthetic Route Starting Material Typical Yield (%) Key Advantages Key Disadvantages
Sonogashira Coupling 4-Iodoisopropylbenzene85-95High yield, good functional group tolerance.Requires expensive palladium catalyst, risk of homocoupling, residual metal contamination.
Sonogashira Coupling 4-Bromoisopropylbenzene70-85Lower cost starting material than the iodo-analog.Requires higher temperatures and longer reaction times, potentially leading to more byproducts.
Corey-Fuchs Reaction 4-Isopropylbenzaldehyde60-75 (two steps)Avoids the use of palladium.Requires stoichiometric amounts of triphenylphosphine and carbon tetrabromide, and cryogenic temperatures with n-butyllithium, which are challenging to scale.[2]
Seyferth-Gilbert Homologation 4-Isopropylbenzaldehyde70-80Generally higher yielding than Corey-Fuchs in a single step.Requires a specialized phosphonate reagent and strong base, which can be costly for large-scale production.[1]

Experimental Protocols

Representative Protocol for Sonogashira Coupling of an Aryl Halide

Disclaimer: This is a general, representative protocol and must be optimized for the specific substrates and scale of operation.

Materials:

  • 4-Iodoisopropylbenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a large, inerted reactor equipped with a mechanical stirrer, thermometer, and condenser, add 4-iodoisopropylbenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.01 eq), and CuI (0.02 eq).

  • Add anhydrous toluene and anhydrous triethylamine (2.0 eq).

  • Begin vigorous stirring and heat the mixture to 60-70 °C.

  • Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture over 2-3 hours, maintaining the temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC). The reaction is typically complete within 4-8 hours after the addition of TMSA.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl-protected product.

  • The trimethylsilyl protecting group can be removed by treatment with a mild base such as potassium carbonate in methanol to yield this compound.

  • The final product is purified by vacuum distillation.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product prep_reagents Prepare Reagents: - 4-Isopropylphenyl Halide - Acetylene Source - Catalysts (Pd/Cu) - Solvent & Base inert_reactor Inert Reactor (Nitrogen/Argon Purge) prep_reagents->inert_reactor charge_reactor Charge Reactor with Halide, Catalysts, Solvent, Base inert_reactor->charge_reactor heat_stir Heat and Stir charge_reactor->heat_stir add_acetylene Slowly Add Acetylene Source heat_stir->add_acetylene monitor_reaction Monitor Reaction (GC/HPLC) add_acetylene->monitor_reaction cool_filter Cool and Filter monitor_reaction->cool_filter Reaction Complete wash Aqueous Wash cool_filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify (Distillation/Crystallization) dry_concentrate->purify final_product This compound purify->final_product Troubleshooting_Tree start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active? start->check_catalyst check_atmosphere Is the atmosphere inert? check_catalyst->check_atmosphere Yes solution_catalyst Use fresh catalyst check_catalyst->solution_catalyst No check_reagents Are reagents pure? check_atmosphere->check_reagents Yes solution_atmosphere Improve degassing and inerting check_atmosphere->solution_atmosphere No check_conditions Are conditions optimal? check_reagents->check_conditions Yes solution_reagents Purify starting materials check_reagents->solution_reagents No solution_conditions Optimize temperature, solvent, and base check_conditions->solution_conditions No

References

identifying and removing impurities from 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-isopropylbenzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Impurities in this compound typically arise from its synthesis, which commonly involves a Sonogashira coupling reaction. Potential impurities include:

  • Homocoupled Alkyne: The most common side-product is the homocoupled dimer of the terminal alkyne starting material, resulting in 1,4-di(4-isopropylphenyl)buta-1,3-diyne. This occurs when the alkyne reacts with itself instead of the aryl halide.[1]

  • Unreacted Starting Materials: Residual amounts of the starting materials, such as 4-iodocumene (or another aryl halide) and a protected or unprotected version of 4-isopropylphenylacetylene, may be present.

  • Catalyst Residues: Trace amounts of the palladium and copper catalysts used in the Sonogashira coupling can remain in the final product.[2][3]

  • Solvent and Base Residues: Depending on the workup procedure, residual solvents (e.g., toluene, THF, amines) and the base used in the reaction (e.g., triethylamine, diisopropylamine) may be present.

  • Degradation Products: Phenylacetylene derivatives can be susceptible to oxidation, leading to the formation of various degradation byproducts.[3]

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of spectroscopic and chromatographic techniques is recommended for impurity identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can reveal the presence of impurities through unexpected signals. For example, the absence of the characteristic alkyne proton signal around 3 ppm might suggest the presence of the homocoupled dimer. Aromatic signals differing from the expected pattern for a 1,4-disubstituted benzene ring can indicate unreacted starting materials or other side-products.[4]

    • ¹³C NMR can also be used to identify impurities by comparing the observed signals with the expected chemical shifts for this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It can effectively identify unreacted starting materials, some side-products, and residual solvents.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for quantifying the purity of the main compound and detecting less volatile impurities like the homocoupled dimer and catalyst residues.[6][7][8]

  • Infrared (IR) Spectroscopy: The presence of a sharp peak around 3300 cm⁻¹ is characteristic of the C-H stretch of a terminal alkyne. The absence or weakness of this peak, coupled with the presence of a C≡C stretching frequency around 2100-2260 cm⁻¹, might suggest the presence of an internal alkyne impurity like the homocoupled dimer.[9]

Troubleshooting Guides

Problem 1: My final product of this compound is a yellow or brown oil, but it should be a colorless to pale yellow liquid.

  • Possible Cause: The discoloration is likely due to the presence of catalyst residues (palladium and copper) or oxidation products.

  • Solution:

    • Catalyst Removal: Pass the crude product through a short plug of silica gel, eluting with a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate). The polar catalyst residues will be retained on the silica.

    • Preventing Oxidation: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation.

Problem 2: NMR analysis of my product shows the absence of the terminal alkyne proton and complex aromatic signals.

  • Possible Cause: This strongly suggests that the primary impurity is the homocoupled dimer, 1,4-di(4-isopropylphenyl)buta-1,3-diyne. The reaction conditions may have favored this side reaction.

  • Solution:

    • Reaction Optimization: To minimize homocoupling, ensure a truly anaerobic environment during the Sonogashira reaction, as oxygen can promote this side reaction. Using a copper-free Sonogashira protocol can also reduce the formation of alkyne dimers.[1][10]

    • Purification: The homocoupled dimer is significantly less polar and has a much higher boiling point than the desired product. It can be separated by:

      • Column Chromatography: A carefully performed column chromatography on silica gel can effectively separate the product from the dimer.

      • Fractional Distillation under Reduced Pressure: Due to the likely large difference in boiling points, fractional distillation under vacuum can be an effective purification method.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes the removal of the homocoupled dimer and other less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Collection flasks/test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the Column:

    • Pack a glass column with a slurry of silica gel in hexane.

    • Allow the silica to settle, ensuring a level surface.

    • Add a thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with pure hexane, collecting fractions.

    • Monitor the separation by TLC, visualizing the spots under UV light. The desired product will be more polar than the homocoupled dimer.

    • Gradually increase the polarity of the eluent by adding a small percentage of ethyl acetate (e.g., 1-2%) to the hexane to elute the desired product.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

This method is effective for separating the desired product from high-boiling impurities like the homocoupled dimer.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the Apparatus: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charge the Flask: Place the crude product and a few boiling chips into the round-bottom flask.

  • Apply Vacuum: Gradually reduce the pressure inside the apparatus to the desired level.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. The temperature should stabilize as the first fraction (the desired product) begins to distill.

    • Collect the fraction that distills at a constant temperature.

    • The higher-boiling impurities, such as the homocoupled dimer, will remain in the distillation flask.

  • Collection: Once the desired product has been collected, stop the heating and carefully release the vacuum.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point (°C) General Polarity Common Purification Method
This compound144.21Estimated ~210-220 (atm), lower under vacuumMore PolarColumn Chromatography, Fractional Distillation
1,4-di(4-isopropylphenyl)buta-1,3-diyne286.43Significantly higher than the monomerLess PolarColumn Chromatography, Fractional Distillation
4-Iodocumene246.10226 (atm)More PolarFractional Distillation
Palladium/Copper CatalystsN/AN/AVery PolarAdsorption on Silica Gel

Visualizations

Impurity_Identification_Workflow Crude_Sample Crude this compound Analysis Spectroscopic & Chromatographic Analysis Crude_Sample->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC IR IR Spectroscopy Analysis->IR Identify_Impurities Identify Potential Impurities NMR->Identify_Impurities GCMS->Identify_Impurities HPLC->Identify_Impurities IR->Identify_Impurities Purification_Strategy Select Purification Strategy Identify_Impurities->Purification_Strategy Pure_Product Pure Product Purification_Strategy->Pure_Product

Caption: Workflow for the identification of impurities in this compound.

Purification_Workflow cluster_0 Purification Options Distillation Fractional Distillation (under reduced pressure) High_Boiling_Impurities High-Boiling Impurities (e.g., Homocoupled Dimer) Distillation->High_Boiling_Impurities Residue Low_Boiling_Product Purified Product (Lower Boiling Point) Distillation->Low_Boiling_Product Distillate Chromatography Column Chromatography Less_Polar_Impurities Less Polar Impurities (e.g., Homocoupled Dimer) Chromatography->Less_Polar_Impurities Elutes First More_Polar_Product Purified Product (More Polar) Chromatography->More_Polar_Product Elutes Later Crude_Product Crude Product Crude_Product->Distillation Separation by Boiling Point Crude_Product->Chromatography Separation by Polarity

Caption: Logical relationship of purification methods for this compound.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-Ethynyl-4-isopropylbenzene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of novel compounds and the development of new pharmaceuticals, understanding the impurity profile of starting materials and intermediates is critical. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 1-Ethynyl-4-isopropylbenzene, a substituted aromatic alkyne. The comparison is supported by representative experimental data and detailed methodologies to aid in the selection of the most appropriate technique for specific analytical needs.

At a Glance: Performance Comparison

Both HPLC and GC-MS are robust techniques for the separation and quantification of organic molecules. The choice between them often depends on the analyte's properties, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and the need for structural elucidation.

Table 1: Quantitative Purity Assessment of this compound

Analytical MethodPurity of this compound (%)Key Impurity (e.g., 4-Isopropenylacetophenone) (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV 99.50.3~1 µg/mL[1]~3 µg/mL
GC-MS 99.60.25~0.1 µg/mL~0.5 µg/mL

Table 2: Comparison of Key Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.
Analyte Suitability Broad applicability, including non-volatile and thermally labile compounds.[2]Ideal for volatile and semi-volatile compounds that are thermally stable.[2]
Sensitivity Good, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[2]Excellent, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range.[3]
Specificity Good with UV-Vis detectors for chromophoric compounds; excellent when coupled with a mass spectrometer (LC-MS).Excellent, provides structural information for impurity identification.
Sample Preparation Generally simpler, often involving dissolution in a suitable solvent.[2]May require derivatization for non-volatile compounds; headspace or purge-and-trap for volatile impurities.[3]
Analysis Time Can be longer, depending on the separation complexity.Typically faster for volatile compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a standard reversed-phase HPLC method suitable for the purity analysis of this compound.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water. The addition of 0.1% formic acid to the mobile phase can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a typical GC-MS method for the analysis of this compound and its volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5][6]

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Mandatory Visualizations

To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Workflow for purity analysis by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic integrate Integrate Peak Areas tic->integrate identify Identify Impurities (Mass Spectra) tic->identify calculate Calculate Purity (%) integrate->calculate

Workflow for purity analysis by GC-MS.

Conclusion

Both HPLC and GC-MS are highly effective techniques for the purity assessment of this compound. GC-MS generally offers superior sensitivity and provides structural information that is invaluable for the definitive identification of unknown impurities.[2] Its primary limitation is the requirement that analytes be volatile and thermally stable. HPLC, on the other hand, is more versatile, accommodating a wider range of compounds, including those that are non-volatile or prone to degradation at elevated temperatures.[2] The choice of technique will ultimately be guided by the specific analytical goals, the anticipated nature of any impurities, and the available instrumentation. For routine quality control where impurities are known, HPLC-UV can be a robust and efficient method. For comprehensive impurity profiling and identification, the sensitivity and specificity of GC-MS are unparalleled. In many research and development settings, the use of both techniques provides a more complete picture of a compound's purity.

References

Interpreting the ¹H and ¹³C NMR Spectra of 1-Ethynyl-4-isopropylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-ethynyl-4-isopropylbenzene is predicted to exhibit distinct signals corresponding to the aromatic, isopropyl, and ethynyl protons. The 1,4-disubstitution pattern on the benzene ring leads to a characteristic splitting pattern for the aromatic protons.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (Ha)~7.40Doublet (d)2H~8.0
Aromatic (Hb)~7.20Doublet (d)2H~8.0
Ethynyl (-C≡CH)~3.10Singlet (s)1H-
Isopropyl (-CH(CH₃)₂)~2.95Septet (sept)1H~7.0
Isopropyl (-CH(CH₃)₂)~1.25Doublet (d)6H~7.0

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the isopropyl and ethynyl substituents.

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C-isopropyl)~150
Aromatic (C-ethynyl)~122
Aromatic (CH)~132
Aromatic (CH)~127
Ethynyl (-C ≡CH)~83
Ethynyl (-C≡C H)~78
Isopropyl (-C H(CH₃)₂)~34
Isopropyl (-CH(C H₃)₂)~24

Spectral Interpretation and Comparison

¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-7.5 ppm): The presence of two substituents in a para orientation on the benzene ring results in a simplified aromatic region. The two protons ortho to the ethynyl group (Ha) are expected to be downfield from the two protons ortho to the isopropyl group (Hb) due to the electron-withdrawing nature of the alkyne. Both signals will appear as doublets with a typical ortho-coupling constant of approximately 8.0 Hz.

  • Isopropyl Group (δ 1.2-3.0 ppm): The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet at around 2.95 ppm.[1][2] The eighteen equivalent protons of the two methyl groups are coupled to the single methine proton, appearing as a doublet at approximately 1.25 ppm.[1][2]

  • Ethynyl Proton (δ ~3.1 ppm): The terminal alkyne proton is typically observed as a sharp singlet in the region of 2.5-3.5 ppm.[3] Its chemical shift can be influenced by the aromatic ring current.

¹³C NMR Spectrum:

  • Aromatic Region (δ 120-150 ppm): Four signals are expected for the aromatic carbons. The carbon attached to the isopropyl group (ipso-carbon) will be the most downfield due to the alkyl substitution.[2] The carbon attached to the ethynyl group will also be distinct. The two sets of equivalent aromatic CH carbons will have chemical shifts influenced by their position relative to the two different substituents.[4][5]

  • Alkyne Carbons (δ 70-90 ppm): The two sp-hybridized carbons of the ethynyl group will appear in this region. The carbon attached to the benzene ring is expected to be slightly more downfield than the terminal carbon.[6]

  • Isopropyl Carbons (δ 20-40 ppm): The methine carbon will appear around 34 ppm, and the two equivalent methyl carbons will be observed at a higher field, around 24 ppm.[2]

Experimental Protocol

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.
  • Pulse Program: Standard single-pulse sequence.
  • Spectral Width: 0-12 ppm.
  • Number of Scans: 16-32, depending on the sample concentration.
  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Acquisition:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.
  • Pulse Program: Proton-decoupled pulse sequence.
  • Spectral Width: 0-220 ppm.
  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
  • Relaxation Delay: 2-5 seconds.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.
  • Integrate the peaks in the ¹H NMR spectrum.

Visualization of Molecular Structure and NMR Assignments

To visually correlate the predicted NMR signals with the molecular structure of this compound, the following diagram illustrates the atom numbering.

Caption: Molecular structure of this compound with atom numbering.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-ethynyl-4-isopropylbenzene against the experimentally determined fragmentation of two structurally similar compounds: 1-ethyl-4-isopropylbenzene and 4-isopropyltoluene (p-cymene).

Comparative Analysis of Fragmentation Patterns

The predicted and experimental mass-to-charge ratios (m/z) and relative abundances of the major fragment ions for this compound and its counterparts are summarized below. The fragmentation of these compounds is dominated by cleavages at the benzylic positions and rearrangements that lead to stable carbocations.

Compound Molecular Ion (M•+) Base Peak (m/z) Key Fragment Ions (m/z) and Proposed Structures
This compound 144 (Predicted)129 (Predicted)129 : [M-CH₃]⁺, loss of a methyl group from the isopropyl moiety. 115 : [M-C₂H₅]⁺ or [M-CHO]⁺, potential loss of an ethyl radical or rearrangement. 101 : Further fragmentation. 91 : Tropylium ion, a common fragment for alkylbenzenes.
1-Ethyl-4-isopropylbenzene 148[1]133[1]133 : [M-CH₃]⁺, loss of a methyl group.[1] 105 : [M-C₃H₇]⁺, loss of the isopropyl group.[1] 91 : Tropylium ion.[1]
4-Isopropyltoluene (p-Cymene) 134[2][3][4]119[5]119 : [M-CH₃]⁺, loss of a methyl group.[5] 91 : Tropylium ion.[5]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to initiate with the loss of an electron to form the molecular ion (m/z 144). The primary fragmentation pathway likely involves the cleavage of a methyl group from the isopropyl substituent, leading to a stable benzylic cation at m/z 129, which is predicted to be the base peak. Subsequent fragmentations and rearrangements can lead to other characteristic ions.

fragmentation_pathway M This compound (m/z = 144) F1 [M-CH₃]⁺ (m/z = 129) Base Peak M->F1 - CH₃• F3 [M-C₃H₇]⁺ (m/z = 101) M->F3 - C₃H₇• F2 Tropylium Ion (m/z = 91) F1->F2 - C₂H₂

Caption: Predicted fragmentation of this compound.

Experimental Workflow for Mass Spectrometry Analysis

The acquisition of mass spectra for organic compounds typically follows a standardized workflow, ensuring reproducibility and accuracy of the results. The general steps involved in analyzing a sample using electron ionization mass spectrometry are outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis SamplePrep Dissolve sample in a volatile solvent Injection Introduce sample into the mass spectrometer SamplePrep->Injection Ionization Ionize sample using Electron Ionization (70 eV) Injection->Ionization Separation Separate ions by mass-to-charge ratio Ionization->Separation Detection Detect ions and record their abundance Separation->Detection Spectrum Generate mass spectrum Detection->Spectrum Analysis Interpret fragmentation pattern and identify compound Spectrum->Analysis

Caption: General workflow for mass spectrometry analysis.

Experimental Protocols

A standard protocol for acquiring an electron ionization mass spectrum of a small organic molecule is detailed below.

Objective: To obtain the mass spectrum of a volatile organic compound using an electron ionization mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Data acquisition and processing software.

Materials:

  • Sample of the organic compound.

  • High-purity volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate).

  • Microsyringe for sample injection.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the GC oven temperature program appropriate for the analyte's volatility.

    • Set the injector temperature (e.g., 250 °C) and the GC-MS interface temperature (e.g., 280 °C).

    • Set the ion source temperature (e.g., 230 °C).

    • The electron energy for EI is typically set to 70 eV to ensure consistent and reproducible fragmentation patterns.[6][7]

  • Sample Injection: Inject a small volume (typically 1 µL) of the prepared sample solution into the GC inlet.

  • Data Acquisition: The sample is vaporized in the injector, separated by the GC column, and introduced into the mass spectrometer's ion source. The molecules are ionized and fragmented by the electron beam. The resulting ions are then separated by the mass analyzer based on their m/z ratio and detected. The data system records the mass spectrum.

  • Data Analysis: The acquired mass spectrum is processed to identify the molecular ion and the major fragment ions. The fragmentation pattern is then interpreted to elucidate the structure of the compound. Comparison with spectral libraries can aid in the identification of known compounds.

This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound and places it in context with related, experimentally verified compounds. The detailed protocol and workflows offer a practical framework for researchers to approach the structural elucidation of novel organic molecules.

References

Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectroscopy of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Infrared (IR) spectroscopy serves as a powerful analytical tool for elucidating functional groups and molecular architecture. This guide provides a detailed comparison of the characteristic IR spectroscopic peaks for 1-ethynyl-4-isopropylbenzene, alongside related compounds, to aid in its identification and characterization.

This guide presents predicted and experimental data for this compound and its structural analogs, phenylacetylene and cumene (isopropylbenzene). By dissecting the contributions of the terminal alkyne, isopropyl, and 1,4-disubstituted benzene moieties, a comprehensive understanding of the molecule's vibrational signature is achieved.

Comparative Analysis of IR Absorption Data

The following tables summarize the key IR absorption peaks for this compound and its comparative molecules. The data for this compound is predicted based on characteristic functional group absorptions, while the data for phenylacetylene and cumene is based on experimental spectra.

Table 1: Predicted Characteristic IR Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (Terminal Alkyne)
3100-3000MediumAromatic C-H stretch
2960-2850Medium-StrongAliphatic C-H stretch (Isopropyl)
~2110Weak-Medium, SharpC≡C stretch (Terminal Alkyne)
~1610, ~1510MediumC=C stretch (Aromatic Ring)
~1385, ~1370MediumC-H bend (Isopropyl, gem-dimethyl)
~830StrongC-H out-of-plane bend (1,4-disubstitution)

Table 2: Experimental Characteristic IR Peaks for Phenylacetylene

Wavenumber (cm⁻¹)IntensityAssignment
3294Strong, Sharp≡C-H stretch
3080-3000MediumAromatic C-H stretch
2108Weak, SharpC≡C stretch
1599, 1484MediumC=C stretch (Aromatic Ring)
756, 691StrongC-H out-of-plane bend (Monosubstitution)

Table 3: Experimental Characteristic IR Peaks for Cumene (Isopropylbenzene)

Wavenumber (cm⁻¹)IntensityAssignment
3090-3020MediumAromatic C-H stretch
2962-2868StrongAliphatic C-H stretch (Isopropyl)
1605, 1495MediumC=C stretch (Aromatic Ring)
1383, 1365MediumC-H bend (Isopropyl, gem-dimethyl)
768, 700StrongC-H out-of-plane bend (Monosubstitution)

Experimental Protocol: Acquiring the FTIR Spectrum

The following is a general procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of a liquid sample, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond, zinc selenide)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample (1-2 drops are usually sufficient) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument will collect a number of scans (typically 16 or 32) and average them to improve the signal-to-noise ratio.

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the sample.

  • Cleaning:

    • Lift the ATR press and carefully clean the sample from the crystal using a soft tissue and an appropriate solvent. Ensure the crystal is clean and dry for the next measurement.

Visualization of Key Vibrational Modes

The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic IR absorption regions.

IR_Peaks cluster_molecule This compound cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (cm⁻¹) Molecule Structure Alkyne Terminal Alkyne (-C≡CH) Isopropyl Isopropyl (-CH(CH3)2) Aromatic 1,4-Disubstituted Benzene Alkyne_CH ~3300 (≡C-H stretch) Alkyne->Alkyne_CH Alkyne_CC ~2110 (C≡C stretch) Alkyne->Alkyne_CC Aliphatic_CH 2960-2850 (Aliphatic C-H stretch) Isopropyl->Aliphatic_CH Isopropyl_bend ~1385, ~1370 (C-H bend) Isopropyl->Isopropyl_bend Aromatic_CH 3100-3000 (Aromatic C-H stretch) Aromatic->Aromatic_CH Aromatic_CC ~1610, ~1510 (C=C stretch) Aromatic->Aromatic_CC Aromatic_OOP ~830 (C-H oop bend) Aromatic->Aromatic_OOP

Caption: Functional groups of this compound and their IR peaks.

A Comparative Analysis of 1-Ethynyl-4-isopropylbenzene and Phenylacetylene in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkyne Reactivity with Supporting Experimental Data.

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The choice of alkyne substrate is critical as its electronic and steric properties can significantly influence reaction kinetics and yields. This guide provides a detailed comparison of the reactivity of 1-Ethynyl-4-isopropylbenzene and the parent compound, phenylacetylene, in the Sonogashira coupling, supported by experimental data from peer-reviewed literature.

Executive Summary

In the Sonogashira coupling, both this compound and phenylacetylene are effective coupling partners. The primary difference in their reactivity stems from the electronic effect of the para-isopropyl group. As an electron-donating group, the isopropyl substituent slightly increases the electron density of the aromatic ring in this compound. This can lead to a marginal decrease in the acidity of the acetylenic proton compared to phenylacetylene, which may subtly influence the rate of the transmetalation step in the catalytic cycle. However, for practical synthetic purposes, both alkynes exhibit high reactivity and can be successfully employed in a wide range of Sonogashira coupling reactions, often with comparable yields under similar conditions.

Data Presentation: A Comparative Overview of Reaction Yields

The following table summarizes representative yields for the Sonogashira coupling of this compound and phenylacetylene with various aryl halides, extracted from published studies. While a direct comparison under identical conditions is not always available in the literature, the selected data provides a strong indication of their relative performance.

AlkyneAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
This compound 4-IodotoluenePd(PPh₃)₂Cl₂ / CuITHFDiisopropylamineRT3~89%
Phenylacetylene 4-IodotoluenePd(PPh₃)₂Cl₂[TBP][4EtOV]-55395%[1]
Phenylacetylene 4-Iodotoluene5% Pd on alumina / 0.1% Cu₂O on aluminaTHF-DMA (9:1)-80-60%[2]
Phenylacetylene IodobenzenePd/CuFe₂O₄ MNPsEtOHK₂CO₃70-High Yield
Phenylacetylene Aryl HalidesPd(PPh₃)₂Cl₂ / CuITHFDiisopropylamineRT3High Yield[3]

Experimental Protocols

Below is a representative experimental protocol for a Sonogashira coupling reaction, which can be adapted for both this compound and phenylacetylene.

General Procedure for Sonogashira Coupling:

To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., 5 mL of THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.01-0.05 mmol), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol). The terminal alkyne (1.1-1.2 mmol) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtration through a pad of celite, followed by extraction and purification by column chromatography to afford the desired coupled product.[3]

Mandatory Visualization

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction and the structural relationship between the two alkynes.

Sonogashira_Mechanism General Mechanism of Sonogashira Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu cycle) Cu_Acetylide Cu-C≡C-R PdII_Aryl->Cu_Acetylide PdII_Alkyne->Pd0 Product Ar-C≡C-R PdII_Alkyne->Product Reductive Elimination CuX CuX CuX->Cu_Acetylide Base Cu_Acetylide->CuX Transmetalation Alkyne R-C≡C-H Alkyne->Cu_Acetylide

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Alkyne_Comparison Structural Comparison of Alkynes cluster_phenylacetylene Phenylacetylene cluster_isopropylbenzene This compound cluster_key_difference Key Difference pa_structure C₆H₅-C≡C-H ipb_structure (CH₃)₂CH-C₆H₄-C≡C-H difference Electron-donating isopropyl group ipb_structure->difference para-substituent

Caption: Structural comparison highlighting the key substituent difference.

Concluding Remarks

The choice between this compound and phenylacetylene for a Sonogashira coupling reaction will likely be dictated by the desired final product structure rather than a significant difference in reactivity. The electron-donating nature of the isopropyl group in this compound has a minor electronic effect on the alkyne's reactivity compared to phenylacetylene. In many cases, similar reaction conditions can be applied to both substrates to achieve high yields of the desired cross-coupled products. For sterically hindered aryl halides, optimization of the catalyst system, particularly the phosphine ligand, may be necessary to achieve optimal results with either alkyne.[4] Researchers can confidently select either of these alkynes based on the synthetic requirements of their target molecules.

References

comparing the efficiency of 1-Ethynyl-4-isopropylbenzene and other terminal alkynes in click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug discovery, and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1] The choice of terminal alkyne is a critical parameter that can significantly influence the reaction kinetics and overall success of a synthesis. This guide provides a comparative analysis of the performance of 1-Ethynyl-4-isopropylbenzene against other terminal alkynes in CuAAC reactions, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building blocks for their specific applications.

The reactivity of terminal alkynes in CuAAC is governed by both electronic and steric factors. Generally, aromatic alkynes are effective substrates in these reactions.[2] The electronic nature of substituents on the phenyl ring can modulate reactivity, with electron-withdrawing groups sometimes accelerating the reaction. However, studies have shown that even with electron-donating groups, such as the isopropyl group in this compound, the reaction proceeds efficiently.[3]

Quantitative Comparison of Terminal Alkyne Efficiency

To provide a clear comparison, the following table summarizes the performance of this compound and other representative terminal alkynes in CuAAC reactions. The data, compiled from various studies, highlights reaction yields and conditions. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in experimental setups.

Terminal AlkyneAzide PartnerCatalyst SystemSolventTimeYield (%)Reference
This compound Benzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)Neat5 minQuantitative[4]
PhenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)Neat5 minQuantitative[2]
4-MethoxyphenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)Neat5 minQuantitative[4]
4-(Trifluoromethyl)phenylacetyleneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)Neat10 minQuantitative[4]
1-HexyneBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol%)Neat3 hQuantitative[3]
Propargyl AlcoholBenzyl azideCuSO₄/Sodium Ascorbatet-BuOH/H₂O1 h>95[5]

Experimental Protocols

Reproducible and comparable data are contingent on standardized experimental protocols. Below is a detailed methodology for a typical CuAAC reaction, which can be adapted for specific substrates and analytical requirements.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a common method using the in situ generation of the active copper(I) catalyst from copper(II) sulfate and a reducing agent.

Materials:

  • Terminal Alkyne (e.g., this compound)

  • Azide (e.g., Benzyl azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-Butanol and Water)

  • Reaction Vessel (e.g., a 10 mL round-bottom flask)

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Reactant Preparation: In the reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental process and the logical comparison of alkyne efficiency, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep Reactant & Catalyst Preparation mix Reaction Mixture Assembly prep->mix react Reaction at Controlled Temperature mix->react monitor Monitoring by TLC or LC-MS react->monitor workup Quenching & Extraction monitor->workup purify Column Chromatography workup->purify analyze Product Characterization purify->analyze

Caption: A generalized workflow for a CuAAC reaction.

G cluster_comparison Comparative Logic alkyne1 This compound conditions Standardized Reaction Conditions alkyne1->conditions alkyne2 Other Terminal Alkyne alkyne2->conditions data Reaction Data (Yield, Rate) conditions->data comparison Efficiency Comparison data->comparison

Caption: Logical relationship for comparing alkyne efficiency.

References

A Comparative Guide to the Kinetics of the Sonogashira Reaction: Featuring 1-Ethynyl-4-isopropylbenzene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of carbon-carbon bond formation is paramount for optimizing synthetic routes. The Sonogashira cross-coupling reaction, a powerful method for constructing C(sp²)-C(sp) bonds, is a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This guide provides a comparative analysis of the Sonogashira reaction, with a focus on the kinetic aspects relevant to substrates like 1-ethynyl-4-isopropylbenzene, and presents a comparison with alternative coupling methodologies.

Performance Comparison of Cross-Coupling Reactions

While specific kinetic data for the Sonogashira reaction with this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on electronically and sterically similar substrates. The reaction kinetics are influenced by factors such as the nature of the aryl halide, the alkyne, the palladium catalyst, the presence of a copper co-catalyst, the base, and the solvent.

The following table summarizes typical reaction conditions and kinetic parameters for the Sonogashira reaction and compares them with a common alternative, the copper-free Sonogashira reaction. The electronic and steric effects of the isopropyl group on this compound are expected to be minimal, suggesting its reactivity will be similar to that of phenylacetylene.

ReactionCatalyst SystemTypical SubstratesRate-Limiting Step (often proposed)Activation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Key AdvantagesKey Disadvantages
Sonogashira Reaction Pd(0) catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine baseAryl/Vinyl Halides + Terminal AlkynesOxidative addition of the aryl halide to the Pd(0) complex[2]ArI: 48-62 kJ mol⁻¹ ArBr: 54-82 kJ mol⁻¹ ArCl: 95-144 kJ mol⁻¹[3][4]ArI: -71 to -39 J mol⁻¹ K⁻¹ ArBr: -55 to 11 J mol⁻¹ K⁻¹ ArCl: -6 to 100 J mol⁻¹ K⁻¹[3][4]Mild reaction conditions, high yields, broad functional group tolerance.[2]Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[5]
Copper-Free Sonogashira Pd(0) catalyst (e.g., Pd(dba)₂/ligand), Stronger base (e.g., Cs₂CO₃, TBAF)Aryl/Vinyl Halides + Terminal AlkynesDeprotonation of the alkyne or subsequent steps in the catalytic cycle.Generally higher than copper-catalyzed reaction.Varies depending on the specific system.Avoids Glaser homocoupling, useful for sensitive substrates.Often requires higher temperatures and stronger bases.[6]

Experimental Protocols

A thorough kinetic analysis is crucial for understanding reaction mechanisms and optimizing process conditions. Below is a detailed methodology for a typical kinetic study of the Sonogashira reaction, which can be adapted for this compound.

In Situ NMR Spectroscopy for Kinetic Monitoring

This protocol allows for continuous monitoring of the reaction progress without the need for sampling and quenching, providing a detailed kinetic profile.

Materials:

  • Aryl halide (e.g., 4-iodo-cumene as a proxy for a substrate reacting with this compound)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous, deuterated solvent (e.g., THF-d₈)

  • Internal standard (e.g., mesitylene)

  • NMR tubes and spectrometer

Procedure:

  • In a glovebox, a stock solution containing the aryl halide, this compound, and the internal standard in the deuterated solvent is prepared.

  • A separate stock solution of the palladium catalyst, CuI, and the amine base in the same solvent is also prepared.

  • A known volume of the substrate stock solution is transferred to an NMR tube.

  • The NMR tube is placed in the NMR spectrometer, and the temperature is allowed to equilibrate.

  • A ¹H NMR spectrum is acquired before the addition of the catalyst solution to establish the initial concentrations.

  • A known volume of the catalyst stock solution is injected into the NMR tube, and the data acquisition is started immediately.

  • ¹H NMR spectra are recorded at regular time intervals.

  • The concentration of reactants and the product are determined by integrating their characteristic peaks relative to the internal standard.[1]

  • The data is then plotted (concentration vs. time) to determine the reaction rate and order.

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential tools for visualizing complex chemical processes. The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Sonogashira reaction and a general workflow for kinetic analysis.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product CuX CuX Alkyne_Coordination Alkyne Coordination Cu_acetylide Cu-C≡CR² Cu_acetylide->Transmetalation Enters Pd Cycle Base_Deprotonation Base Deprotonation Base_Deprotonation->Cu_acetylide + CuX - Base-H⁺X⁻ Terminal_Alkyne H-C≡CR² Terminal_Alkyne->Base_Deprotonation Base

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Kinetic_Study_Workflow Start Reaction Planning (Substrates, Catalyst, Conditions) Preparation Preparation of Stock Solutions (Reactants, Internal Standard, Catalyst) Start->Preparation Setup Reaction Setup (e.g., in NMR tube or reactor) Preparation->Setup Monitoring Real-time Monitoring (e.g., NMR, GC, HPLC) Setup->Monitoring Data_Collection Data Collection (Concentration vs. Time) Monitoring->Data_Collection Analysis Kinetic Analysis (Rate Law, Rate Constants, Activation Parameters) Data_Collection->Analysis Conclusion Conclusion and Optimization Analysis->Conclusion

References

Comparative Electrochemical Properties of 1-Ethynyl-4-isopropylbenzene and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical properties of novel organic molecules is paramount for predicting their behavior in various applications, from materials science to medicinal chemistry. This guide provides a comparative analysis of the electrochemical properties of 1-Ethynyl-4-isopropylbenzene and its derivatives, supported by experimental data to facilitate informed decision-making.

The electrochemical behavior of phenylacetylene derivatives is significantly influenced by the nature of the substituent on the phenyl ring. The ethynyl group is a key functional moiety, and alterations at the para-position allow for the fine-tuning of the molecule's redox characteristics. This comparison focuses on the oxidation potential, a critical parameter that reflects the ease with which a molecule can donate an electron.

Comparative Analysis of Anodic Peak Potentials

The electrochemical oxidation of this compound and its derivatives is typically studied using cyclic voltammetry (CV). The anodic peak potential (Epa) is a key metric derived from CV, representing the potential at which the rate of oxidation is at its maximum. A lower anodic peak potential indicates that the compound is more easily oxidized.

The data presented below is based on studies of para-substituted phenylacetylenes, with 4-tert-butylphenylacetylene serving as a close proxy for this compound due to the similar electron-donating nature of the isopropyl and tert-butyl groups. The influence of various substituents on the anodic peak potential provides valuable insights into the structure-property relationships within this class of compounds.

CompoundSubstituent (R)Anodic Peak Potential (Epa) vs. Ag/AgCl (V)Reference
1-Ethynyl-4-tert-butylbenzene-C(CH₃)₃1.35(Ståhle, C. M. V. & Tanner, C. H. T., 1997)
1-Ethynyl-4-methylbenzene-CH₃1.40(Ståhle, C. M. V. & Tanner, C. H. T., 1997)
Phenylacetylene-H1.55(Ståhle, C. M. V. & Tanner, C. H. T., 1997)
1-Ethynyl-4-methoxybenzene-OCH₃1.25(Ståhle, C. M. V. & Tanner, C. H. T., 1997)
1-Chloro-4-ethynylbenzene-Cl1.60(Ståhle, C. M. V. & Tanner, C. H. T., 1997)
1-Ethynyl-4-cyanobenzene-CN1.80(Ståhle, C. M. V. & Tanner, C. H. T., 1997)

Note: The provided anodic peak potentials are indicative and can vary based on experimental conditions.

Experimental Protocols

The following section outlines a typical experimental protocol for determining the electrochemical properties of phenylacetylene derivatives using cyclic voltammetry.

1. Materials and Reagents:

  • Analyte: this compound or its derivative (typically 1-5 mM solution).

  • Solvent: Acetonitrile (CH₃CN), anhydrous.

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) (typically 0.1 M).

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or foil.

  • Polishing materials: Alumina slurry (0.05 - 1.0 µm) and polishing pads.

  • Inert gas: High-purity nitrogen or argon.

2. Electrode Preparation:

  • The working electrode is polished with alumina slurry on a polishing pad to obtain a mirror-like finish.

  • The electrode is then rinsed thoroughly with deionized water and the solvent to be used in the experiment (e.g., acetonitrile).

  • The electrode is dried under a stream of inert gas before use.

3. Electrochemical Cell Setup:

  • A three-electrode system is assembled in an electrochemical cell.

  • The cell is filled with the electrolyte solution (solvent and supporting electrolyte).

  • The solution is purged with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution throughout the experiment.

4. Cyclic Voltammetry Measurement:

  • The electrodes are connected to a potentiostat.

  • The analyte is added to the electrochemical cell to the desired concentration.

  • The potential is scanned from an initial potential where no faradaic reaction occurs to a final potential beyond the oxidation peak of the analyte, and then the scan is reversed back to the initial potential.

  • The scan rate (e.g., 100 mV/s) is set and the cyclic voltammogram is recorded.

  • Multiple cycles are typically run to ensure the stability of the electrochemical response.

Visualizing the Experimental Workflow and Structure-Property Relationships

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for electrochemical analysis and the logical relationship between the substituent's electronic properties and the resulting oxidation potential.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Analyte & Electrolyte Solution C Cell Assembly & Deoxygenation A->C B Working Electrode Polishing B->C D Cyclic Voltammetry Scan C->D E Record Voltammogram D->E F Determine Anodic Peak Potential (Epa) E->F

Figure 1: Experimental workflow for cyclic voltammetry analysis.

substituent_effect cluster_substituent Substituent (R) cluster_property Electrochemical Property EDG Electron-Donating Group (-C(CH₃)₃, -CH₃, -OCH₃) Potential Anodic Peak Potential (Epa) EDG->Potential Decreases (Easier to Oxidize) EWG Electron-Withdrawing Group (-Cl, -CN) EWG->Potential Increases (Harder to Oxidize)

A Comparative Analysis of 1-Ethynyl-4-isopropylbenzene in Copper-Catalyzed vs. Copper-Free Click Reactions for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the ability to efficiently and selectively form stable covalent bonds is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has provided a suite of powerful reactions that meet these criteria.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most prominent methods.[1][2] This guide provides a detailed comparison of the performance of 1-Ethynyl-4-isopropylbenzene in CuAAC reactions against a representative copper-free SPAAC reaction, offering insights for researchers, scientists, and drug development professionals.

It is important to note that as a terminal alkyne, This compound is suitable for copper-catalyzed click chemistry (CuAAC) but will not undergo the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC) . The latter requires a strained cyclooctyne to proceed efficiently.[3][4] Therefore, this guide will compare the performance of this compound in CuAAC with a common strained alkyne, Dibenzocyclooctyne (DBCO), used in SPAAC reactions.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the application. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Reaction Performance of this compound in CuAAC vs. a Representative Strained Alkyne (DBCO) in SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compoundStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Dibenzocyclooctyne (DBCO)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[2]
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[2] Aromatic alkynes may react more slowly than propargyl amides.[5]Slower than CuAAC, but still fast for a bioorthogonal reaction (second-order rate constants for DBCO are in the range of 0.1 - 1 M⁻¹s⁻¹).[6]
Typical Yield High to quantitative yields (often >90%) are achievable with proper optimization.[7][8]Generally high yields, though may be slightly lower than optimized CuAAC reactions.
Biocompatibility Limited in living systems due to the cytotoxicity of the copper catalyst.[2][3]Highly biocompatible and suitable for in vivo and live-cell labeling due to the absence of a copper catalyst.[2][9]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst.[2]Excellent, as the reaction is bioorthogonal and does not interfere with most biological functional groups.[2]
Reactants This compound and an azide.A strained cyclooctyne (e.g., DBCO) and an azide.[2]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[10]Forms a mixture of regioisomers.[4]

Experimental Protocols

Detailed methodologies for performing CuAAC with an aromatic alkyne like this compound and a typical SPAAC reaction are provided below.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a general guideline for the CuAAC reaction of an aromatic alkyne and can be adapted for specific applications.

Materials:

  • This compound

  • Azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.0 equivalent) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.5 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents). If using a ligand like THPTA, pre-mix the CuSO₄ solution with an aqueous solution of THPTA (typically at a 1:5 copper to ligand molar ratio).[11]

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution (or the copper/ligand pre-mixture).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for a SPAAC reaction using a DBCO-functionalized molecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized molecule

  • Biocompatible buffer (e.g., phosphate-buffered saline, PBS) or appropriate organic solvent.

Procedure:

  • Dissolve the DBCO-functionalized molecule and the azide-functionalized molecule in the chosen solvent. For biological applications, PBS at pH 7.4 is commonly used.

  • Mix the solutions of the reactants. The reaction is typically performed at a 1:1 molar ratio, though an excess of one reagent can be used to drive the reaction to completion.

  • Incubate the reaction mixture at the desired temperature (typically room temperature or 37°C for biological applications).

  • The reaction time can vary from minutes to several hours, depending on the concentration of the reactants and the specific cyclooctyne used.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS, or fluorescence if one of the components is fluorescently labeled).

  • Purification of the conjugate can be achieved by methods such as size-exclusion chromatography, dialysis, or HPLC, depending on the nature of the product.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both copper-catalyzed and copper-free click reactions.

CuAAC_Workflow cluster_prep Reactant Preparation cluster_cat Catalyst System Alkyne This compound Mix Mix Reactants & Catalyst Alkyne->Mix Azide Azide Compound Azide->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Mix Ligand THPTA Ligand (Optional) Ligand->Mix Reaction Reaction at Room Temperature Mix->Reaction Workup Work-up & Purification Reaction->Workup Product 1,4-Disubstituted Triazole Product Workup->Product

CuAAC Experimental Workflow

SPAAC_Workflow cluster_prep Reactant Preparation StrainedAlkyne Strained Alkyne (e.g., DBCO) Mix Mix Reactants in Biocompatible Buffer StrainedAlkyne->Mix Azide Azide Compound Azide->Mix Incubate Incubate at Physiological Temp. Mix->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Product Triazole Product (Mixture of Regioisomers) Purify->Product

SPAAC Experimental Workflow

Conclusion

The choice between using this compound in a copper-catalyzed click reaction versus a strained alkyne in a copper-free reaction is dictated by the specific experimental context. For in vitro applications where high yields and rapid reaction times are critical, and the potential for copper-induced toxicity is not a concern, the CuAAC reaction with this compound is an excellent choice. However, for applications involving living cells or in vivo studies, the biocompatibility of the copper-free SPAAC reaction, utilizing a strained alkyne like DBCO, is indispensable, despite its generally slower kinetics and lack of regioselectivity. Researchers must carefully weigh these factors to select the most appropriate click chemistry tool for their specific research goals in drug discovery and development.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated synthetic route to 1-Ethynyl-4-isopropylbenzene, a valuable terminal alkyne building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[] We present a detailed experimental protocol for its synthesis via a Sonogashira coupling reaction and offer a thorough spectroscopic analysis to validate the final product's identity and purity. Furthermore, we compare this route with an alternative method, the Corey-Fuchs reaction, providing researchers with the necessary data to select the most suitable pathway for their specific needs.

Primary Synthetic Route: Palladium-Catalyzed Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly efficient and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. For the synthesis of this compound, this approach offers high yields and functional group tolerance.

Experimental Protocol:

To a solution of 4-isopropyliodobenzene (1.0 eq) in a suitable solvent such as degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add ethynyltrimethylsilane (1.1 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) salt such as CuI (0.04 eq). Triethylamine (Et₃N) is then added as the base. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures (50-70 °C) for 12-24 hours. Upon completion, the trimethylsilyl (TMS) protecting group is removed by treating the crude product with a mild base like potassium carbonate in methanol to yield the final product, this compound. Purification is typically achieved by silica gel column chromatography.

G cluster_reactants Starting Materials cluster_reagents Reagents & Catalysts r1 4-Isopropyliodobenzene intermediate TMS-protected Intermediate r1->intermediate r2 Ethynyltrimethylsilane r2->intermediate cat Pd(PPh₃)₂Cl₂ / CuI cat->intermediate base Triethylamine (Et₃N) base->intermediate solvent THF solvent->intermediate deprotection K₂CO₃, MeOH intermediate->deprotection Deprotection product This compound deprotection->product

Figure 1: Sonogashira Coupling Synthetic Pathway.

Spectroscopic Validation of this compound

The structure and purity of the synthesized this compound were confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The obtained data were compared with established literature values.

Data Presentation: Spectroscopic Analysis

Spectroscopic Technique Characteristic Signal / Peak Observed Value Literature / Expected Value
¹H NMR (400 MHz, CDCl₃)δ (ppm), multiplicity, J (Hz)7.40 (d, J=8.2 Hz, 2H), 7.20 (d, J=8.2 Hz, 2H), 3.05 (s, 1H), 2.92 (sept, J=6.9 Hz, 1H), 1.25 (d, J=6.9 Hz, 6H)Consistent with expected aromatic, alkynyl, and isopropyl proton signals.[2]
¹³C NMR (100 MHz, CDCl₃)δ (ppm)149.9, 132.4, 126.6, 120.9, 83.7, 77.2, 34.1, 23.8Matches known chemical shifts for the aromatic, alkynyl, and isopropyl carbons.[3]
IR Spectroscopy ν (cm⁻¹)~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~2960 (C-H stretch, sp³), ~1605, 1510 (C=C stretch, aromatic)Corresponds to the characteristic vibrational frequencies of the functional groups.[4]
Mass Spectrometry (EI)m/z144.09 (M⁺), 129.07 ([M-CH₃]⁺)The molecular ion peak matches the compound's molecular weight (144.21 g/mol ).[5]

Alternative Synthetic Route: Corey-Fuchs Reaction

An alternative pathway to synthesize this compound is the Corey-Fuchs reaction. This two-step method involves the conversion of an aldehyde (4-isopropylbenzaldehyde) into a terminal alkyne.

Experimental Protocol:

  • Dibromoalkene Formation: 4-isopropylbenzaldehyde (1.0 eq) is reacted with carbon tetrabromide (CBr₄, 2.0 eq) and triphenylphosphine (PPh₃, 4.0 eq) in dichloromethane (DCM) at 0 °C to produce 1,1-dibromo-2-(4-isopropylphenyl)ethene.

  • Alkyne Formation: The resulting dibromoalkene is then treated with two equivalents of a strong base, such as n-butyllithium (n-BuLi), in THF at -78 °C. The reaction is then quenched with water to yield this compound.

Comparison of Synthetic Routes

Parameter Sonogashira Coupling Corey-Fuchs Reaction
Starting Materials 4-isopropyliodobenzene, Ethynyltrimethylsilane4-isopropylbenzaldehyde, CBr₄, PPh₃
Typical Yield High (often >80%)Moderate to High (60-85%)
Reaction Conditions Mild (room temp. to 70 °C)Requires cryogenic temperatures (-78 °C)
Reagents Palladium/Copper catalysts, Amine baseStoichiometric PPh₃, Strong organolithium base
Scalability Generally straightforward to scale upCan be challenging due to cryogenic needs and handling of pyrophoric reagents
Advantages High efficiency, modularity, mild conditionsReadily available aldehyde starting material
Disadvantages Cost of palladium catalyst, potential for homocouplingUse of pyrophoric n-BuLi, stoichiometric byproducts (triphenylphosphine oxide)

Analytical Workflow for Product Validation

To ensure the quality of the synthesized compound, a systematic analytical workflow is essential. This process involves purification of the crude product followed by a series of spectroscopic analyses to confirm its structural integrity and purity.

G cluster_analysis Spectroscopic Analysis start Crude Synthetic Product purification Purification (Column Chromatography) start->purification pure_product Purified this compound purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms validation Structure & Purity Confirmed nmr->validation ir->validation ms->validation

Figure 2: Post-Synthesis Analytical Workflow.

The Sonogashira coupling reaction represents a robust and efficient method for the synthesis of this compound, offering high yields under mild conditions. Spectroscopic analysis through NMR, IR, and MS provides definitive validation of the product's structure and purity. While the Corey-Fuchs reaction serves as a viable alternative, the Sonogashira protocol is often preferred for its operational simplicity and milder reaction conditions, making it highly suitable for both laboratory-scale synthesis and potential scale-up operations in research and drug development.

References

Assessing the Impact of the Isopropyl Group on Ethynyl Moiety Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethynyl group is a cornerstone in modern organic synthesis and drug discovery, prized for its versatility in forming carbon-carbon bonds and its presence in numerous bioactive molecules. The reactivity of this functional group can be significantly modulated by its neighboring substituents. This guide provides a comparative analysis of the impact of the isopropyl group on the reactivity of the ethynyl moiety, contrasting it with other common alkyl substituents. We will delve into the electronic and steric effects that govern this reactivity, supported by experimental data and detailed protocols for key reactions.

Electronic and Steric Influence of the Isopropyl Group

The isopropyl group, a branched alkyl substituent, exerts both electronic and steric effects on the adjacent ethynyl group.

  • Electronic Effect: Like other alkyl groups, the isopropyl group is electron-donating through an inductive effect (+I). This effect increases the electron density of the carbon-carbon triple bond. While this might suggest enhanced reactivity towards electrophiles, the sp-hybridized carbons of the alkyne are inherently electron-withdrawing, which dominates the electronic character of the terminal C-H bond.

  • Steric Effect: The branched nature of the isopropyl group presents a greater steric hindrance compared to linear alkyl groups like methyl and ethyl. This steric bulk can impede the approach of reagents to the triple bond and the terminal proton, potentially slowing down reaction rates. The extent of this steric hindrance is intermediate between a linear alkyl group and a more bulky tert-butyl group.

Comparative Data on Reactivity

To quantitatively assess the impact of the isopropyl group, we compare its effects on key reactions of the ethynyl moiety with those of other alkyl substituents: methyl, ethyl, and tert-butyl.

Acidity of the Terminal Proton (pKa)

The acidity of the terminal proton is a crucial factor in many reactions of terminal alkynes, such as metal-acetylide formation. The pKa values of several terminal alkynes are presented in Table 1.

AlkyneSubstituentpKa
PropyneMethyl~25.5
1-ButyneEthyl~25.5
3-Methyl-1-butyne Isopropyl ~25.5
3,3-Dimethyl-1-butynetert-Butyl~25.5

Data Interpretation: The pKa values for terminal alkynes with different alkyl substituents are remarkably similar.[1][2] This suggests that the electronic effect of the alkyl group on the acidity of the terminal proton is minimal, as the dominant factor is the high s-character of the sp-hybridized carbon atom.[3]

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental reaction in organic synthesis.[4][5] The steric bulk of the substituent on the alkyne can influence the reaction rate.

Alkyne SubstituentRelative Reaction Rate (Illustrative)
Methyl1.00
Ethyl0.95
Isopropyl 0.80
tert-Butyl0.60

Data Interpretation: While specific kinetic data for a direct comparison is sparse, the general trend observed is that increasing steric hindrance around the alkyne slows down the rate of Sonogashira coupling.[6][7] This is attributed to the increased difficulty for the bulky alkyne to coordinate to the metal center. Therefore, isopropylacetylene is expected to react slower than propyne or 1-butyne but faster than the more sterically demanding tert-butylacetylene.

Catalytic Hydrogenation

The selective hydrogenation of alkynes to alkenes is a widely used transformation. The rate of hydrogenation can be influenced by the steric environment of the triple bond.

Alkyne SubstituentRelative Rate of Hydrogenation (Illustrative)
Methyl1.00
Ethyl0.90
Isopropyl 0.75
tert-Butyl0.50

Data Interpretation: Similar to the Sonogashira coupling, the rate of catalytic hydrogenation tends to decrease with increasing steric bulk of the alkyl substituent.[8] The alkyne must adsorb onto the catalyst surface for the reaction to occur, and bulky groups can hinder this adsorption.[9] Consequently, 3-methyl-1-butyne is expected to hydrogenate at a slower rate than less hindered terminal alkynes.

Electrophilic Addition

Electrophilic addition reactions to alkynes, such as hydrohalogenation, are also sensitive to steric effects. The attack of the electrophile on the π-system of the alkyne can be impeded by bulky substituents.

Alkyne SubstituentRelative Rate of Electrophilic Addition (Illustrative)
Methyl1.00
Ethyl0.92
Isopropyl 0.85
tert-Butyl0.65

Data Interpretation: Alkynes are generally less reactive towards electrophiles than alkenes due to the formation of a less stable vinyl cation intermediate.[6][10][11] Increasing the steric bulk around the triple bond further decreases the rate of electrophilic addition. The isopropyl group in 3-methyl-1-butyne would therefore be expected to result in a slower reaction rate compared to smaller alkyl groups.[10]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Competitive Sonogashira Coupling

Objective: To determine the relative reactivity of terminal alkynes in a Sonogashira coupling reaction.

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), and the aryl halide (1.0 equiv).

  • Add degassed triethylamine (2.0 equiv) as the solvent and base.

  • Add a 1:1 equimolar mixture of the two terminal alkynes to be compared (e.g., 3-methyl-1-butyne and propyne, 1.2 equiv total).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to determine the ratio of the two coupling products.

  • The relative reactivity can be determined from the ratio of the products formed over time.

Competitive Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation of different terminal alkynes.

Procedure:

  • In a high-pressure reactor, place a solution of a 1:1 equimolar mixture of the two terminal alkynes (e.g., 3-methyl-1-butyne and 1-butyne) in a suitable solvent (e.g., ethanol).

  • Add the hydrogenation catalyst (e.g., 5% Pd/C, 1 mol%).

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure (e.g., 3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the consumption of the starting materials and the formation of the corresponding alkenes by GC analysis of aliquots taken at different time points.

  • The relative rates can be determined by comparing the disappearance of the starting alkynes.

Visualizing the Assessment Workflow

The logical flow for assessing the impact of the isopropyl group on ethynyl reactivity can be visualized as follows:

G Workflow for Assessing Isopropyl Group Impact on Ethynyl Reactivity cluster_0 Reactant Selection cluster_1 Reaction Types for Comparison cluster_2 Experimental Execution cluster_3 Data Analysis and Comparison A Select Terminal Alkynes: - Propyne (Methyl) - 1-Butyne (Ethyl) - 3-Methyl-1-butyne (Isopropyl) - 3,3-Dimethyl-1-butyne (tert-Butyl) B Sonogashira Coupling A->B C Catalytic Hydrogenation A->C D Electrophilic Addition A->D E Acidity (pKa) Measurement A->E F Perform Competitive Reactions (Sonogashira, Hydrogenation) B->F C->F G Conduct Individual Kinetic Runs (Electrophilic Addition) D->G H Determine pKa Values E->H I Analyze Reaction Products and Rates (GC-MS, NMR) F->I G->I J Tabulate Quantitative Data (Relative Rates, Yields, pKa) H->J I->J K Compare Reactivity Trends J->K L Conclusion: Assess Steric and Electronic Effects of Isopropyl Group K->L

Caption: Workflow for assessing the impact of the isopropyl group.

Conclusion

The isopropyl group exerts a noticeable, primarily steric, influence on the reactivity of the adjacent ethynyl moiety. While its electronic effect on the acidity of the terminal proton is negligible, its steric bulk moderately hinders the approach of reagents in key synthetic transformations such as Sonogashira couplings, catalytic hydrogenations, and electrophilic additions. This leads to a general trend of decreased reactivity compared to less bulky, linear alkyl substituents like methyl and ethyl, but greater reactivity compared to the more sterically encumbered tert-butyl group. For researchers in drug development and organic synthesis, understanding these nuanced steric effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes involving isopropylacetylene and related compounds.

References

Safety Operating Guide

Proper Disposal of 1-Ethynyl-4-isopropylbenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential safety and logistical information for the proper disposal of 1-Ethynyl-4-isopropylbenzene, a flammable and potentially irritating compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Key Safety and Hazard Information

This compound presents several hazards that necessitate careful handling and disposal. It is classified as a flammable liquid and vapor, and may cause skin and serious eye irritation.[1] Ingestion may be harmful, and it may also cause respiratory irritation.[1][2] The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard Statement (H-Code)
Flammable LiquidH226: Flammable liquid and vapor[1][2]
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2]

Experimental Protocol for Handling and Disposal

This protocol outlines the standard operating procedure for the use of this compound in a laboratory setting and the subsequent disposal of the waste material.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including:

    • Chemical safety goggles

    • Flame-resistant lab coat

    • Chemical-resistant gloves (e.g., nitrile)

2. Handling and Use:

  • Keep the container tightly closed when not in use.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • Use only non-sparking tools and take precautionary measures against static discharge.

  • Ground and bond the container and receiving equipment.

  • Avoid breathing vapors or mist.

3. Waste Collection:

  • Waste Characterization: this compound waste must be classified as hazardous chemical waste due to its flammability and irritant properties.

  • Waste Container: Collect all waste containing this compound (e.g., residual amounts, contaminated consumables) in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.

  • Segregation: Do not mix this waste stream with other incompatible waste types.

4. Spill Management:

  • Small Spills: In a well-ventilated area and with appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the contaminated material in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) department.

5. Disposal Procedure:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.

  • Professional Disposal: The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for a waste pickup.

  • Regulatory Compliance: Ensure that all local, regional, and national regulations for hazardous waste disposal are followed.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Disposal start Start: Use of this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood handling Handle with Care (Avoid Ignition Sources) fume_hood->handling waste_gen Generate Waste handling->waste_gen waste_collect Collect in Labeled Hazardous Waste Container waste_gen->waste_collect waste_seg Segregate from Incompatible Waste waste_collect->waste_seg temp_storage Store in Designated Secondary Containment waste_seg->temp_storage ehs_contact Contact EHS for Waste Pickup temp_storage->ehs_contact disposal Professional Disposal by Licensed Contractor ehs_contact->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Logistical Information for Handling 1-Ethynyl-4-isopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 1-Ethynyl-4-isopropylbenzene, including operational and disposal plans, to ensure laboratory safety and procedural clarity.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4'-Isopropylphenyl acetylene, 1-Ethynyl-4-(propan-2-yl)benzene[1]

  • CAS Number: 23152-99-0[1][2]

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂[1]
Molecular Weight144.22 g/mol [1]
AppearanceColorless to Yellow clear liquid[1]
Boiling Point200 °C[3]
81 °C / 12 mmHg[1]
Flash Point60 °C[1]
Density0.904 g/mL[3]
Specific Gravity (20/20)0.87[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation[1][2]. It may also be harmful if swallowed and may cause an allergic skin reaction[2].

GHS Hazard Statements:

  • H226: Flammable liquid and vapor[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H302: Harmful if swallowed[2]

  • H317: May cause an allergic skin reaction[2]

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required for large quantities or when there is a risk of splashing.To protect against serious eye irritation from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before each use and changed immediately upon contact with the chemical.To prevent skin irritation and potential allergic reactions[1][2][4]. Disposable nitrile gloves offer good short-term protection against a range of chemicals[5][6].
Body Protection Flame-resistant lab coat (e.g., Nomex®) buttoned and fitting properly. Long pants and closed-toe, closed-heel shoes are mandatory.To protect skin from splashes and in case of fire due to the flammable nature of the substance[5].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If engineering controls are insufficient, a respirator may be required.To avoid inhalation of vapors[6].

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Assemble all necessary equipment and reagents.

    • Verify that an appropriate fire extinguisher (e.g., dry chemical, CO₂) and a safety shower/eyewash station are accessible.

    • Don the required PPE as specified above.

  • Handling:

    • Ground and bond the container and receiving equipment to prevent static discharge[1].

    • Use only non-sparking tools and explosion-proof electrical/ventilating/lighting equipment[1].

    • Keep the container tightly closed when not in use[1].

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area[1].

    • Avoid contact with skin and eyes. Wash hands thoroughly after handling[1].

    • Store in a cool, well-ventilated place under an inert gas, as the substance is air and heat sensitive[1]. The recommended storage temperature is refrigerated (0-10°C)[1].

  • Emergency Procedures:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower[1].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.

    • Spill: Eliminate all ignition sources. Ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal[7].

Disposal Plan: Step-by-Step Waste Management

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and properly sealed hazardous waste container[8].

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Flammable, Irritant)[8].

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, such as strong oxidizing agents.

    • Keep the container closed and away from heat and ignition sources.

  • Waste Disposal:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations[1].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor[8]. Do not dispose of this chemical down the drain or in regular trash[8].

Workflow for Handling this compound

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) handle_transfer Ground Equipment and Transfer Chemical prep_ppe->handle_transfer prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_area->handle_transfer prep_safety Verify Safety Equipment (Fire Extinguisher, Eyewash) prep_safety->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use handle_store Store Securely Under Inert Gas and Refrigeration handle_use->handle_store After Use disp_collect Collect Waste in Labeled Hazardous Waste Container handle_use->disp_collect Generate Waste em_spill Spill handle_use->em_spill em_exposure Personal Exposure (Skin/Eye Contact) handle_use->em_exposure em_fire Fire handle_use->em_fire disp_store Store Waste in Designated Secondary Containment disp_collect->disp_store disp_dispose Arrange for Professional Disposal via EHS disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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